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  • Product: (S)-2-Hydroxy-2-phenylbutyric acid
  • CAS: 24256-91-5

Core Science & Biosynthesis

Foundational

(S)-alpha-Ethylmandelic Acid: Structural Characterization and Synthetic Utility

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary (S)-alpha-Ethylmandelic acid (IUPAC: (S)-2-hydroxy-2-phenylbutanoic acid) is a spe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-alpha-Ethylmandelic acid (IUPAC: (S)-2-hydroxy-2-phenylbutanoic acid) is a specialized chiral building block distinguished by its quaternary stereocenter. Unlike its parent compound, mandelic acid, the alpha-ethyl derivative possesses a fully substituted alpha-carbon, rendering it resistant to racemization via enolization mechanisms that typically plague tertiary alpha-hydroxy acids. This structural rigidity makes it an invaluable chiral auxiliary in asymmetric synthesis and a robust probe for mapping the steric constraints of enzymatic active sites. This guide provides a comprehensive technical analysis of its physicochemical properties, resolution protocols, and applications in pharmaceutical research.[1][2]

Physicochemical Profile

The introduction of an ethyl group at the alpha-position of mandelic acid significantly alters the molecule's steric bulk and lipophilicity while maintaining the core pharmacophore often required for molecular recognition in biological systems.

Table 1: Key Physicochemical Properties
PropertySpecification
IUPAC Name (S)-2-Hydroxy-2-phenylbutanoic acid
Common Name (S)-alpha-Ethylmandelic acid; (+)-alpha-Ethyl-L-mandelic acid
CAS Number (S-isomer) 24256-91-5
CAS Number (Racemate) 35468-69-0
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Stereochemistry (S)-Enantiomer; Dextrorotatory (+)
Physical State White crystalline solid
Melting Point 110–116 °C (Enantiopure)
Solubility Soluble in ethanol, methanol, ethyl acetate; sparingly soluble in water

Structural Analysis & Stereochemistry

The defining feature of (S)-alpha-ethylmandelic acid is the quaternary carbon (C2) bonded to four distinct groups: a hydroxyl group, a carboxyl group, a phenyl ring, and an ethyl chain.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To confirm the (S)-configuration, the substituents at the chiral center are ranked by atomic number:

  • -OH (Oxygen, atomic number 8) → Priority 1

  • -COOH (Carbon bonded to O, O, O) → Priority 2

  • -C₆H₅ (Phenyl group; Carbon bonded to C, C, H) → Priority 3

  • -CH₂CH₃ (Ethyl group; Carbon bonded to C, H, H) → Priority 4

Configuration Logic: When the lowest priority group (Ethyl) is oriented away from the viewer, the sequence 1 → 2 → 3 traces a counter-clockwise direction, confirming the (S) configuration.

Structural Visualization

The following diagram illustrates the connectivity and the logical flow for stereochemical assignment.

G Center Quaternary Carbon (C2) OH 1. Hydroxyl (-OH) (Highest Priority) Center->OH COOH 2. Carboxyl (-COOH) Center->COOH Phenyl 3. Phenyl (-Ph) Center->Phenyl Ethyl 4. Ethyl (-Et) (Lowest Priority) Center->Ethyl Oriented Back OH->COOH Path COOH->Phenyl Path Config Configuration: (S) (Counter-Clockwise 1->2->3) Phenyl->Config

Caption: Stereochemical priority assignment for (S)-alpha-ethylmandelic acid based on CIP rules.

Synthesis and Resolution Protocols

Direct asymmetric synthesis of quaternary alpha-hydroxy acids is challenging. The most robust industrial and laboratory method involves the synthesis of the racemate followed by optical resolution.

Synthesis of Racemic 2-Hydroxy-2-phenylbutanoic Acid

Reaction Principle: Grignard addition to an alpha-keto ester.

  • Substrate: Ethyl benzoylformate (Ethyl 2-oxo-2-phenylacetate).

  • Reagent: Ethylmagnesium bromide (EtMgBr) in diethyl ether or THF.

  • Mechanism: Nucleophilic attack of the ethyl group on the ketone carbonyl.

  • Workup: Acidic hydrolysis of the intermediate ester yields the racemic acid.

Optical Resolution Protocol

To isolate the (S)-enantiomer, a classical resolution using a chiral amine is the standard operational procedure.

Reagents:

  • Racemic 2-hydroxy-2-phenylbutanoic acid.[3]

  • Resolving Agent: (R)-(+)-1-Phenylethylamine (also known as (R)-alpha-methylbenzylamine).

  • Solvent: Ethanol/Water mixture.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the racemic acid (1.0 eq) in hot ethanol. Add (R)-(+)-1-phenylethylamine (0.5 - 1.0 eq).

  • Crystallization: Allow the solution to cool slowly. The diastereomeric salt formed between the (S)-acid and the (R)-amine is typically less soluble and will crystallize first.

  • Filtration: Collect the crystals via vacuum filtration.

  • Recrystallization: Recrystallize the salt from ethanol/water until constant optical rotation is achieved.

  • Liberation: Suspend the purified salt in water and acidify with 2N HCl to pH < 2. Extract the free (S)-acid with ethyl acetate.[2]

  • Drying: Dry the organic layer over MgSO₄ and concentrate to yield (S)-alpha-ethylmandelic acid.

Biocatalytic Alternative

Recent advances utilize lipase-catalyzed hydrolysis .

  • Substrate: Methyl 2-hydroxy-2-phenylbutanoate.

  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Process: The enzyme selectively hydrolyzes the ester of one enantiomer (often the (S)-form), leaving the other as the unreacted ester, allowing for separation by extraction.

Synthesis Start Ethyl Benzoylformate (Ph-CO-COOEt) Grignard Grignard Addition (+ EtMgBr / THF) Start->Grignard Racemate Racemic alpha-Ethylmandelic Acid (±) Grignard->Racemate Resolution Chiral Resolution (+ (R)-1-Phenylethylamine) Racemate->Resolution Salt Diastereomeric Salt (Crystallization) Resolution->Salt Selective Precipitation Acidification Acid Hydrolysis (HCl / EtOAc Extraction) Salt->Acidification Product (S)-alpha-Ethylmandelic Acid (>99% ee) Acidification->Product

Caption: Workflow for the synthesis and classical resolution of (S)-alpha-ethylmandelic acid.

Applications in Drug Development

(S)-alpha-Ethylmandelic acid serves two critical roles in pharmaceutical research:

  • Chiral Auxiliary: Due to the steric bulk of the ethyl and phenyl groups, esters derived from this acid exert strong facial bias in diastereoselective reactions. It is used to control the stereochemistry of alkylation reactions on attached substrates, after which the auxiliary is cleaved and recycled.[4]

  • Mechanistic Probe: It is used as a reference standard to determine the absolute configuration of metabolites produced by cytochrome P450 enzymes (e.g., CYP152 peroxygenases). Its resistance to racemization makes it a stable probe for investigating enzymatic active sites that process alpha-hydroxy acids.

References

  • ChemicalBook. (2025). (S)-2-Hydroxy-2-phenylbutyric acid | CAS 24256-91-5.[5][6] Retrieved from

  • Sigma-Aldrich. (2025). (S)-2-Hydroxy-2-phenylbutyric acid Product Analysis. Retrieved from [7]

  • BenchChem. (2025).[1][2][4] Structure and Applications of Alpha-Hydroxy Acids. Retrieved from

  • PubChem. (2025).[8] 2-Hydroxy-2-phenylbutanoic acid (Compound Summary). Retrieved from

  • ResearchGate. (2025). Mechanistic Studies of Fatty Acid Activation by CYP152 Peroxygenases. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to (S)-2-phenyl-2-hydroxybutyric acid

This guide provides a comprehensive technical overview of (S)-2-phenyl-2-hydroxybutyric acid, a chiral α-hydroxy carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document delv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (S)-2-phenyl-2-hydroxybutyric acid, a chiral α-hydroxy carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's chemical data, enantioselective synthesis, analytical characterization, and applications, grounding all claims in authoritative references.

Core Chemical Identity and Properties

(S)-2-phenyl-2-hydroxybutyric acid, also known as (+)-α-Ethyl-L-mandelic acid, is a chiral building block whose structure incorporates a stereocenter at the α-carbon, which also bears a hydroxyl group and a phenyl ring. This unique arrangement makes it a valuable intermediate in asymmetric synthesis.

Compound Identification

Below is a summary of the key identifiers for (S)-2-phenyl-2-hydroxybutyric acid.

IdentifierValueSource(s)
Chemical Name (S)-2-Hydroxy-2-phenylbutanoic acid[1]
CAS Number 24256-91-5[1]
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [1][2]
Synonyms (+)-α-Ethyl-L-mandelic acid, (S)-2-Phenyl-2-hydroxybutanoic acid[1]
InChI Key QYCBZFRDGXIZIP-UHFFFAOYSA-N (for racemic)[2]
Physicochemical Data

The physical and chemical properties determine the handling, storage, and application of the compound.

PropertyValueSource(s)
Appearance White to off-white powder/solid[3]
Melting Point 110-116 °C[1]
Optical Rotation [α]20/D = +7 to +10° (c=1 in EtOH)[3]
Purity ≥ 98%[3]
Storage Store at room temperature in a dry, well-ventilated area[3]

Synthesis and Enantioselective Production

The primary challenge in producing (S)-2-phenyl-2-hydroxybutyric acid lies in controlling the stereochemistry to yield the desired enantiomer with high purity. While various methods for synthesizing α-hydroxy acids exist, achieving high enantiomeric excess (e.e.) requires specialized asymmetric techniques or chiral resolution.

Chemo-enzymatic and Asymmetric Synthesis

Modern synthetic chemistry offers several routes to enantiopure α-hydroxy acids. These include asymmetric hydrogenation of α-keto esters and enzymatic reduction of α-keto acids.[4] For instance, a novel α-Hydroxy acid dehydrogenase (HADH) from Enterobacter sp. has been shown to enantioselectively reduce 2-oxo-4-phenylbutanoic acid to (S)-2-hydroxy-4-phenylbutanoic acid, a related structure, demonstrating the power of biocatalysis for generating such chiral centers.[4] A similar enzymatic approach could be envisioned for the synthesis of (S)-2-phenyl-2-hydroxybutyric acid from its corresponding α-keto acid precursor, 2-oxo-2-phenylbutanoic acid.

Chiral Resolution

When an asymmetric synthesis is not feasible, classical or enzymatic resolution of a racemic mixture is a robust alternative. Resolution separates enantiomers based on their differential interaction with a chiral resolving agent or an enzyme.

This method relies on the reaction of a racemic acid with a chiral base to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

Causality: The formation of diastereomers introduces a new chiral center, and the resulting molecules are no longer mirror images. Their distinct physical properties, particularly solubility in a given solvent system, allow for physical separation.

Step-by-Step Methodology:

  • Racemate Preparation: Synthesize racemic 2-phenyl-2-hydroxybutyric acid using standard organic chemistry methods, such as the reaction of phenylmagnesium bromide with ethyl 2-oxobutanoate followed by hydrolysis.

  • Salt Formation: Dissolve the racemic acid in a suitable hot solvent (e.g., ethanol or acetone). In a separate vessel, dissolve an equimolar amount of a chiral resolving agent, such as (R)-(+)-1-phenylethylamine, in the same solvent.[5]

  • Crystallization: Slowly add the chiral amine solution to the acid solution with constant stirring. Allow the mixture to cool gradually to room temperature, then to 0-4 °C, to induce the crystallization of the less soluble diastereomeric salt.

  • Isolation: Isolate the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent to remove impurities.

  • Liberation of Enantiomer: Suspend the isolated diastereomeric salt in water and acidify the solution with a strong acid (e.g., 10% HCl) to a pH of ~2. This breaks the salt and protonates the carboxylic acid.[5]

  • Extraction and Purification: Extract the liberated (S)-2-phenyl-2-hydroxybutyric acid with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Protocol 3.1).

G Diagram 2.1: Classical Resolution Workflow cluster_prep Preparation cluster_reaction Reaction & Separation cluster_purification Purification racemate Racemic 2-phenyl-2- hydroxybutyric Acid dissolve Dissolve in Hot Solvent (e.g., Ethanol) racemate->dissolve amine Chiral Amine (e.g., (R)-1-phenylethylamine) amine->dissolve mix Mix Solutions & Cool dissolve->mix crystallize Fractional Crystallization (Less Soluble Diastereomer Ppts) mix->crystallize filtrate Filter to Isolate Salt crystallize->filtrate acidify Acidify with HCl to Break Salt filtrate->acidify extract Extract with Organic Solvent acidify->extract dry Dry & Evaporate extract->dry final_product (S)-2-phenyl-2- hydroxybutyric Acid dry->final_product

Caption: Workflow for classical resolution via diastereomeric salt formation.

Enzymatic resolution leverages the high stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of a racemic substrate.

Causality: The enzyme's active site is chiral and preferentially binds one enantiomer over the other, leading to a highly selective transformation (e.g., hydrolysis of an ester). This leaves the unreacted enantiomer in high purity.

Step-by-Step Methodology (Illustrative):

  • Substrate Preparation: Convert the racemic 2-phenyl-2-hydroxybutyric acid to its methyl or ethyl ester via Fischer esterification.

  • Enzymatic Hydrolysis: Suspend the racemic ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7). Add a lipase enzyme (e.g., Lipase B from Candida antarctica).

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by periodically taking aliquots and analyzing them by chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to maximize the yield and e.e. of the remaining ester.

  • Separation: Once 50% conversion is reached, extract the mixture with an organic solvent. The unreacted (S)-ester will be in the organic phase, while the hydrolyzed (R)-acid will be in the aqueous phase as its carboxylate salt.

  • Hydrolysis of Enriched Ester: Separate the organic layer, dry it, and evaporate the solvent. Hydrolyze the resulting enantiomerically enriched (S)-ester using standard basic conditions (e.g., NaOH) followed by acidic workup to yield the final (S)-acid product.

Analytical and Spectroscopic Characterization

Rigorous analytical methods are essential to confirm the identity, purity, and stereochemistry of the final product.

Structural Elucidation

Spectroscopic techniques provide definitive structural information.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expected signals would include aromatic protons (multiplet, ~7.2-7.5 ppm), the ethyl group protons (quartet and triplet), and the hydroxyl proton (broad singlet). The exact chemical shifts can be influenced by the solvent.[6][7]

    • ¹³C NMR: Key signals would correspond to the carboxyl carbon (~175-180 ppm), the quaternary α-carbon bearing the hydroxyl and phenyl groups, aromatic carbons, and the ethyl group carbons.[6]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and another O-H stretch from the alcohol group (~3400-3600 cm⁻¹).[8]

  • Mass Spectrometry (MS): The molecular ion peak (M+) would confirm the molecular weight. Fragmentation patterns can provide further structural clues.[8]

Enantiomeric Purity Assessment

Determining the enantiomeric excess (e.e.) is the most critical analytical step for a chiral compound.

Chiral HPLC is the gold standard for separating and quantifying enantiomers. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality: The CSP contains a single enantiomer of a chiral selector. The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different binding energies. The enantiomer that forms the more stable complex is retained longer on the column.

Step-by-Step Methodology:

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective for resolving chiral acids.

  • Mobile Phase Optimization: Develop an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an acidic additive (e.g., trifluoroacetic acid, TFA) is usually required to suppress the ionization of the carboxylic acid and ensure good peak shape.

  • Sample Preparation: Prepare a standard solution of the analyte at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. Run the analysis under isocratic conditions at a constant flow rate and temperature.

  • Detection and Quantification: Use a UV detector set to an appropriate wavelength (e.g., 210 nm or 254 nm) to monitor the elution of the enantiomers.

  • Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

G Diagram 3.1: Analytical Characterization Workflow cluster_structure Structural Confirmation cluster_purity Purity & Stereochemistry nmr NMR Spectroscopy (¹H, ¹³C) struct_confirm Structure Confirmed? nmr->struct_confirm ir IR Spectroscopy ir->struct_confirm ms Mass Spectrometry ms->struct_confirm hplc_prep Chiral HPLC Method Development hplc_run Sample Analysis hplc_prep->hplc_run hplc_data Data Processing & e.e. Calculation hplc_run->hplc_data purity_confirm e.e. ≥ 99%? hplc_data->purity_confirm start Synthesized Sample start->nmr start->ir start->ms struct_confirm->hplc_prep Yes fail Re-purify or Re-synthesize struct_confirm->fail No final_product Final Product: (S)-Enantiomer purity_confirm->final_product Yes purity_confirm->fail No

Caption: A self-validating workflow for analytical characterization.

Applications and Research Significance

(S)-2-phenyl-2-hydroxybutyric acid is a valuable chiral building block in synthetic organic chemistry. While its direct therapeutic applications are not widely documented, its structural motifs are present in many biologically active molecules. Its utility lies in its ability to introduce a specific stereocenter into a larger target molecule, which is a critical aspect of modern drug design.

  • Chiral Intermediate: It serves as a precursor for the synthesis of more complex enantiomerically pure substances. The presence of three distinct functional groups (carboxylic acid, hydroxyl, and phenyl) allows for a wide range of subsequent chemical transformations.

  • Pharmaceutical Development: The related compound, (S)-2-hydroxy-4-phenylbutyric acid, is a key precursor for angiotensin-converting enzyme (ACE) inhibitors like Benazepril and Enalapril. This highlights the importance of chiral α-hydroxy acids in the pharmaceutical industry. By analogy, (S)-2-phenyl-2-hydroxybutyric acid represents a valuable synthon for creating novel pharmaceutical candidates where an α-phenyl-α-hydroxy acid moiety is required.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling (S)-2-phenyl-2-hydroxybutyric acid.

  • Hazard Identification:

    • Causes serious eye irritation (H319).[1][2]

    • May cause respiratory irritation (H335).[2]

    • Causes skin irritation (H315).[2]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection (P280).

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[1]

    • Avoid breathing dust/fume/gas/mist/vapors/spray (P261).

  • Storage:

    • Keep the container tightly closed in a dry and well-ventilated place.

References

  • Gao, C., et al. (2013). A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation. Green Chemistry. [Link]

  • Kim, Y., et al. (2007). Synthesis of enantiopure (S)-2-hydroxyphenylbutanoic acid using novel hydroxy acid dehydrogenase from Enterobacter sp. BK2K. Biotechnology Progress. [Link]

  • 2-Hydroxy-2-phenylbutanoic acid. PubChem, National Institutes of Health. [Link]

  • Method for preparing (S) -2-phenylbutyric acid through stereoselective enzymatic hydrolysis.
  • NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid. Thieme. [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. [Link]

Sources

Foundational

Structural, Mechanistic, and Application Divergence: (S)-2-Hydroxy-2-phenylbutyric Acid vs. (S)-2-Hydroxy-4-phenylbutyric Acid

Executive Summary In the realm of chiral pharmaceutical intermediates, structural isomers often exhibit drastically different reactivity profiles and therapeutic applications. This technical guide examines the profound d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of chiral pharmaceutical intermediates, structural isomers often exhibit drastically different reactivity profiles and therapeutic applications. This technical guide examines the profound divergence between two critical alpha-hydroxy acids: (S)-2-hydroxy-2-phenylbutyric acid and (S)-2-hydroxy-4-phenylbutyric acid (HPBA) . Despite sharing identical molecular weights and formulas (C₁₀H₁₂O₃), the migration of the phenyl group from the α-carbon (C2) to the γ-carbon (C4) fundamentally alters their stereochemical stability, nucleophilic susceptibility, and utility in drug development.

From a process chemistry perspective, understanding the causality behind these structural differences is paramount for designing robust, scalable, and self-validating synthetic workflows.

Structural & Physicochemical Divergence

The core behavioral difference between these two compounds stems from the substitution pattern at the chiral alpha-carbon (C2).

  • (S)-2-Hydroxy-2-phenylbutyric acid features an alpha-quaternary chiral center . The C2 carbon is bonded to a hydroxyl group, a carboxyl group, an ethyl group, and a phenyl group. This renders it a highly sterically hindered tertiary alcohol.

  • (S)-2-Hydroxy-4-phenylbutyric acid , conversely, features a secondary alpha-hydroxy group . The C2 carbon is bonded to a hydroxyl group, a carboxyl group, a single hydrogen atom, and a 2-phenylethyl group.

Table 1: Physicochemical and Structural Comparison
Parameter(S)-2-Hydroxy-2-phenylbutyric Acid(S)-2-Hydroxy-4-phenylbutyric Acid
CAS Registry Number 24256-91-5115016-95-0
Molecular Formula C₁₀H₁₂O₃C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol 180.20 g/mol
Alpha-Carbon (C2) Type Quaternary (Tertiary Alcohol)Tertiary (Secondary Alcohol)
C2 Substituents -OH, -Phenyl, -Ethyl, -COOH-OH, -H, -CH₂CH₂Ph, -COOH
Oxidation Potential Resistant to oxidationOxidizable to alpha-keto acid
Sₙ2 Susceptibility Highly resistant (Steric block)Highly susceptible (Walden inversion)
Primary Indication Oncology (Glutaminase inhibitors)Metabolic/Cardiovascular (ACE inhibitors)

Mechanistic Implications & Reactivity Profiles

The structural variations dictate distinct chemical behaviors, directly influencing how these synthons are deployed in medicinal chemistry.

Steric Hindrance vs. Sₙ2 Inversion Because (S)-2-hydroxy-2-phenylbutyric acid contains a tertiary alcohol at the alpha position, it is virtually impervious to Sₙ2 nucleophilic attack. The sheer steric bulk of the phenyl and ethyl groups blocks the requisite backside attack trajectory. In drug design, this "locked" stereocenter is highly desirable for creating metabolically stable pharmacophores that resist in vivo racemization or degradation[1].

In contrast, the secondary alcohol of (S)-2-hydroxy-4-phenylbutyric acid is unobstructed. Upon conversion of the hydroxyl group to a suitable leaving group (e.g., triflate), the molecule readily undergoes Sₙ2 displacement with complete stereochemical (Walden) inversion. This reactivity is the cornerstone for synthesizing chiral (R)-homophenylalanine derivatives, which are critical precursors for the 'pril' family of ACE inhibitors[2].

Reactivity cluster_0 (S)-2-Hydroxy-2-phenylbutyric Acid cluster_1 (S)-2-Hydroxy-4-phenylbutyric Acid A1 Alpha-Quaternary Center (Tertiary Alcohol) A2 Extreme Steric Hindrance A1->A2 A3 Resistant to SN2 Inversion (Metabolically Stable) A2->A3 B1 Secondary Alpha-Hydroxy (Unobstructed) B2 High Electrophilicity (Upon Activation) B1->B2 B3 Readily Undergoes SN2 (Stereochemical Inversion) B2->B3

Fig 1: Mechanistic divergence driven by alpha-carbon substitution patterns.

Application in Drug Development

  • (S)-2-Hydroxy-2-phenylbutyric acid : Utilized primarily as a rigid, metabolically stable chiral building block. It is prominently featured in the synthesis of heterocyclic inhibitors of glutaminase, a target for oncology applications[1]. The bulky alpha-substituents prevent metabolic oxidation of the hydroxyl group, ensuring prolonged half-life of the API.

  • (S)-2-Hydroxy-4-phenylbutyric acid : A highly versatile chiral synthon. It is utilized in the preparation of benzothiophenes and indoles for treating insulin resistance and hyperglycemia[3]. Furthermore, enzymatic resolution and asymmetric synthesis of its derivatives are heavily researched for producing antihypertensive therapeutics[4].

Experimental Methodologies & Protocols

As an Application Scientist, ensuring that protocols are both mechanistically sound and self-validating is critical. Below are field-proven workflows tailored to the unique reactivity of each compound.

Protocol A: Amide Coupling of Sterically Hindered (S)-2-Hydroxy-2-phenylbutyric Acid

Causality & Logic: The quaternary nature of the alpha-carbon presents severe steric hindrance. Standard carbodiimide coupling agents (e.g., EDC/HOBt) often fail or result in sluggish kinetics. Therefore, the highly reactive uronium salt HATU is required[1]. Self-Validating System: The tertiary nature of the alpha-hydroxyl group inherently prevents competitive O-acylation; thus, we can deliberately omit hydroxyl protecting groups, streamlining the synthesis.

Step-by-Step Methodology:

  • Activation: To a suspension of (S)-2-hydroxy-2-phenylbutyric acid (1.0 eq, ~1.72 mmol) and HATU (1.1 eq) in anhydrous DMF (3 mL) at 0 °C, add N,N-Diisopropylethylamine (DIPEA) (2.2 eq).

  • Coupling: Stir the activated ester complex for 15 minutes, then add the target primary or secondary amine (0.9 eq) dropwise.

  • Incubation: Allow the reaction to warm to room temperature and stir overnight (12–18 hours) under an inert nitrogen atmosphere.

  • Quenching & Isolation: Quench the reaction by adding 10 mL of deionized water. The resulting precipitate is collected via suction filtration, washed with cold water, and dried under vacuum.

  • Purification: Purify the crude material via preparative RP-HPLC or recrystallization (DMSO/MeOH) to afford the pure amide.

Protocol B: Biocatalytic Synthesis of (S)-2-Hydroxy-4-phenylbutyric Acid

Causality & Logic: Synthesizing (S)-HPBA via chemical asymmetric hydrogenation often necessitates high-pressure reactors and expensive chiral transition-metal ligands. Biocatalysis provides a superior alternative[4]. By utilizing L-Lactate Dehydrogenase (L-LDH), we ensure strict stereocontrol (>99% ee) via enzymatic hydride transfer to the re-face of the prochiral ketone. Self-Validating System: Formate Dehydrogenase (FDH) is coupled to the system to recycle NADH. The oxidation of formate to CO₂ gas is thermodynamically irreversible, driving the primary reduction to >99% conversion without requiring stoichiometric (and costly) cofactor addition.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 2-oxo-4-phenylbutyric acid (OPBA) (100 mM) in 100 mM potassium phosphate buffer (pH 7.0).

  • Cofactor & Donor Addition: Add NAD⁺ (1 mM) as the cofactor and sodium formate (150 mM) as the sacrificial electron donor.

  • Enzyme Loading: Introduce purified L-Lactate Dehydrogenase (L-LDH, 10 U/mL) and Formate Dehydrogenase (FDH, 10 U/mL) into the bioreactor.

  • Incubation: Maintain the reaction at 30 °C with gentle agitation (300 rpm) for 24 hours. Monitor pH and maintain at 7.0 via automated titration.

  • Downstream Processing: Terminate the reaction by acidifying the mixture to pH 2.0 using 1M HCl. Extract the aqueous phase three times with ethyl acetate.

  • Recovery: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield optically pure (S)-2-hydroxy-4-phenylbutyric acid.

Biocatalysis Substrate 2-Oxo-4-phenylbutyric Acid (Prochiral Substrate) Reaction Asymmetric Reduction (pH 7.0, 30°C) Substrate->Reaction Enzyme L-Lactate Dehydrogenase (Stereoselective Hydride Transfer) Enzyme->Reaction Catalysis Cofactor Formate Dehydrogenase (NADH Cofactor Recycling) Cofactor->Reaction NADH Product (S)-2-Hydroxy-4-phenylbutyric Acid (>99% ee) Reaction->Product Downstream Processing

Fig 2: Biocatalytic cascade for enantioselective synthesis of (S)-HPBA.

References

  • Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Bioresources and Bioprocessing. 4

  • A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation. Chemical Communications. Link

  • A Practical and Diastereoselective Synthesis of Angiotensin Converting Enzyme Inhibitors. Journal of the Chemical Society. 2

  • (S)-2-Hydroxy-4-Phenylbutyric Acid 98.0%(GC). PureSynth. 3

  • Heterocyclic inhibitors of glutaminase. US Patent 8604016B2.1

Sources

Exploratory

(S)-2-Hydroxy-2-phenylbutanoic acid synonyms and IUPAC name

An In-depth Technical Guide to the Core Executive Summary (S)-2-Hydroxy-2-phenylbutanoic acid (CAS: 24256-91-5) is a high-value chiral building block and resolving agent belonging to the class of -hydroxy acids.[1][2] St...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core

Executive Summary

(S)-2-Hydroxy-2-phenylbutanoic acid (CAS: 24256-91-5) is a high-value chiral building block and resolving agent belonging to the class of


-hydroxy acids.[1][2] Structurally defined as the ethyl homolog of mandelic acid, it possesses a quaternary stereocenter that imparts significant resistance to racemization compared to its tertiary counterparts. This stability makes it a critical scaffold in the synthesis of pharmaceutical intermediates—specifically for anticholinergic and antithrombotic agents—and a robust chiral resolving agent for racemic amines.
Chemical Identity & Nomenclature

Precise nomenclature is vital for this compound due to the existence of its enantiomer (R) and the racemate. The (S)-enantiomer is the pharmacologically and chemically distinct species discussed here.

Identifier Details
IUPAC Name (2S)-2-Hydroxy-2-phenylbutanoic acid
Common Synonyms [1][2][3] • (S)-(+)-

-Ethylmandelic acid• (S)-2-Ethylmandelic acid• (S)-2-Hydroxy-2-phenylbutyric acid[1][2]• (S)-(+)-2-Ethyl-2-hydroxy-2-phenylacetic acid
CAS Registry Number 24256-91-5 (Specific to S-enantiomer)(Note: 35468-69-0 refers to the racemate; 3966-31-2 refers to the R-enantiomer)
Molecular Formula C

H

O

Molecular Weight 180.20 g/mol
SMILES (Isomeric) CC(C(=O)O)c1ccccc1
InChI Key QYCBZFRDGXIZIP-UHFFFAOYSA-N (Racemic base key)
Stereochemistry & Structural Analysis

The chirality of (S)-2-Hydroxy-2-phenylbutanoic acid arises from the C2 quaternary carbon. The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority Assignment:

  • -OH (Oxygen, Atomic #8) – Priority 1

  • -COOH (Carbon bonded to 3 Oxygens) – Priority 2

  • -C

    
    H
    
    
    
    (Phenyl group) – Priority 3
  • -CH

    
    CH
    
    
    
    (Ethyl group) – Priority 4

Configuration Logic: With the lowest priority group (Ethyl, in this specific projection logic relative to Phenyl/Carboxyl) oriented away, the sequence 1


 2 

3 traces a Counter-Clockwise path. However, standard convention for this specific quaternary center often results in the (S) designation correlating with a (+) Dextrorotatory optical rotation in ethanol.
Visualization: Stereochemical Configuration

CIP_Priority C2 C2 (Chiral Center) OH 1. -OH (Highest Priority) C2->OH Bond COOH 2. -COOH (Carboxyl) C2->COOH Bond Ph 3. -C6H5 (Phenyl) C2->Ph Bond Et 4. -CH2CH3 (Ethyl - Lowest) C2->Et Bond (Dash)

Figure 1: CIP Priority assignment for the C2 chiral center. The arrangement determines the (S) configuration.

Synthesis & Manufacturing Protocols

The synthesis of enantiopure (S)-2-Hydroxy-2-phenylbutanoic acid is typically achieved via Classical Resolution of the racemate or Asymmetric Grignard Addition . The resolution method is preferred for industrial scalability due to the low cost of resolving agents.

Method A: Grignard Synthesis & Chiral Resolution (Standard Protocol)

Phase 1: Synthesis of Racemic Substrate

  • Reagents: Phenylglyoxylic acid ethyl ester (Ethyl benzoylformate), Ethylmagnesium bromide (EtMgBr).

  • Reaction: Grignard addition of EtMgBr to the keto-ester at 0°C in anhydrous THF.

  • Workup: Acidic hydrolysis (H

    
    SO
    
    
    
    /Ice) yields racemic 2-hydroxy-2-phenylbutanoic acid.

Phase 2: Optical Resolution To isolate the (S)-(+) enantiomer, a chiral base is used to form diastereomeric salts.[4]

  • Resolving Agent: (R)-(+)-1-Phenylethylamine (or L-Ephedrine).

  • Principle: The (S)-Acid forms a less soluble salt with the (R)-Base compared to the (R)-Acid.

Step-by-Step Resolution Protocol:

  • Dissolution: Dissolve 100g of racemic 2-hydroxy-2-phenylbutanoic acid in 500mL of hot Ethanol (95%).

  • Addition: Slowly add 0.5 equivalents of (R)-(+)-1-Phenylethylamine.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The salt of (S)-Acid/(R)-Base will crystallize.[4]

  • Filtration: Filter the white crystalline salt.

  • Recrystallization: Recrystallize the salt from Ethanol/Water (9:1) until constant optical rotation is achieved.

  • Liberation: Suspend the purified salt in dilute HCl (2M) and extract with Ethyl Acetate.

  • Drying: Dry the organic layer over MgSO

    
     and evaporate to yield pure (S)-(+)-2-Hydroxy-2-phenylbutanoic acid .
    
Visualization: Synthesis Workflow

Synthesis_Workflow Start Ethyl Benzoylformate Grignard Grignard Reaction (+ EtMgBr / THF) Start->Grignard Racemate Racemic 2-Hydroxy-2-phenylbutanoic Acid Grignard->Racemate Hydrolysis Resolution Resolution w/ (R)-1-Phenylethylamine Racemate->Resolution Salt Diastereomeric Salt Crystallization Resolution->Salt Selective Precip. Product (S)-(+)-2-Hydroxy-2- phenylbutanoic Acid Salt->Product Acidification (HCl)

Figure 2: Industrial workflow for the synthesis and resolution of the (S)-enantiomer.

Analytical Characterization

Trustworthy identification requires specific analytical markers.

Parameter Specification for (S)-Enantiomer
Optical Rotation

+17.0° to +23.0° (c=1.8, Ethanol)
Melting Point 131°C - 133°C (Enantiopure) vs 127°C (Racemate)
Chiral HPLC Column: Chiralcel OD-H or AD-HMobile Phase: Hexane:Isopropanol (90:10) + 0.1% TFAFlow Rate: 1.0 mL/minDetection: UV 254 nm

H-NMR (CDCl

)

0.90 (t, 3H, CH

), 2.15 (m, 1H, CH

), 2.35 (m, 1H, CH

), 7.3-7.5 (m, 5H, Ar-H).

Note on Causality: The shift in melting point between the racemate and the pure enantiomer is due to the difference in crystal lattice packing energy. The pure enantiomer typically packs more efficiently in this class of


-hydroxy acids.
Applications in Drug Development

(S)-2-Hydroxy-2-phenylbutanoic acid serves two primary roles in pharmaceutical research:

  • Chiral Resolving Agent: Due to its rigid structure and carboxylic acid functionality, it is an excellent resolving agent for chiral amines, particularly those structurally related to amphetamines or amino-alcohols. It offers an alternative to Tartaric acid when higher lipophilicity is required for salt crystallization.

  • Chiral Building Block (Synthon): It acts as a precursor for:

    • Indobufen Analogs: While Indobufen is an anti-platelet agent with a phenylbutyric acid core, hydroxy-analogs are investigated for improved metabolic stability.

    • Anticholinergics: The "phenyl-hydroxy-ethyl" motif is a pharmacophore found in muscarinic antagonists. The (S)-configuration is often critical for receptor binding affinity.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 287322, 2-Hydroxy-2-phenylbutanoic acid. Retrieved from [Link]

  • Lynch, J. E., & Eliel, E. L. (1984).
  • Collet, A., & Jacques, J. (1977).Optical resolution of 2-hydroxy-2-phenylbutanoic acid. Bulletin de la Société Chimique de France. (Primary source for resolution protocol).

Sources

Foundational

(S)-2-Hydroxy-2-phenylbutyric acid solubility in organic solvents

Technical Guide: Solubility Profile & Process Engineering of (S)-2-Hydroxy-2-phenylbutyric Acid Executive Summary (S)-2-Hydroxy-2-phenylbutyric acid (also known as (S)- -ethylmandelic acid ; CAS: 35468-69-0) is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profile & Process Engineering of (S)-2-Hydroxy-2-phenylbutyric Acid

Executive Summary

(S)-2-Hydroxy-2-phenylbutyric acid (also known as (S)-


-ethylmandelic acid ; CAS: 35468-69-0) is a critical chiral building block used in the synthesis of pharmaceutical intermediates and as a resolving agent for chiral amines. Unlike its lower homologue, mandelic acid, the presence of the ethyl group at the 

-position significantly alters its lipophilicity and crystal lattice energy, necessitating a distinct solvent strategy for purification and reaction engineering.

This guide provides a technical analysis of its solubility behavior, thermodynamic modeling approaches, and validated experimental protocols for process optimization.[1]

Physicochemical Profile & Solubility Mechanism

To understand the solubility behavior of (S)-2-Hydroxy-2-phenylbutyric acid, one must analyze the competition between its hydrophilic and hydrophobic domains.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula

Moderate molecular weight (180.2 g/mol ) favors solubility in medium-polarity solvents.
Functional Groups

-Hydroxyl (-OH), Carboxyl (-COOH), Phenyl, Ethyl
The geminal hydroxyl and carboxyl groups create a strong H-bond donor/acceptor site, while the phenyl and ethyl groups provide significant lipophilicity.
LogP (Predicted) ~1.1 – 1.6More lipophilic than mandelic acid (LogP ~0.6). Reduced water solubility; enhanced solubility in ethers and chlorinated solvents.
pKa ~3.5 – 3.8Weak acid. Solubility in water is highly pH-dependent (soluble as carboxylate salt at pH > 5).
Solubility Mechanism: The "Amphiphilic" Balance

The molecule exhibits a "push-pull" solubility mechanism:

  • Protic Solvents (Alcohols): The

    
    -hydroxy acid moiety forms extensive hydrogen bond networks with methanol, ethanol, and isopropanol (IPA), leading to high solubility .
    
  • Aprotic Polar Solvents (Esters/Ketones): Ethyl acetate and acetone act as H-bond acceptors for the hydroxyl proton, resulting in good solubility .

  • Non-Polar Solvents (Alkanes): The polar "head" (COOH/OH) prevents integration into the non-polar alkane network, resulting in very low solubility (making alkanes ideal anti-solvents).

Solubility Data & Solvent Selection

While specific proprietary solubility tables are often withheld from open literature, the following classification is derived from homologous series analysis (Mandelic Acid vs. 2-Phenylbutyric Acid) and process patent data.

Solubility Classification Table (at 25°C)
Solvent ClassSpecific SolventsSolubility RatingProcess Application
Alcohols Methanol, Ethanol, IPAHigh (>200 mg/mL)Primary solvents for reaction and initial dissolution.
Esters Ethyl Acetate, Isopropyl AcetateHigh (>150 mg/mL)Preferred for extraction and crystallization (safer than DCM).
Ethers THF, MTBE, 2-MeTHFGood (>100 mg/mL)Useful for Grignard reactions or low-temp crystallization.
Chlorinated Dichloromethane (DCM), ChloroformModerate/Good High solubility but avoided due to toxicity/environmental concerns.
Aromatics Toluene, XyleneModerate (~20-50 mg/mL)Strong temperature dependence; excellent for cooling crystallization.
Alkanes n-Hexane, n-Heptane, CyclohexaneLow (<5 mg/mL)Anti-solvents used to drive precipitation (yield enhancement).
Water Water (pH < 3)Sparingly Soluble Solubility increases drastically with pH > 4.5 (Salt formation).

Thermodynamic Modeling

For precise process control (e.g., cooling crystallization), experimental solubility data should be fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for


-hydroxy acids due to its ability to account for the non-ideal enthalpy of solution.

The Modified Apelblat Equation:



  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     : Mole fraction solubility[2][3]
    
  • 
     : Absolute temperature (Kelvin)[4]
    
  • 
     : Empirical constants derived from regression analysis.
    

Thermodynamic Parameters: Using the van't Hoff analysis, the dissolution of (S)-2-Hydroxy-2-phenylbutyric acid is typically endothermic (


) and entropy-driven  (

). This confirms that cooling crystallization is the most effective purification method, as solubility drops significantly with temperature.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise solubility curves for your specific solvent system.

  • Preparation: Add excess (S)-2-Hydroxy-2-phenylbutyric acid solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at the target temperature (e.g., 25°C) for 24–48 hours to ensure solid-liquid equilibrium.

  • Sampling: Stop stirring and allow the suspension to settle for 30 minutes.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to avoid temperature drops that cause premature precipitation.

  • Quantification:

    • Transfer a known volume of filtrate to a tared weighing dish.

    • Evaporate solvent under vacuum/heat.

    • Weigh the dry residue.

    • Calculation: Solubility (

      
      ) = 
      
      
      
      (mg/mL).
Protocol B: Metastable Zone Width (MSZW) Determination

Critical for designing crystallization processes to avoid spontaneous nucleation.

  • Setup: Use a reactor with a turbidity probe or FBRM (Focused Beam Reflectance Measurement).

  • Heating: Heat a suspension of known concentration until all solids dissolve (Clear Point,

    
    ).
    
  • Cooling: Cool the solution at a constant rate (e.g., 0.5°C/min).

  • Nucleation: Record the temperature where the first crystals appear (Cloud Point,

    
    ).
    
  • Result: MSZW =

    
    .
    
    • Insight: A wide MSZW in alcohols indicates a stable supersaturated solution, allowing for seeded growth of large, pure crystals.

Process Visualization

Workflow 1: Solubility Screening & Data Fitting

SolubilityWorkflow Start Start: Define Solvent Set Equil Equilibration (Shake-Flask, 24-48h) Start->Equil Sample Sampling & Filtration (Isothermal) Equil->Sample T = Const Analysis Gravimetric or HPLC Analysis Sample->Analysis Model Fit to Apelblat Equation Analysis->Model Data Points (x, T) Decision Select Crystallization Solvent Model->Decision Steep Solubility Curve?

Caption: Systematic workflow for determining solubility and selecting the optimal crystallization solvent.

Workflow 2: Solvent Selection Logic for Resolution/Purification

SolventSelection Input Crude (S)-2-Hydroxy-2-phenylbutyric Acid CheckPol Is impurity polar? Input->CheckPol PathA Use Non-Polar Anti-Solvent (Toluene/Heptane) CheckPol->PathA Yes (Remove Polar gums) PathB Use Polar Recrystallization (EtOH/Water) CheckPol->PathB No (Remove Non-polar byproducts) Result Pure Crystals PathA->Result PathB->Result

Caption: Decision tree for selecting solvents based on impurity profile.

References

  • PubChem. (2025). 2-Hydroxy-2-phenylbutanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Zhang, S., et al. (2013). Dissociation Constant and Solubility of (S)-2-Hydroxy-4-phenylbutyric Acid. Journal of Chemical & Engineering Data.[5] (Note: Reference provides thermodynamic modeling methodology for the structural isomer). Available at: [Link]

  • Li, Y., et al. (2016). (R,S)-Mandelic Acid in Pure and Binary Solvents: Solubility Measurement and Correlation. Journal of Chemical & Engineering Data.[5] (Note: Provides the baseline solubility behavior for the

    
    -hydroxy-phenyl acid class). Available at: [Link]
    
  • Afraza, M. C., et al. (2004). Efficient resolution of 2-phenylbutyric acid.[6][7] ARKIVOC.[6] (Note: Discusses resolution solvents for the non-hydroxy analog). Available at: [Link]

Sources

Exploratory

Thermodynamic properties of (S)-alpha-ethylmandelic acid

This is an in-depth technical guide on the thermodynamic properties and characterization of (S)- -ethylmandelic acid (also known as (S)-2-hydroxy-2-phenylbutyric acid ). Thermodynamic Properties and Characterization of (...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the thermodynamic properties and characterization of (S)-


-ethylmandelic acid  (also known as (S)-2-hydroxy-2-phenylbutyric acid ).

Thermodynamic Properties and Characterization of (S)- -Ethylmandelic Acid

Technical Guide for Research & Development

Executive Summary & Compound Identity

(S)-


-Ethylmandelic acid  (IUPAC: (S)-2-hydroxy-2-phenylbutanoic acid) is a pivotal chiral building block and resolving agent in pharmaceutical synthesis. Unlike its parent compound, mandelic acid, the introduction of an ethyl group at the 

-position introduces significant steric bulk, altering its crystal lattice energy, solubility profile, and resolution efficiency.

This guide details the thermodynamic parameters required for process optimization, including solid-state transitions, solubility thermodynamics, and binary phase behavior essential for enantiomeric separation.

Chemical Identity
PropertyDetail
Common Name (S)-

-Ethylmandelic acid
IUPAC Name (S)-2-Hydroxy-2-phenylbutanoic acid
CAS Number 24256-91-5 (S-isomer); 35468-69-0 (Racemate)
Molecular Formula

Molecular Weight 180.20 g/mol
Stereochemistry (S)-(+)
Key Application Chiral resolving agent (e.g., for amines), Intermediate for

-hydroxy drugs

Solid-State Thermodynamic Properties

Understanding the solid-state energetics is critical for designing crystallization processes. The replacement of the


-proton of mandelic acid with an ethyl group disrupts the intermolecular hydrogen bonding network, typically lowering the melting point relative to mandelic acid (

).
Phase Transition Parameters

The following values represent the thermodynamic baseline for the (S)-enantiomer.

ParameterValue / RangeMethod of Determination
Melting Point (

)
115 – 119

DSC (Onset Temperature)
Enthalpy of Fusion (

)
~20 – 25 kJ/molDifferential Scanning Calorimetry
Specific Rotation

+155° (

,

)
Polarimetry
Crystal Habit Monoclinic / Orthorhombic needlesX-Ray Powder Diffraction (XRPD)

*Note: Specific rotation and enthalpy values are estimated based on high-purity analogs (e.g., (S)-Mandelic acid) and limited supplier data for the specific CAS 24256-91-5. Experimental verification via DSC is recommended for precise process control.

Polymorphism & Stability

Like many chiral


-hydroxy acids, (S)-

-ethylmandelic acid is prone to polymorphism .
  • Metastable Forms: Rapid cooling from the melt can generate metastable forms or glassy states due to the steric hindrance of the ethyl group preventing rapid packing.

  • Hydrate Formation: The hydroxyl and carboxyl groups facilitate water uptake. Thermogravimetric Analysis (TGA) is required to distinguish between solvates and true polymorphs.

Solubility Thermodynamics[5][6]

Solubility data is the foundation of crystallization yield. The solubility of (S)-


-ethylmandelic acid generally follows the "like dissolves like" principle but is heavily influenced by the ability of the solvent to accept hydrogen bonds.
Solvent-Dependent Solubility

The solubility (


) can be modeled using the van't Hoff equation  for ideal solutions, modified by activity coefficients (

) for non-ideal behavior:


Solvent SystemSolubility TrendThermodynamic Driver
Water Low to ModerateHydrophobic phenyl/ethyl groups limit solubility despite hydrophilic -OH/-COOH.
Ethanol/Methanol HighStrong H-bonding compatibility; entropy of mixing dominates.
Toluene LowLack of H-bond acceptors; high enthalpy of solution.
Chiral Solvents VariablePotential for diastereomeric solvation complexes (e.g., in ethyl lactate).
Experimental Protocol: Solubility Determination

To ensure thermodynamic equilibrium, a dynamic saturation method is preferred over static visual inspection.

SolubilityProtocol cluster_check Validation Start Start: Excess Solid + Solvent Equilibration Isothermal Stirring (24-48h, +/- 0.1°C) Start->Equilibration Sampling Filter Supernatant (0.45 µm syringe filter) Equilibration->Sampling Temp Control Dilution Gravimetric Dilution (for HPLC/UV) Sampling->Dilution Analysis Quantification (HPLC-UV or Titration) Dilution->Analysis Calculation Calculate Mole Fraction (x) & Activity Coeff (γ) Analysis->Calculation Check Repeat at T + 5°C Calculation->Check

Figure 1: Workflow for the precise determination of thermodynamic solubility.

Binary Phase Diagrams & Chiral Resolution

For researchers using (S)-


-ethylmandelic acid to resolve racemic amines (or resolving the acid itself), the Binary Melting Point Phase Diagram  is the critical map.
Nature of the Racemate

(S)-


-Ethylmandelic acid and its (R)-enantiomer typically form a Racemic Compound  (true racemate) in the solid state, rather than a conglomerate.
  • Eutectic Point (

    
    ):  The intersection of the solubility curves of the pure enantiomer and the racemic compound.
    
  • Melting Point of Racemate: Usually distinct from the pure enantiomer (often lower for this class, e.g., ~90-100

    
     vs 115 
    
    
    
    for the pure S-form).
Preferential Crystallization Feasibility

If the system forms a conglomerate (rare for this class), simple preferential crystallization is possible. If it forms a racemic compound (likely), resolution requires a diastereomeric salt formation using a resolving agent like (R)-1-Phenylethylamine .

PhaseDiagram Racemate Racemic Mixture (50:50 R/S) SaltFormation Diastereomeric Salts (S-Acid•R-Base) & (R-Acid•R-Base) Racemate->SaltFormation + Agent Agent Resolving Agent (e.g., (R)-Phenylethylamine) Agent->SaltFormation Separation Fractional Crystallization (Solubility Difference) SaltFormation->Separation ΔSolubility Liberation Acidification & Extraction Separation->Liberation Less Soluble Salt PureS Pure (S)-α-Ethylmandelic Acid Liberation->PureS

Figure 2: Resolution logic for isolating (S)-


-ethylmandelic acid from a racemic mixture.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 287322, 2-Hydroxy-2-phenylbutanoic acid. Retrieved from [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2002).Binary and Ternary Phase Diagrams of Mandelic Acid Enantiomers in Chiral Solvents. Journal of Chemical & Engineering Data. (Contextual reference for mandelic acid analogs).
Foundational

Comprehensive Technical Guide on (S)-2-Hydroxy-2-phenylbutyric Acid: Physicochemical Properties and Applications in Drug Development

Executive Summary (S)-2-Hydroxy-2-phenylbutyric acid (CAS: 24256-91-5) is a highly valuable chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs)[1]. In modern drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Hydroxy-2-phenylbutyric acid (CAS: 24256-91-5) is a highly valuable chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs)[1]. In modern drug development, the stereochemical purity and physicochemical stability of such intermediates dictate the safety, efficacy, and manufacturability of the final drug product. This whitepaper provides an in-depth analysis of its core physicochemical properties—specifically melting point and density—and outlines self-validating experimental protocols for rigorous quality control.

Physicochemical Profiling

Understanding the baseline physicochemical properties of (S)-2-Hydroxy-2-phenylbutyric acid is critical for formulation scientists and process chemists. Below is the consolidated data profile[2],,[3]:

PropertyValueMethod / Condition
Chemical Name (S)-2-Hydroxy-2-phenylbutyric acidIUPAC Standard
CAS Number 24256-91-5Chemical Registry[1]
Molecular Formula C10H12O3Elemental Analysis[2]
Molecular Weight 180.20 g/mol Mass Spectrometry[2]
Melting Point 110-116 °CCapillary / DSC[4],[5]
Density 1.1 - 1.2 g/cm³Gas Pycnometry (Predicted)[3]
Optical Rotation [α]20/D +27.0°c = 1 in ethanol
Causality in Physicochemical Data
  • Melting Point (110-116 °C): The melting point is not merely a physical constant; it is a direct thermodynamic indicator of enantiomeric purity[5]. The pure (S)-enantiomer forms a tightly packed, uniform chiral crystal lattice. The introduction of the (R)-enantiomer (even in trace amounts) creates lattice defects, which depresses the melting point and broadens the melting range due to eutectic behavior.

  • Density (~1.1 - 1.2 g/cm³): The skeletal density of this organic acid governs its behavior during downstream processing[3]. A density in this range indicates moderate-to-high powder flowability, which is essential for minimizing solvent volume during slurry washing steps in API crystallization and ensuring uniform mixing during solid-state formulation.

Mechanistic Insights: The Role of Chiral Integrity

In drug development, (S)-2-Hydroxy-2-phenylbutyric acid serves as a stereocenter donor. The hydroxyl and carboxylate groups allow for orthogonal protection and functionalization. If the density or melting point deviates from the established specifications, it is often symptomatic of racemization or the presence of unreacted starting materials. Therefore, validating these two parameters serves as a frontline defense against batch failure in API manufacturing.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the measurement of melting point and density must be coupled with enantiomeric purity checks. The following protocols form a self-validating analytical loop.

Protocol 1: Precise Melting Point Determination (Capillary & DSC)

Relying solely on visual capillary methods can introduce subjective human error. Differential Scanning Calorimetry (DSC) provides an objective, thermodynamic validation.

  • Sample Preparation: Dry the (S)-2-Hydroxy-2-phenylbutyric acid sample under a vacuum at 40 °C for 12 hours to remove residual moisture, which can artificially depress the melting point.

  • Capillary Loading: Pack 2-3 mm of the dried powder into a glass capillary tube. Tamp down to ensure uniform packing density.

  • DSC Cross-Validation: Load 2-5 mg of the sample into an aluminum DSC pan. Heat at a controlled rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Causality: The DSC thermogram will display a sharp endothermic peak between 110 °C and 116 °C[4]. A sharp peak confirms high crystalline purity, whereas a broadened peak indicates solvent entrapment or enantiomeric impurities.

Protocol 2: Density Measurement via Helium Gas Pycnometry

Bulk density measurements are often skewed by particle size and inter-particulate voids. Gas pycnometry provides the true skeletal density.

  • Calibration: Calibrate the pycnometer using standard steel spheres of known volume to establish the cell baseline.

  • Sample Loading: Accurately weigh ~5 g of the powder and place it into the sample cell.

  • Measurement: Purge the chamber with helium gas. Helium, being an inert and highly penetrative gas, fills all open pores. The system calculates the skeletal volume based on Boyle's Law.

  • Causality: Dividing the exact mass by the helium-displaced volume yields a highly accurate skeletal density (~1.1 - 1.2 g/cm³)[3]. This precise metric is critical for calculating reactor fill volumes during scale-up.

Protocol 3: Enantiomeric Excess (ee) Determination via Chiral HPLC
  • Mobile Phase: Prepare a mixture of Hexane/Isopropanol/Trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v). The TFA suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Chromatography: Inject the sample onto a chiral stationary phase column (e.g., Chiralcel OD-H). Detect using UV absorbance at 210 nm.

  • Causality: This step closes the validation loop. If the chiral HPLC confirms >99% ee, the melting point and density data recorded in Protocols 1 and 2 are definitively linked to the pure (S)-enantiomer.

Visualization: Physicochemical Validation Workflow

G Start Raw (S)-2-Hydroxy-2-phenylbutyric Acid (CAS: 24256-91-5) Purity Enantiomeric Purity Check (Chiral HPLC > 99% ee) Start->Purity Thermal Thermal Analysis (DSC & Capillary) Purity->Thermal Density Density Profiling (Gas Pycnometry) Purity->Density MP Melting Point Validation (110-116 °C) Thermal->MP DensVal Density Validation (~1.2 g/cm³) Density->DensVal API Downstream API Manufacturing (Chiral Intermediates) MP->API DensVal->API

Physicochemical validation workflow for (S)-2-Hydroxy-2-phenylbutyric acid in API manufacturing.

Conclusion

For researchers and drug development professionals, treating (S)-2-Hydroxy-2-phenylbutyric acid as a simple reagent is a critical oversight. Its melting point (110-116 °C)[5] and density (~1.1 - 1.2 g/cm³)[3] are foundational metrics that dictate its utility in chiral synthesis. By employing the self-validating protocols outlined above, application scientists can ensure absolute data integrity, thereby safeguarding the downstream API manufacturing process.

References

  • PubChem. "(2S)-2-hydroxy-2-phenylbutanoic acid (CID 7188283)". National Center for Biotechnology Information. Retrieved from:[Link]

  • Mehreganchem. "(S)-2-Hydroxy-2-phenylbutyric acid Specifications". Retrieved from: [Link]

Sources

Exploratory

Sourcing and Validating High-Purity (S)-2-Hydroxy-2-phenylbutyric Acid: A Technical Guide for Drug Development

Introduction (S)-2-Hydroxy-2-phenylbutyric acid (CAS: 24256-91-5), also known as (+)-α-Ethyl-L-mandelic acid, is a highly specialized chiral synthon utilized extensively in the pharmaceutical industry. As a Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction (S)-2-Hydroxy-2-phenylbutyric acid (CAS: 24256-91-5), also known as (+)-α-Ethyl-L-mandelic acid, is a highly specialized chiral synthon utilized extensively in the pharmaceutical industry. As a Senior Application Scientist overseeing API process development, I frequently encounter the downstream consequences of compromised chiral building blocks. This specific compound is instrumental in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), including semisynthetic pyrrolizidine alkaloid N-oxide antitumor agents (such as esters of heliotridine) and heterocyclic inhibitors of glutaminase .

Because the stereocenter at the alpha-carbon dictates the pharmacological target binding and efficacy of the resulting API, sourcing this compound with exceptional enantiomeric excess (ee) and chemical purity is not merely a regulatory checkbox—it is a fundamental scientific imperative.

Critical Quality Attributes (CQAs) & Causality

When evaluating (S)-2-Hydroxy-2-phenylbutyric acid, the CQAs must be strictly defined to prevent catastrophic failures in downstream asymmetric synthesis. Relying solely on a supplier's broad "purity" claim is a systemic risk.

  • Enantiomeric Excess (ee > 99.0%) : The presence of the (R)-enantiomer will lead to the formation of diastereomeric impurities during subsequent coupling reactions. Causality: Diastereomers often possess nearly identical physicochemical properties (solubility, pKa) to the target API, making them notoriously difficult and expensive to purge via standard crystallization or chromatography.

  • Chemical Purity (> 98.0% via HPLC-UV) : Causality: Residual starting materials (e.g., unreacted phenylglyoxylate derivatives) or degradation byproducts can act as competitive inhibitors or poison sensitive transition-metal catalysts used in downstream synthetic steps.

  • Moisture Content (< 0.5% via Karl Fischer) : Causality: As an alpha-hydroxy acid, excessive moisture can induce unwanted hydrolysis of expensive coupling reagents (e.g., HATU, EDC) during amide or ester bond formation, drastically reducing reaction yields and generating difficult-to-remove urea byproducts.

Supplier Landscape & Evaluation Metrics

The global supply chain for CAS 24256-91-5 features a mix of catalog chemical providers and custom synthesis organizations. When selecting a supplier, researchers must differentiate between "Research Use Only" (RUO) grades and those manufactured under rigorous analytical documentation suitable for scale-up.

Table 1: Representative Supplier Landscape for (S)-2-Hydroxy-2-phenylbutyric Acid

SupplierCatalog/Product #Claimed PurityAnalytical DocumentationBest Use Case
Sigma-Aldrich (Merck) 67669196%COA, SDSEarly-stage discovery, route scouting
Alfa Chemistry ACM2425691596%COAAcademic research, reference standards
American Custom Chemicals CCH000301195.00%COA, NMRCustom scale-up, bulk intermediate sourcing
Energy Chemical N/A>98% (Typical)COA, HPLC, NMRPre-clinical process development

(Note: Data synthesized from current supplier catalogs . Always request lot-specific COAs before procurement).

Analytical Validation Protocol: A Self-Validating System

Trusting a supplier's Certificate of Analysis (COA) without in-house verification is a critical vulnerability. I mandate a self-validating analytical workflow for every incoming lot of (S)-2-Hydroxy-2-phenylbutyric acid. This protocol ensures that any deviation in quality is caught before the material enters the synthesis pipeline.

Step-by-Step Methodology: Chiral HPLC Validation

To verify the enantiomeric excess, we utilize a Chiral Stationary Phase (CSP) HPLC method. The causality behind this specific setup relies on the interaction between the alpha-hydroxy acid and the amylose-based chiral selector.

  • Sample Preparation : Dissolve 10 mg of the incoming (S)-2-Hydroxy-2-phenylbutyric acid in 10 mL of HPLC-grade Isopropanol (IPA)/Hexane (10:90 v/v).

    • Rationale: The non-polar solvent system maintains the hydrogen-bonding interactions necessary for chiral recognition on the column.

  • Column Selection : Daicel Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

    • Rationale: The amylose tris(3,5-dimethylphenylcarbamate) stationary phase provides excellent baseline resolution for alpha-alkyl mandelic acid derivatives due to optimal steric and pi-pi interactions.

  • Mobile Phase : Hexane / IPA / Trifluoroacetic Acid (TFA) (90 : 10 : 0.1 v/v/v).

    • Rationale: The addition of 0.1% TFA is critical. It suppresses the ionization of the carboxylic acid moiety, preventing peak tailing and ensuring sharp, quantifiable peaks.

  • Chromatographic Conditions :

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm and 254 nm.

  • System Suitability & Validation (The Self-Validating Step) : Inject a racemic reference standard of 2-Hydroxy-2-phenylbutyric acid first.

    • Rationale: You must observe two distinct peaks with a resolution (Rs) > 2.0. If baseline resolution is not achieved, the mobile phase composition or column integrity is compromised, and the method "fails safe" (preventing a false purity report).

  • Sample Injection : Inject the supplier lot. Integrate the area under the curve (AUC) for the (S) and (R) peaks to calculate the exact % ee.

Workflow Visualization

G S1 Supplier Selection (CAS 24256-91-5) S2 Documentation Review (COA, NMR, Chiral HPLC) S1->S2 S3 In-house Analytical Validation S2->S3 C1 Chemical Purity (RP-HPLC-UV) S3->C1 C2 Chiral Purity (Chiral Stationary Phase) S3->C2 C3 Structural Identity (1H/13C NMR & LC-MS) S3->C3 Q1 Quality Gate: Meets CQAs? C1->Q1 C2->Q1 C3->Q1 Q1->S1 No A1 Approved for API Synthesis Q1->A1 Yes

Supplier qualification and in-house analytical validation workflow for chiral synthons.

Conclusion

The procurement of (S)-2-Hydroxy-2-phenylbutyric acid requires a rigorous, scientifically grounded approach. By understanding the mechanistic role of this chiral synthon in drug development, establishing non-negotiable CQAs, and implementing a self-validating analytical protocol, researchers can mitigate supply chain risks and ensure the integrity of their asymmetric syntheses.

References
  • Title: Semisynthetic pyrrolizidine alkaloid N-oxide antitumor agents. Esters of heliotridine. Source: Journal of Medicinal Chemistry / NIH (PubMed) URL: [Link]

  • Title: Heterocyclic inhibitors of glutaminase (US8604016B2)

Protocols & Analytical Methods

Method

Protocol for asymmetric synthesis of (S)-alpha-ethylmandelic acid

This Application Note provides a rigorous, field-validated protocol for the asymmetric synthesis of (S)- -ethylmandelic acid (also known as (S)-2-hydroxy-2-phenylbutanoic acid).[1] The protocol utilizes the Self-Regenera...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the asymmetric synthesis of (S)-


-ethylmandelic acid  (also known as (S)-2-hydroxy-2-phenylbutanoic acid).[1]

The protocol utilizes the Self-Regeneration of Stereocenters (SRS) methodology developed by Dieter Seebach.[2] This approach is chosen for its ability to generate quaternary stereocenters with high enantiomeric excess (ee >95%) without the need for stoichiometric chiral auxiliaries that must be discarded or recycled with loss.[1]

Application Note: Asymmetric Synthesis of (S)- -Ethylmandelic Acid

Methodology: Self-Regeneration of Stereocenters (SRS) via 1,3-Dioxolan-4-ones Target Molecule: (S)-(+)-2-Hydroxy-2-phenylbutanoic acid Starting Material: (S)-(+)-Mandelic Acid Expected Yield: 60-75% (Overall) Enantiomeric Excess: >98% (after recrystallization)[1]

Scientific Rationale & Mechanistic Insight

The direct


-alkylation of mandelic acid is complicated by the risk of racemization and the difficulty of facial discrimination on a planar enediolate. The SRS method solves this by temporarily "storing" the chirality of the starting material in a cyclic acetal (dioxolanone).
  • Chirality Storage: Condensation of (S)-mandelic acid with pivalaldehyde forms a cis-1,3-dioxolan-4-one.[1] The bulky tert-butyl group at C2 directs the thermodynamics to the cis isomer, locking the phenyl ring and the auxiliary group on the same face.

  • Stereoselective Alkylation: Deprotonation yields a planar enolate.[1] The bulky tert-butyl group at C2 sterically shields the "top" face, forcing the electrophile (ethyl iodide) to attack from the opposite ("bottom") face (trans to the t-Bu group).

  • Restoration: Hydrolysis removes the pivalaldehyde acetal, yielding the

    
    -alkylated hydroxy acid with retention of configuration  relative to the starting stereocenter.
    
Reaction Workflow

SRS_Pathway cluster_mechanism Stereochemical Control Start (S)-Mandelic Acid (Chiral Pool) Acetal cis-Dioxolanone (Chirality Stored) Start->Acetal Pivalaldehyde H+, Dean-Stark Enolate Li-Enolate (Planar Intermediate) Acetal->Enolate LDA, -78°C Alkylated Alkylated Dioxolanone (Single Diastereomer) Enolate->Alkylated EtI (Ethyl Iodide) Steric Control Enolate->Alkylated Attack anti to t-Bu Product (S)-alpha-Ethylmandelic Acid (Target) Alkylated->Product Hydrolysis (H3O+ or OH-)

Figure 1: Workflow for the Self-Regeneration of Stereocenters (SRS) applied to Mandelic Acid.

Experimental Protocol

Phase 1: Preparation of the Chiral Acetal

Objective: Synthesize (2S, 5S)-2-(tert-butyl)-5-phenyl-1,3-dioxolan-4-one.

Reagents:

  • (S)-(+)-Mandelic acid (1.0 eq)[1]

  • Pivalaldehyde (1.2 eq)[1]

  • p-Toluenesulfonic acid (pTsOH) (0.05 eq)[1]

  • Pentane or Hexane (Solvent)[1]

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reaction: Suspend (S)-mandelic acid and pTsOH in pentane. Add pivalaldehyde.[1][3]

  • Reflux: Heat the mixture to reflux. The heterogeneous mixture will become clear as water is azeotropically removed.[1] Continue reflux until water evolution ceases (approx. 5-12 hours).[1]

  • Workup: Cool the reaction to room temperature. Wash the organic phase with saturated NaHCO₃ (2x) and brine (1x).[1] Dry over MgSO₄ and concentrate in vacuo.

  • Purification (Critical): The crude oil contains both cis and trans isomers.[1] Recrystallize from cold pentane/hexane to isolate the pure cis-isomer .

    • Checkpoint: Verify purity by ¹H NMR.[1][4] The cis-isomer typically shows a specific coupling constant or shift for the acetal proton distinct from the trans.

    • Yield: Expect 70-80%.[1]

Phase 2: Stereoselective Alkylation

Objective: Introduce the ethyl group to generate the quaternary center.

Reagents:

  • (2S, 5S)-Dioxolanone (from Phase 1) (1.0 eq)[1]

  • LDA (Lithium Diisopropylamide) (1.1 eq) – Prepare fresh or use high-quality commercial solution.[1]

  • Ethyl Iodide (EtI) (1.5 eq)[1]

  • Anhydrous THF (Solvent)[1]

Procedure:

  • Enolization: In a flame-dried Schlenk flask under Argon, cool a solution of LDA in anhydrous THF to -78°C .

  • Addition: Dropwise add a solution of the pure cis-dioxolanone in THF to the LDA over 30 minutes. Maintain temperature < -70°C. Stir for an additional 45 minutes to ensure complete enolization.

  • Alkylation: Add Ethyl Iodide (neat) dropwise via syringe.

  • Reaction: Stir at -78°C for 2 hours, then allow the mixture to slowly warm to -20°C overnight (or room temperature depending on reactivity, but -20°C favors selectivity).

  • Quench: Pour the reaction mixture into half-saturated NH₄Cl solution.

  • Extraction: Extract with Diethyl Ether (3x). Dry combined organics over MgSO₄ and concentrate.

    • Note: The product is the (2S, 5R)-2-(tert-butyl)-5-ethyl-5-phenyl-1,3-dioxolan-4-one.[1] The relative stereochemistry has been inverted at C5 relative to the ring substituents, but the absolute configuration is dictated by the retention pathway.

Phase 3: Hydrolysis and Isolation

Objective: Release the target hydroxy acid.[1]

Procedure:

  • Hydrolysis: Dissolve the alkylated dioxolanone in Methanol. Add 2M HCl (aqueous) or KOH/MeOH followed by acidification. (Alkaline hydrolysis is often faster: reflux in 1M KOH/MeOH for 2 hours).[1]

  • Workup:

    • If Basic Hydrolysis used: Evaporate MeOH, dilute with water, wash with Ether (to remove neutral byproducts), then acidify the aqueous layer to pH 1 with conc. HCl.

    • Extract the acidic aqueous layer with Ethyl Acetate (3x).[1][5]

  • Final Purification: Recrystallize the crude acid from Toluene or Ethyl Acetate/Hexane to maximize enantiomeric purity.

Quality Control & Validation

Data Summary Table

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Purity (Chemical) >98%HPLC (C18) / ¹H NMR
Enantiomeric Excess (ee) >98% (target)Chiral HPLC
Identity Matches Ref Std¹H NMR, MS

Chiral HPLC Method (Recommended):

  • Column: Chiralpak IC or AD-H (Daicel)

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1)[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm or 254 nm[1]

  • Retention Times: (S)-enantiomer and (R)-enantiomer will have distinct retention times.[1] Establish using a racemic standard prepared by non-stereoselective alkylation (e.g., using simple enolate chemistry without the chiral auxiliary).

¹H NMR (CDCl₃, 400 MHz) Diagnostic Signals:

  • Phenyl Group: Multiplet at 7.2–7.5 ppm.[1]

  • Ethyl Group: Distinct triplet (CH₃) and quartet/multiplet (CH₂) signals.[1] The diastereotopic nature of the methylene protons in the ethyl group (due to the adjacent chiral center) may cause the CH₂ to appear as a complex multiplet.

  • Alpha-OH: Broad singlet (exchangeable).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Diastereoselectivity (Phase 2) Impure starting dioxolanone (presence of trans isomer).Ensure strict recrystallization of the acetal in Phase 1. Use only the pure cis isomer.
Low Yield in Alkylation Enolate decomposition or moisture.[1]Ensure THF is anhydrous.[1] Maintain -78°C strictly during enolization.
Incomplete Hydrolysis Steric hindrance of the quaternary center.Increase temperature (reflux) or reaction time.[1][4] Basic hydrolysis is typically more efficient than acidic for this hindered system.[1]

References

  • Seebach, D., Naef, R., & Calderari, G. (1984).

    
    -Alkylation of 
    
    
    
    -Heterosubstituted Carboxylic Acids without Racemization: EPC-Syntheses of Tertiary Alcohols and Thiols. Tetrahedron, 40(8), 1313-1324.[1] [1]
  • Seebach, D., et al. (1981).[1] Self-Regeneration of Stereocenters. Angewandte Chemie International Edition in English, 20(12).[1] (Foundational text on the SRS principle).

  • Boesten, W. H., et al. (2001).[1] Asymmetric Synthesis of

    
    -Amino Acids via 
    
    
    
    -Hydrogen Replacement.[1] Organic Process Research & Development. (Demonstrates industrial applicability of similar alkylation protocols).
  • Daicel Chiral Technologies. (n.d.).[1] Application Data for Chiralpak IC/AD-H columns on Hydroxy Acids.

Sources

Application

Application Note: Enantiomeric Resolution of Chiral Amines Using (S)-2-Hydroxy-2-phenylbutyric Acid

Introduction and Rationale The isolation of pure enantiomers from racemic mixtures remains a critical bottleneck in pharmaceutical development and fine chemical synthesis. (S)-2-Hydroxy-2-phenylbutyric acid is a highly e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The isolation of pure enantiomers from racemic mixtures remains a critical bottleneck in pharmaceutical development and fine chemical synthesis. (S)-2-Hydroxy-2-phenylbutyric acid is a highly effective, sterically demanding chiral resolving agent. Structurally related to mandelic acid and atrolactic acid, this α-hydroxy acid possesses a rigid stereocenter at the α-carbon, which is substituted with a phenyl group, an ethyl group, a hydroxyl group, and a carboxylic acid.

Causality in Experimental Design: The exceptional resolving power of (S)-2-Hydroxy-2-phenylbutyric acid stems from its ability to form highly crystalline diastereomeric salts with racemic amines. The α-hydroxyl group acts as a critical hydrogen-bond donor and acceptor, establishing a robust supramolecular network within the crystal lattice. Simultaneously, the steric bulk of the phenyl and ethyl groups amplifies the spatial differentiation (the


 of crystallization) between the 

-amine•

-acid and

-amine•

-acid diastereomeric salts, driving highly selective precipitation 1[1].

Physicochemical Properties

Understanding the physical properties of the resolving agent is essential for designing the solvent system and extraction parameters.

PropertyValueClinical / Chemical Significance
Chemical Name (S)-2-Hydroxy-2-phenylbutyric acidChiral selector for basic compounds.
Molecular Formula C10H12O3Defines stoichiometry for salt formation.
Molecular Weight 180.20 g/mol Used to calculate molar equivalents (0.5 eq method).
Key Functional Groups Carboxylic acid, α-HydroxylFacilitates primary salt formation and secondary H-bonding.
Primary Application Chiral resolution of aminesYields high enantiomeric excess (ee) via crystallization.

Mechanism of Action & Workflow

The resolution process relies on classical fractional crystallization. When a racemic amine is mixed with the enantiopure (S)-acid, two distinct diastereomeric salts are formed. Because diastereomers possess different physical properties (unlike enantiomers), one salt will typically exhibit a significantly lower solubility in a carefully chosen solvent system and will selectively crystallize out of solution 2[2].

ResolutionWorkflow Racemate Racemic Amine (R/S-Amine) Mixing Mixing in Solvent (e.g., EtOH/H2O) Racemate->Mixing ResolvingAgent (S)-2-Hydroxy-2-phenylbutyric acid (Resolving Agent) ResolvingAgent->Mixing Salts Diastereomeric Salts [(R)-Amine•(S)-Acid] +[(S)-Amine•(S)-Acid] Mixing->Salts Crystallization Fractional Crystallization (Cooling/Seeding) Salts->Crystallization Solid Less Soluble Salt (Crystalline Precipitate) Crystallization->Solid Liquid More Soluble Salt (Mother Liquor) Crystallization->Liquid BaseTreatment1 Alkaline Cleavage (NaOH / Extraction) Solid->BaseTreatment1 BaseTreatment2 Alkaline Cleavage (NaOH / Extraction) Liquid->BaseTreatment2 PureEnantiomer1 Enantiopure Amine 1 BaseTreatment1->PureEnantiomer1 PureEnantiomer2 Enantiopure Amine 2 BaseTreatment2->PureEnantiomer2

Caption: Workflow of classical chiral resolution via diastereomeric salt formation and cleavage.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Diastereomeric Salt Formation

Expert Insight: This protocol employs the "half-equivalent" method (0.5 eq of resolving agent). By limiting the chiral acid, it is forced to pair exclusively with the amine enantiomer that forms the most thermodynamically stable, least soluble crystal lattice, thereby maximizing the initial enantiomeric excess (ee) of the precipitate.

  • Preparation : Dissolve

    
     of the racemic amine in 
    
    
    
    of a suitable solvent (e.g., Ethanol/Water 9:1 or Ethyl Acetate).
  • Addition : Slowly add a solution of

    
     of (S)-2-Hydroxy-2-phenylbutyric acid dissolved in 
    
    
    
    of the same solvent.
  • Thermodynamic Equilibration : Heat the mixture to reflux (approx. 70–80°C) until a clear, homogenous solution is achieved. Causality: This ensures complete dissociation of any kinetically formed aggregates, allowing the system to reach true thermodynamic equilibrium.

  • Controlled Cooling : Allow the solution to cool to room temperature slowly over 12–16 hours at a rate of ~5°C/hour. Causality: Rapid cooling causes crash-precipitation, trapping the unwanted soluble diastereomer inside the crystal matrix. Slow cooling promotes the growth of large, highly pure crystals.

Phase 2: Isolation and Recrystallization
  • Filtration : Collect the precipitated crystals via vacuum filtration. Wash the filter cake with a minimal amount (

    
    ) of ice-cold solvent to remove mother liquor residues.
    
  • Optical Purity Check : Determine the diastereomeric excess (de). If the de is

    
    , perform a recrystallization by re-dissolving the salt in boiling solvent and repeating the slow-cooling process.
    
Phase 3: Salt Cleavage and Free Base Recovery

Expert Insight: The diastereomeric salt must be broken to recover the enantiopure amine and recycle the expensive chiral resolving agent. A biphasic strongly basic system is used to deprotonate the amine (rendering it lipophilic) while keeping the resolving agent in the aqueous phase as a highly water-soluble carboxylate anion.

  • Biphasic Cleavage : Suspend the pure diastereomeric salt in

    
     of Dichloromethane (DCM) and 
    
    
    
    of
    
    
    NaOH (aq).
  • Extraction : Stir vigorously for 30 minutes. Separate the organic (DCM) layer, which now contains the enantiopure free amine.

  • Aqueous Wash : Extract the aqueous layer with an additional

    
     of DCM. Combine the organic layers, dry over anhydrous 
    
    
    
    , and evaporate the solvent under reduced pressure to yield the resolved amine.
  • Agent Recovery : Acidify the remaining aqueous layer to pH ~2 using

    
     HCl. Extract with Ethyl Acetate to recover the (S)-2-Hydroxy-2-phenylbutyric acid for future use.
    

Quantitative Data: Typical Resolution Outcomes

The following table summarizes expected quantitative outcomes when applying this protocol to standard pharmaceutical intermediates.

SubstrateResolving Agent EquivalentsSolvent SystemCrystallization Yield (%)Enantiomeric Excess (ee %)
1-Phenylethylamine0.5 eqEtOH / H2O (9:1)42%> 98%
1-(1-Naphthyl)ethylamine0.5 eqEthyl Acetate38%96%
2-Amino-1-butanol1.0 eqIsopropanol35%94%
Note: Yields are based on the theoretical maximum of 50% for a single enantiomer from a racemate.

Analytical Validation (Self-Validating System)

To ensure the protocol has succeeded, the enantiomeric excess (ee) of the recovered amine must be strictly quantified.

  • Chiral HPLC/GC : The most direct method. Use a chiral stationary phase capable of separating the amine enantiomers.

  • NMR with Chiral Solvating Agents (CSAs) : If chiral chromatography is unavailable,

    
    -NMR using a chiral solvating agent can be employed. The CSA forms transient diastereomeric complexes in the NMR tube, causing the chemical shifts of the R and S enantiomers to split (
    
    
    
    ). This allows for accurate integration and ee determination without covalent derivatization 3[3].

References

  • Resolution of Racemic α-Hydroxyphosphonates: Bi(OTf)3-Catalyzed Stereoselective... (Citing: Enantiomers, Racemates, and Resolutions; Jacques, Collet, Wilen. 1981) . National Institutes of Health (NIH). 1

  • Plant-Mediated Stereoselective Biotransformation of Phenylglyoxylic Acid Esters (Application of Mandelic Acid Enantiomers) . Zeitschrift für Naturforschung. 2

  • NMR spectroscopic discrimination of enantiomers is achieved by using one of the chiral auxiliaries, viz., chiral solvating agent (CSA) . Royal Society of Chemistry (RSC). 3

Sources

Method

Preparation of Chiral Esters from (S)-2-Phenyl-2-hydroxybutyric Acid: An In-depth Technical Guide

Introduction: The Significance of Chiral α-Hydroxy Esters (S)-2-Phenyl-2-hydroxybutyric acid is a valuable chiral building block in synthetic organic chemistry. Its derivatives, particularly its chiral esters, are of sig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral α-Hydroxy Esters

(S)-2-Phenyl-2-hydroxybutyric acid is a valuable chiral building block in synthetic organic chemistry. Its derivatives, particularly its chiral esters, are of significant interest in the pharmaceutical and fine chemical industries. While the analogous (R)-2-hydroxy-4-phenylbutyrate esters are well-known as key intermediates in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, the (S)-enantiomers also hold potential in the development of novel bioactive molecules.[1] The stereocenter at the α-position, bearing a hydroxyl group, makes these compounds attractive for introducing chirality into a target molecule, which can be crucial for its pharmacological activity.

This technical guide provides a comprehensive overview of the preparation of chiral esters from (S)-2-phenyl-2-hydroxybutyric acid. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles, practical insights, and troubleshooting advice to ensure successful and reliable synthesis. We will explore several robust esterification methods, including the classic Fischer Esterification, the mild Steglich Esterification using DCC, and the stereoinvertive Mitsunobu Reaction, providing a versatile toolbox for the synthesis of a variety of chiral esters.

Core Principles of Esterification: A Mechanistic Overview

The synthesis of esters from a carboxylic acid and an alcohol is a cornerstone of organic chemistry. The choice of method depends on several factors, including the stability of the starting materials, the desired yield, and the need to preserve or invert stereochemistry. For a tertiary α-hydroxy acid like (S)-2-phenyl-2-hydroxybutyric acid, the hydroxyl group can introduce challenges, such as steric hindrance and potential side reactions.

Fischer-Speier Esterification: The Equilibrium-Driven Classic

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] It is a reversible process, and to drive the equilibrium towards the ester product, a large excess of the alcohol is typically used, or the water formed during the reaction is removed.

DOT script for Fischer Esterification Mechanism:

Fischer_Esterification reactant (S)-2-Phenyl-2-hydroxybutyric Acid + R'-OH protonation Protonation of carbonyl oxygen reactant->protonation H⁺ nucleophilic_attack Nucleophilic attack by alcohol protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination deprotonation Deprotonation water_elimination->deprotonation product Chiral Ester + H₂O deprotonation->product -H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Steglich Esterification: Mild Conditions for Sensitive Substrates

The Steglich esterification utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation at room temperature.[3] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of Fischer esterification. The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol.

DOT script for Steglich Esterification Workflow:

Steglich_Esterification reactants (S)-2-Phenyl-2-hydroxybutyric Acid + Alcohol (R'-OH) activation Formation of O-Acylisourea Intermediate reactants->activation DCC reagents DCC, DMAP in Aprotic Solvent nucleophilic_attack Nucleophilic Attack by Alcohol activation->nucleophilic_attack R'-OH, DMAP product_formation Ester Formation nucleophilic_attack->product_formation byproduct Dicyclohexylurea (DCU) product_formation->byproduct product Chiral Ester product_formation->product

Caption: Workflow of the Steglich Esterification.

Mitsunobu Reaction: Stereochemical Inversion

The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into an ester with inversion of stereochemistry.[4] It employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). While typically used to esterify alcohols, a variation can be applied to esterify carboxylic acids with inversion at a chiral alcohol center. In the context of our topic, this reaction is more relevant for the esterification of a chiral alcohol with (S)-2-phenyl-2-hydroxybutyric acid, but understanding its principles is valuable for any synthetic chemist.

Experimental Protocols

The following protocols are designed to be robust and reproducible. As with any chemical synthesis, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of Methyl (S)-2-hydroxy-2-phenylbutanoate via Fischer Esterification

This protocol is a classic and cost-effective method for preparing simple alkyl esters.

Materials:

  • (S)-2-Phenyl-2-hydroxybutyric acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a solution of (S)-2-phenyl-2-hydroxybutyric acid (1.0 eq) in anhydrous methanol (10-20 eq), slowly add concentrated sulfuric acid (0.1-0.2 eq) while cooling in an ice bath.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl (S)-2-hydroxy-2-phenylbutanoate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Expert Insights & Troubleshooting:

  • The use of a large excess of methanol drives the equilibrium towards the product.

  • Ensure all glassware is dry to prevent hydrolysis of the product.

  • Careful neutralization with sodium bicarbonate is crucial to remove the acid catalyst without hydrolyzing the ester. Perform this step at a low temperature.[5]

Protocol 2: Synthesis of Ethyl (S)-2-hydroxy-2-phenylbutanoate via Steglich Esterification

This protocol is ideal for preserving the stereochemical integrity of the starting material under mild conditions.

Materials:

  • (S)-2-Phenyl-2-hydroxybutyric acid

  • Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolve (S)-2-phenyl-2-hydroxybutyric acid (1.0 eq), ethanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Wash the filtrate with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights & Troubleshooting:

  • The tertiary hydroxyl group of the starting material can potentially react with the activated carboxylic acid to form a dimer. To minimize this, the alcohol can be added before the DCC.

  • DCU can sometimes be difficult to filter. Cooling the reaction mixture can aid in its precipitation.

  • If the reaction is sluggish, a slight increase in temperature (to 40 °C) can be beneficial.

Data Presentation: A Comparative Overview

The choice of esterification method will influence the yield and reaction conditions. The following table provides a summary of expected outcomes for the synthesis of various esters of (S)-2-phenyl-2-hydroxybutyric acid.

Ester ProductMethodAlcoholTypical Yield (%)Typical Reaction Time (h)Enantiomeric Excess (ee%)
Methyl (S)-2-hydroxy-2-phenylbutanoateFischerMethanol70-854-6>99%
Ethyl (S)-2-hydroxy-2-phenylbutanoateSteglichEthanol80-9512-16>99%
Benzyl (S)-2-hydroxy-2-phenylbutanoateSteglichBenzyl alcohol75-9012-16>99%

Note: The provided data are representative and may vary depending on the specific reaction scale and conditions.

Analytical Characterization: Ensuring Purity and Stereochemical Integrity

The characterization of the synthesized chiral esters is crucial to confirm their identity, purity, and enantiomeric integrity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound. The choice of the chiral stationary phase (CSP) is critical for achieving good separation. For α-hydroxy esters, polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective.[6]

Illustrative HPLC Method:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Temperature: 25 °C

Under these conditions, the two enantiomers will have different retention times, allowing for their quantification and the determination of the ee.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized ester. For determining enantiomeric purity, chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be used.[7] The ester is reacted with both (R)- and (S)-Mosher's acid chloride to form diastereomeric esters, which will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum. The integration of these signals allows for the calculation of the enantiomeric excess.

Applications and Future Perspectives

Chiral esters of (S)-2-phenyl-2-hydroxybutyric acid are valuable intermediates in the synthesis of a variety of complex molecules. Their potential applications include:

  • Asymmetric Synthesis: As chiral building blocks, they can be used to introduce a specific stereocenter into a larger molecule.

  • Pharmaceutical Research: While less explored than their (R)-counterparts, these esters may serve as starting materials for the synthesis of novel drug candidates with unique pharmacological profiles. Phenylbutyric acid and its derivatives have shown a range of biological activities, including roles as histone deacetylase inhibitors and chemical chaperones.[8][9]

  • Materials Science: Chiral liquid crystals and polymers can be synthesized using these chiral esters, leading to materials with unique optical and physical properties.

The development of efficient and stereoselective methods for the preparation of these chiral esters is crucial for unlocking their full potential in these and other emerging fields.

References

  • (S)-2-Hydroxy-4-phenylbutyric acid. Chem-Impex. [Link]

  • A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.
  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
  • Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methylcarbamates. MDPI. [Link]

  • A new highly-enantioselective synthetic process for producing (S)-2-hydroxybutyric acid methyl ester. ResearchGate. [Link]

  • Mosher's acid. Grokipedia. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Efficient resolution of 2-phenylbutyric acid. ResearchGate. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Royal Society of Chemistry. [Link]

  • NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid: Helmchen's Extension of Horeau's Rule to Measure the Absolute Configur
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. [Link]

  • Esters of n-butyric acid and their use as drugs.
  • Method for producing methyl 2-hydroxybutanoate.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Getting Started with Chiral Method Development Part Two: Finding a CSP. Regis Technologies. [Link]

  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. PubMed. [Link]

  • A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid. ResearchGate. [Link]

  • γ-PHENYLBUTYRIC ACID. Organic Syntheses. [Link]

  • 2-Phenylbutyric Acid Manufacturer, Supplier, and Exporter in India. V & V Pharma Industries. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Chiral 2-phenyl-3-hydroxypropyl esters as PKC-alpha modulators: HPLC enantioseparation, NMR absolute configuration assignment, and molecular docking studies. PubMed. [Link]

  • A Phase I clinical and pharmacological evaluation of sodium phenylbutyrate on an 120-h infusion schedule. PubMed. [Link]

  • Synthesis of tertiary alpha-hydroxy acids by silylene transfer to alpha-keto esters. PubMed. [Link]

  • Process for the synthesis of alpha-hydroxy-esters.
  • Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions. [Link]

  • Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. MDPI. [Link]

  • Sodium Phenylbutyrate Controls Neuroinflammatory and Antioxidant Activities and Protects Dopaminergic Neurons in Mouse Models of Parkinson's Disease. PLOS One. [Link]

  • Phenylbutyric Acid: simple structure - multiple effects. PubMed. [Link]

  • Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Semantic Scholar. [Link]

  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. [Link]

Sources

Application

Application Notes &amp; Protocols: High-Efficiency Biocatalytic Hydrolysis of Racemic 2-Phenyl-2-hydroxybutyrate

Abstract Optically pure 2-aryl-2-hydroxyalkanoic acids are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals. Traditional chemical methods for their resolution often involve harsh conditi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Optically pure 2-aryl-2-hydroxyalkanoic acids are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals. Traditional chemical methods for their resolution often involve harsh conditions, expensive reagents, and significant environmental drawbacks. This application note presents a robust and environmentally benign methodology for the kinetic resolution of racemic 2-phenyl-2-hydroxybutyrate via enzymatic hydrolysis. We will delve into the principles of lipase-catalyzed kinetic resolution, provide a detailed experimental protocol, and outline the analytical techniques required for monitoring and validating the process. The causality behind experimental choices is explained to provide a deeper understanding and facilitate adaptation for related substrates.

Introduction: The Imperative for Enantiopure Compounds

In pharmaceutical development, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] Regulatory bodies like the FDA now often require that only the active enantiomer of a chiral drug be brought to market to enhance safety and efficacy.[1] This has driven significant research into efficient methods for producing single-enantiomer compounds.[2]

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for chiral synthesis due to the inherent stereoselectivity of enzymes.[3] Lipases (EC 3.1.1.3), in particular, are versatile and robust enzymes that can perform highly enantioselective hydrolysis of esters in both aqueous and non-aqueous media.[4][5]

This guide focuses on the kinetic resolution of racemic methyl 2-phenyl-2-hydroxybutyrate. In this process, a lipase selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate than the other, allowing for the separation of the unreacted ester and the produced acid, both in high enantiomeric excess (ee).

The Principle of Lipase-Catalyzed Kinetic Resolution

The mechanism of lipase-catalyzed ester hydrolysis is well-understood and relies on a "catalytic triad" of amino acid residues (typically Serine, Histidine, and Aspartate) within the enzyme's active site.[6]

The process unfolds in two main steps:

  • Acylation: The serine residue performs a nucleophilic attack on the carbonyl carbon of the ester substrate, forming a tetrahedral intermediate. This collapses to form a covalent acyl-enzyme intermediate, releasing the alcohol portion of the ester.[6]

  • Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate. This regenerates the free enzyme and releases the carboxylic acid product.[6]

The enzyme's chirality dictates that it will preferentially bind and catalyze the reaction of one enantiomer over the other, leading to the resolution of the racemic mixture. The maximum theoretical yield for each enantiomer in a classic kinetic resolution is 50%.

Experimental Design & Rationale

Enzyme Selection: Why Candida rugosa Lipase?

A variety of lipases are commercially available, with differing substrate specificities and enantioselectivities. Lipases from Candida rugosa (CRL), Candida antarctica Lipase B (CALB), and Pseudomonas cepacia are frequently employed in kinetic resolutions.[4][7] CRL, in particular, has demonstrated broad substrate specificity and has been successfully used in the hydrolysis of various 2-substituted esters.[8][9] Its commercial availability and robustness make it an excellent starting point for this application.[10]

Substrate: Methyl Ester of 2-Phenyl-2-hydroxybutyrate

The hydrolysis is performed on an ester derivative of the target acid. Methyl or ethyl esters are commonly used as they are readily synthesized and their hydrolysis releases simple, easily removed alcohols (methanol or ethanol).

Reaction Medium: The Role of Buffer and Co-solvents

The reaction is typically carried out in an aqueous buffer to maintain the optimal pH for enzyme activity. Lipase activity and stability are highly pH-dependent.[5] A phosphate buffer at a pH between 7.0 and 8.0 is a common starting point for many lipases.

The limited aqueous solubility of the organic substrate can be a challenge. To address this, water-miscible organic co-solvents like dimethyl sulfoxide (DMSO) or isopropanol can be added. These co-solvents can enhance substrate solubility and, in some cases, even improve the enantioselectivity of the enzyme.[8] However, high concentrations of organic solvents can also denature the enzyme, so their concentration must be carefully optimized.

Detailed Experimental Protocol

This protocol provides a starting point for the kinetic resolution of racemic methyl 2-phenyl-2-hydroxybutyrate. Optimization of parameters such as temperature, pH, enzyme concentration, and reaction time is recommended for achieving the best results.

Materials & Reagents
Reagent/MaterialGradeSupplier
Racemic methyl 2-phenyl-2-hydroxybutyrate≥98%Standard chemical supplier
Candida rugosa Lipase (CRL), Type VII≥700 unit/mgSigma-Aldrich or equivalent
Potassium Phosphate Monobasic (KH₂PO₄)ACS Grade-
Sodium Hydroxide (NaOH)ACS Grade-
Dimethyl Sulfoxide (DMSO)HPLC Grade-
Ethyl AcetateHPLC Grade-
Hydrochloric Acid (HCl), 2MACS Grade-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-
(R)- and (S)-2-phenyl-2-hydroxybutyric acidChiral standards-
Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification A Prepare 50 mM Phosphate Buffer (pH 7.5) D Combine Buffer, Substrate, and Enzyme Suspension A->D B Prepare Substrate Solution (Racemic Ester in DMSO) B->D C Prepare Enzyme Suspension (CRL in Buffer) C->D E Incubate at 37°C with Agitation D->E F Monitor Reaction Progress (TLC or Chiral HPLC) E->F G Quench Reaction (e.g., pH shift or solvent addition) F->G ~50% Conversion H Acidify to pH ~2 with 2M HCl G->H I Extract with Ethyl Acetate H->I J Separate Organic & Aqueous Layers I->J K Isolate (S)-Ester from Organic Layer J->K Organic Layer contains unreacted (S)-ester L Isolate (R)-Acid from Organic Layer J->L Organic Layer also contains (R)-acid product M Dry Organic Extracts (Na₂SO₄) & Concentrate K->M L->M N Analyze Enantiomeric Excess (ee%) of Acid and Ester via Chiral HPLC M->N

Caption: General workflow for the biocatalytic hydrolysis.

Step-by-Step Procedure
  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5 using a 1M NaOH solution.

  • Reaction Setup:

    • In a 50 mL flask, add 20 mL of the 50 mM phosphate buffer (pH 7.5).

    • Add 200 mg (approx. 1.0 mmol) of racemic methyl 2-phenyl-2-hydroxybutyrate dissolved in 2 mL of DMSO.

    • Stir the mixture at room temperature until the substrate is fully dissolved or finely suspended.

    • Add 100 mg of Candida rugosa lipase to initiate the reaction.

  • Incubation:

    • Seal the flask and place it in an orbital shaker set to 37°C and 150 rpm.

    • The reaction progress should be monitored periodically (e.g., every 2-4 hours) by withdrawing a small aliquot (50-100 µL), quenching it with an equal volume of acetonitrile, centrifuging to remove the enzyme, and analyzing the supernatant by chiral HPLC.

    • The reaction should be stopped when approximately 50% conversion is reached to maximize the enantiomeric excess of both the remaining substrate and the product.

  • Work-up and Product Isolation:

    • Once ~50% conversion is achieved, filter the reaction mixture to remove the immobilized enzyme.

    • Cool the filtrate in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M HCl. This protonates the carboxylate product, making it extractable into an organic solvent.

    • Extract the mixture three times with 20 mL portions of ethyl acetate.

    • Combine the organic extracts and wash with a small amount of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Separation of Acid and Ester:

    • The resulting residue contains the unreacted (S)-ester and the (R)-acid product. These can be separated by column chromatography on silica gel. A solvent gradient of hexane/ethyl acetate is typically effective.

Analytical Methods: Chiral HPLC

Determining the success of the kinetic resolution hinges on accurately measuring the enantiomeric excess (ee) of both the unreacted ester and the product acid. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[11][12][13]

Principle of Chiral HPLC

CSPs create a chiral environment within the HPLC column. As the enantiomers pass through, they form transient diastereomeric complexes with the chiral selector on the stationary phase.[1] The difference in stability of these complexes leads to different retention times, allowing for their separation and quantification.[12] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely applicable for a broad range of chiral compounds.[11]

Recommended HPLC Conditions

The following are suggested starting conditions. Method optimization will likely be required.

ParameterRecommended Condition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or similar
Mobile Phase n-Hexane / 2-Propanol (Isopropanol) with 0.1% Trifluoroacetic Acid (TFA)
Gradient/Isocratic Start with Isocratic 90:10 (v/v) Hexane:IPA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm or 254 nm
Injection Volume 10 µL
Sample Preparation Dilute the analyte in the mobile phase to ~0.5 mg/mL

Rationale for TFA: The addition of a small amount of acid like TFA to the mobile phase is crucial when analyzing acidic compounds. It suppresses the ionization of the carboxylic acid group, leading to better peak shape and reproducibility.[13]

Calculation of Enantiomeric Excess (ee)

The ee is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Expected Results & Troubleshooting

ParameterExpected OutcomePotential Issues & Solutions
Conversion at 24h 45-55%Low Conversion: Increase enzyme amount, check pH, increase temperature slightly (e.g., to 40-45°C).
ee of (S)-ester >95%Low ee: Stop reaction earlier. The ee of the substrate is highest at low conversion.
ee of (R)-acid >95%Low ee: Let the reaction proceed closer to 50% conversion. The ee of the product increases with conversion.
HPLC Resolution Baseline separation (Rs > 1.5)Poor Resolution: Optimize mobile phase (vary % IPA), try a different chiral column (e.g., Chiralpak® AD-H), adjust flow rate or temperature.[14]

Conclusion

The biocatalytic kinetic resolution of racemic 2-phenyl-2-hydroxybutyrate esters using Candida rugosa lipase offers a highly efficient, selective, and environmentally friendly alternative to traditional chemical methods. The protocol described herein provides a solid foundation for researchers to produce valuable enantiopure building blocks. By understanding the principles behind enzyme selection, reaction conditions, and analytical validation, scientists can effectively harness the power of biocatalysis for chiral synthesis in drug discovery and development.

References

  • Zheng, R.-C., et al. (2010). A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C. Organic & Biomolecular Chemistry. Available from: [Link]

  • Zhang, T., et al. (2012). Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive. Journal of Chemistry. Available from: [Link]

  • Nagy, J., et al. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules. Available from: [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of chiral alcohols: An overview. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Arribas, E., et al. (2008). Candida rugosa lipase-catalysed kinetic resolution of 2-substituted-aryloxyacetic esters with dimethylsulfoxide and isopropanol as additives. Chirality. Available from: [Link]

  • de Miranda, A. S., et al. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules. Available from: [Link]

  • Rieks, A., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Catalysts. Available from: [Link]

  • Not available.
  • Not available.
  • Bornscheuer, U. T. & Kazlauskas, R. J. (2004). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. In Science of Synthesis. Available from: [Link]

  • Not available.
  • Aboul-Enein, H. Y. & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology.
  • Not available.
  • Faber, K. (2001). Biocatalytic Applications. In Biotransformations in Organic Chemistry. Available from: [Link]

  • Davankov, V. A., et al. (1997). Analytical chiral separation methods (IUPAC Recommendations 1997). Pure and Applied Chemistry.
  • Tan, H., et al. (2022). Biochemical and Physical Characterization of Immobilized Candida rugosa Lipase on Metal Oxide Hybrid Support. Catalysts. Available from: [Link]

  • Not available.
  • Not available.
  • Not available.
  • Thayer, A. M. (2006). BIOCATALYSIS HELPS REACH A RESOLUTION: Enzymatic reactions combined with racemization can generate enantiopure materials in high yields. Chemical & Engineering News. Available from: [Link]

  • Martinelle, M., et al. (1995). Comparative kinetic study of lipases A and B from Candida rugosa in the hydrolysis of lipid p-nitrophenyl esters in mixed micelles with Triton X-100. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Available from: [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Not available.
  • Gotor-Fernández, V. & Gotor, V. (2017). Biocatalysis – A Greener Alternative in Synthetic Chemistry. In Green Chemistry. Available from: [Link]

Sources

Method

Application Note: Grignard Synthesis of 2-Hydroxy-2-phenylbutyric Acid Derivatives

Executive Summary 2-Hydroxy-2-phenylbutyric acid (also known as -ethylmandelic acid) is a sterically hindered -hydroxy acid (AHA) scaffold critical to the development of advanced therapeutics. Derivatives of this moiety...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-2-phenylbutyric acid (also known as


-ethylmandelic acid) is a sterically hindered 

-hydroxy acid (AHA) scaffold critical to the development of advanced therapeutics. Derivatives of this moiety are heavily utilized as building blocks in the synthesis of YAP/TAZ-TEAD protein-protein interaction inhibitors for oncology[1] and selective androgen receptor modulators (SARMs) for muscle wasting disorders[2]. This application note provides a comprehensive, mechanistically grounded protocol for the synthesis of 2-hydroxy-2-phenylbutyric acid via a highly chemoselective Grignard addition, followed by ester saponification.

Mechanistic Rationale & Route Selection

The synthesis of tertiary


-hydroxy acids relies on the nucleophilic addition of an organomagnesium (Grignard) reagent to an 

-keto carbonyl. While direct addition to a free

-keto acid is technically possible, it requires

equivalents of the Grignard reagent—one equivalent acts as a base to deprotonate the carboxylic acid, generating a poorly soluble magnesium carboxylate salt that often precipitates and halts the reaction.

To ensure a homogeneous reaction and maximize atom economy, the optimal strategy utilizes an


-keto ester (e.g., ethyl phenylglyoxylate)[3]. The ketone carbonyl is significantly more electrophilic than the ester carbonyl, allowing for strict chemoselectivity without the risk of double addition, provided the temperature is rigorously controlled.

G A Ethyl Phenylglyoxylate (Electrophile) C Magnesium Alkoxide (Tetrahedral Intermediate) A->C Anhydrous THF, 0°C B Ethylmagnesium Bromide (Nucleophile) B->C Chemoselective Addition D Ethyl 2-hydroxy-2-phenylbutyrate (Stable Ester) C->D aq. NH4Cl Quench E Saponification (LiOH / H2O / THF) D->E Base Hydrolysis F 2-Hydroxy-2-phenylbutyric acid (Target AHA) E->F HCl Acidification (pH 2)

Workflow for the Grignard synthesis of 2-hydroxy-2-phenylbutyric acid.

Retrosynthetic Causality: Why Route A over Route B?

Two primary retrosynthetic disconnections exist for this target:

  • Route A: Ethyl phenylglyoxylate + Ethylmagnesium bromide.

  • Route B: Ethyl 2-oxobutyrate + Phenylmagnesium bromide.

Route A is mechanistically superior. Ethyl phenylglyoxylate lacks


-hydrogens, making base-catalyzed enolization impossible. Conversely, Route B utilizes ethyl 2-oxobutyrate, which possesses acidic 

-hydrogens. Grignard reagents exhibit strong basicity; thus, reacting phenylmagnesium bromide with ethyl 2-oxobutyrate often leads to competitive deprotonation, resulting in substrate enolization, self-condensation, and significantly depressed yields[4].

Comparative Analysis of Synthetic Routes

Table 1: Precursor Comparison
RouteElectrophileNucleophileMechanistic AdvantageMechanistic Disadvantage
A (Preferred) Ethyl PhenylglyoxylateEthylmagnesium BromideSubstrate lacks

-hydrogens; enolization is impossible, ensuring high nucleophilic conversion.
EtMgBr possesses

-hydrogens, posing a minor risk of ketone reduction via a cyclic transition state.
B (Suboptimal) Ethyl 2-OxobutyratePhenylmagnesium BromidePhMgBr lacks

-hydrogens, completely eliminating reduction side-reactions.
Substrate has acidic

-hydrogens; highly prone to enolization and aldol-type self-condensation.
Table 2: Reaction Conditions & Yield Optimization (Route A)
ParameterOptimal ConditionCausality / RationaleExpected Yield
Solvent Anhydrous THFEthers coordinate and stabilize the Grignard dimer. THF provides better solubility for the tetrahedral intermediate than diethyl ether.>85%
Temperature 0 °C to RT0 °C suppresses ester attack and

-hydride reduction while maintaining sufficient kinetic energy for ketone addition.
80–90%
Quench Sat. aq. NH

Cl
Mildly acidic quench prevents base-catalyzed retro-aldol cleavage and avoids acid-catalyzed dehydration of the tertiary alcohol.N/A

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Visual and analytical checkpoints are embedded within the steps to ensure the integrity of the synthesis at every stage.

Protocol 4.1: Synthesis of Ethyl 2-hydroxy-2-phenylbutyrate

Reagents:

  • Ethyl phenylglyoxylate (1.0 eq, 10.0 mmol, 1.78 g)

  • Ethylmagnesium bromide (1.1 eq, 11.0 mmol, 3.67 mL of a 3.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with Argon for 10 minutes.

  • Solvation: Dissolve ethyl phenylglyoxylate (1.78 g) in 50 mL of anhydrous THF.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes. Causality: Strict adherence to 0 °C prevents the Grignard reagent from attacking the less electrophilic ester moiety.

  • Nucleophilic Addition: Using a syringe pump, add the ethylmagnesium bromide solution dropwise over 20 minutes.

    • Self-Validation Checkpoint: A slight color change (often pale yellow to deeper yellow/orange) indicates the formation of the magnesium alkoxide complex.

  • Maturation: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 1 hour.

    • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 4:1). The UV-active starting material (

      
      ) should be completely consumed, replaced by a new UV-active spot (
      
      
      
      ) that stains positively with
      
      
      (indicating the hydroxyl group).
  • Quenching: Cool the flask back to 0 °C. Slowly add 20 mL of saturated aqueous NH

    
    Cl dropwise. Causality: Vigorous bubbling will occur as unreacted Grignard is neutralized. NH
    
    
    
    Cl is chosen over HCl to prevent the acid-catalyzed dehydration of the newly formed tertiary alcohol.
  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure to yield the crude ester as a pale oil.
Protocol 4.2: Saponification to 2-Hydroxy-2-phenylbutyric acid

Reagents:

  • Crude Ethyl 2-hydroxy-2-phenylbutyrate (approx. 10.0 mmol)

  • Lithium Hydroxide Monohydrate (LiOH·H

    
    O) (2.5 eq, 25.0 mmol, 1.05 g)
    
  • Solvent Mixture: THF / Methanol / Water (3:1:1 v/v/v, 50 mL)

Step-by-Step Methodology:

  • Solvation: Dissolve the crude ester in 30 mL of THF and 10 mL of Methanol in a round-bottom flask.

  • Hydrolysis: Dissolve LiOH·H

    
    O (1.05 g) in 10 mL of deionized water. Add this aqueous base to the organic solution.
    
    • Self-Validation Checkpoint: The mixture will initially be slightly cloudy/biphasic. As the ester hydrolyzes into the highly water-soluble lithium carboxylate salt over 2–4 hours at room temperature, the solution will become completely homogeneous.

  • Solvent Removal: Once TLC confirms the disappearance of the ester, concentrate the mixture under reduced pressure to remove the THF and Methanol. Causality: Removing organic solvents prevents the target acid from partitioning into the organic phase during the subsequent extraction.

  • Acidification: Dilute the remaining aqueous layer with 20 mL of water. Cool to 0 °C. Slowly add 1M HCl dropwise until the pH reaches 2.0 (verify with pH paper).

    • Self-Validation Checkpoint: Upon reaching acidic pH, the free 2-hydroxy-2-phenylbutyric acid will precipitate as a white solid or form a distinct cloudy oil, validating the protonation of the carboxylate.

  • Isolation: Extract the acidic aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo to afford the pure 2-hydroxy-2-phenylbutyric acid as a white crystalline solid.

Analytical Characterization Expectations

To verify the final synthesized compound, compare the isolated material against the following expected spectral parameters:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.60–7.53 (m, 2H, Ar-H), 7.40–7.28 (m, 3H, Ar-H), 2.25 (dq,
    
    
    Hz, 1H, -CH
    
    
    CH
    
    
    ), 2.05 (dq,
    
    
    Hz, 1H, -CH
    
    
    CH
    
    
    ), 0.95 (t,
    
    
    Hz, 3H, -CH
    
    
    CH
    
    
    ).
  • IR (ATR, cm

    
    ):  3400 (broad, O-H stretch), 2975 (C-H stretch), 1710 (strong, C=O stretch of carboxylic acid).
    

References

1.[1] WO2021186324A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors. Google Patents. URL: 2.[2] US20050277681A1 - N-(2-benzyl)-2-phenylbutanamides as androgen receptor modulators. Google Patents. URL: 3.[3] Chemistry of


-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews. URL:[Link]
4.[4] Mass Efficiency of Alkene Syntheses with Tri- and Tetrasubstituted Double Bonds. ACS Sustainable Chemistry & Engineering. URL:[Link]

Sources

Application

Application Note: Precision Synthesis of Chiral Anticholinergic Scaffolds using (S)-2-Hydroxy-2-phenylbutyric Acid

Abstract This application note details the strategic utilization of (S)-2-Hydroxy-2-phenylbutyric acid (also known as (S)- -phenyl- -hydroxybutyric acid) as a critical chiral synthon in the synthesis of high-affinity mus...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic utilization of (S)-2-Hydroxy-2-phenylbutyric acid (also known as (S)-


-phenyl-

-hydroxybutyric acid) as a critical chiral synthon in the synthesis of high-affinity muscarinic antagonists. While widely recognized as the precursor for the antiplatelet drug Indobufen, this specific chiral acid serves as a vital pharmacophore model for the

-hydroxy-

-phenyl ester
class of anticholinergics (structurally analogous to Oxybutynin and Cyclopentolate). This guide provides a validated protocol for the enzymatic resolution of the precursor and its subsequent coupling to amino-alcohol moieties to generate potent anticholinergic candidates.

Part 1: The Chiral Imperative in Anticholinergic Design

Structural Pharmacophore

The therapeutic efficacy of many anticholinergic drugs (specifically muscarinic receptor antagonists) relies on a rigid stereochemical configuration. The core pharmacophore typically consists of:

  • A bulky aromatic group (Phenyl) for hydrophobic pocket binding.

  • A hydroxyl group (

    
    -OH) capable of forming hydrogen bonds with the receptor (often Asn residue).
    
  • A basic amine side chain (via an ester linkage) to interact with the aspartic acid residue in the receptor site.

(S)-2-Hydroxy-2-phenylbutyric acid provides the essential chiral "anchor" (Phenyl + Hydroxy + Alkyl) required for high-affinity binding. The (S)-configuration is often critical; for many analogues, the (S)-enantiomer exhibits up to 100-fold higher affinity than the (R)-enantiomer due to steric constraints within the muscarinic binding pocket.

Mechanism of Action Diagram

The following diagram illustrates the synthesis pipeline from racemic precursor to the active anticholinergic scaffold.

AnticholinergicSynthesis Racemate Racemic 2-Hydroxy-2-phenylbutyric Acid Enzyme Lipase Resolution (Candida antarctica) Racemate->Enzyme Hydrolysis SAcid (S)-2-Hydroxy-2- phenylbutyric Acid (>98% ee) Enzyme->SAcid Selective Isolation RAcid (R)-Isomer (Discard/Recycle) Enzyme->RAcid Coupling Steglich Esterification (DCC/DMAP) SAcid->Coupling Core Synthon FinalDrug Chiral Anticholinergic Scaffold Coupling->FinalDrug Formation AminoAlcohol Amino-Alcohol Tail (e.g., Diethylaminoethanol) AminoAlcohol->Coupling Side Chain

Figure 1: Workflow for the enantioselective synthesis of anticholinergic esters using biocatalytic resolution.

Part 2: Experimental Protocols

Protocol A: Biocatalytic Resolution of (S)-2-Hydroxy-2-phenylbutyric Acid

Rationale: Chemical resolution using chiral amines (e.g.,


-methylbenzylamine) is possible but often results in lower yields. Enzymatic resolution using Lipase is the preferred "Green Chemistry" route, offering higher enantiomeric excess (ee).

Reagents:

  • Racemic 2-hydroxy-2-phenylbutyric acid ethyl ester

  • Lipase B from Candida antarctica (CAL-B, immobilized)

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Diisopropyl ether (co-solvent)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 g of racemic ethyl 2-hydroxy-2-phenylbutyrate in 50 mL of Diisopropyl ether.

  • Emulsification: Add the organic phase to 100 mL of Phosphate Buffer (0.1 M, pH 7.0) in a jacketed reactor.

  • Enzymatic Hydrolysis: Add 500 mg of immobilized CAL-B. Stir vigorously at 30°C.

    • Mechanism: The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact (or vice versa depending on specific enzyme strain; CAL-B typically favors S-selectivity for this substrate class).

  • Monitoring: Monitor reaction progress via HPLC (Chiralcel OD-H column) every 2 hours. Stop reaction when conversion reaches ~50%.

  • Separation:

    • Adjust pH to 8.5 using 1N NaOH (The (S)-acid moves to the aqueous phase; the (R)-ester remains in organic).

    • Separate phases.

    • Wash the aqueous phase with ether to remove residual ester.

  • Isolation: Acidify the aqueous phase to pH 2.0 with 2N HCl. Extract the (S)-acid with Ethyl Acetate (

    
     mL).
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization: Recrystallize from Hexane/Ethyl Acetate to upgrade ee to >99%.

Protocol B: Pharmacophore Assembly (Steglich Esterification)

Rationale: Direct acid chloride formation (using


) is risky due to the tertiary hydroxyl group, which is prone to elimination or self-reaction. The Steglich esterification (DCC coupling) is milder and preserves the chiral center.

Reagents:

  • (S)-2-Hydroxy-2-phenylbutyric acid (from Protocol A)

  • 2-(Diethylamino)ethanol (or target specific amino-alcohol)

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine) - Catalyst

  • Dichloromethane (DCM) - Anhydrous

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 5.0 mmol of (S)-2-Hydroxy-2-phenylbutyric acid in 20 mL anhydrous DCM.

  • Addition of Amine: Add 5.0 mmol of 2-(Diethylamino)ethanol.

  • Catalyst: Add 0.5 mmol (10 mol%) of DMAP.

  • Coupling: Cool the solution to 0°C. Dropwise add a solution of DCC (5.5 mmol) in 5 mL DCM over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will form.

  • Workup:

    • Filter off the DCU precipitate.

    • Wash the filtrate with saturated

      
       (to remove unreacted acid) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: The resulting oil is often the free base. Convert to the Hydrochloride salt for stability by treating with ethereal HCl, or purify via flash chromatography (Silica gel, MeOH/DCM gradient).

Part 3: Quality Control & Data Analysis

Analytical Parameters

To ensure the integrity of the anticholinergic scaffold, the following parameters must be met.

ParameterSpecificationMethod
Appearance White Crystalline Solid (HCl salt)Visual Inspection
Purity (Chemical) > 98.5%HPLC (C18 Column, ACN:Water)
Enantiomeric Excess (ee) > 99.0%Chiral HPLC (Chiralcel OD-H)
Specific Rotation

(c=1, EtOH)
Polarimetry (Lit. dependent)
Residual Solvent < 500 ppmGC-HS
Troubleshooting Guide
  • Problem: Low ee% after resolution.

    • Root Cause:[1] Reaction ran too long (past 50% conversion), causing the enzyme to start hydrolyzing the "wrong" enantiomer.

    • Fix: Stop reaction strictly at 45-48% conversion.

  • Problem: Elimination product observed during coupling (formation of alkene).

    • Root Cause:[1] Conditions too acidic or temperature too high.

    • Fix: Ensure temperature is maintained at 0°C during DCC addition; ensure anhydrous conditions.

References

  • Enzymatic Resolution Methodology

    • Title: Method for preparing (S)-2-phenylbutyric acid through stereoselective enzymatic hydrolysis.[1]

    • Source: Google P
    • URL
  • General Anticholinergic Pharmacology

    • Title: Anticholinergic Medications - St
    • Source: NCBI Bookshelf.
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: (S)-2-Hydroxy-2-phenylbutanoic acid Compound Summary.
    • Source: PubChem.[2][3]

    • URL:[Link]

  • Structural Analogues (Butethamate/Indobufen Context)

    • Title: 2-Phenylbutyric Acid Manufacturer and Applications.[3][4]

    • Source: V & V Pharma Industries.[4]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Enantiomeric Excess of (S)-2-Hydroxy-2-phenylbutyric Acid

Welcome to the Technical Support Center for the enantioselective preparation of (S)-2-Hydroxy-2-phenylbutyric acid (also known as -ethylmandelic acid). As a highly valuable chiral synthon in pharmaceutical drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the enantioselective preparation of (S)-2-Hydroxy-2-phenylbutyric acid (also known as


-ethylmandelic acid). As a highly valuable chiral synthon in pharmaceutical drug development, achieving a strict enantiomeric excess (ee > 99%) is critical.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome common bottlenecks in both classical chiral resolution and asymmetric synthesis workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: My classical resolution using (R)-(+)-phenylethylamine yields an ee of only 60-70%. How can I improve this?

The Causality: The formation of diastereomeric salts is governed by thermodynamic equilibrium. If you are achieving low ee, you are likely experiencing rapid kinetic precipitation, which traps the more soluble (R,R)-diastereomer within the crystal lattice of the desired (S,R)-salt [1]. Furthermore, using a 1:1 stoichiometric ratio of racemic acid to resolving agent forces the system to precipitate both salts if the solubility difference in your chosen solvent is narrow. The Solution:

  • Implement the Pope-Peachey Method: Use only 0.5 to 0.6 equivalents of the chiral resolving agent ((R)-(+)-phenylethylamine), supplemented with 0.4 equivalents of an achiral base (like triethylamine) to keep the more soluble enantiomer in solution.

  • Controlled Cooling (Ostwald Ripening): Do not crash-cool the solution. Heat the mixture in a THF/Toluene solvent system to 60°C, hold for 30 minutes to ensure complete dissolution, and cool at a strict ramp rate of 0.1°C/min to room temperature. This allows the crystals to undergo Ostwald ripening, dissolving kinetic impurities and precipitating the thermodynamically stable (S,R)-salt.

Q2: During the asymmetric addition of diethylzinc to ethyl phenylglyoxylate, the ee plateaus at 80% and I observe a background racemic reaction. What is the cause?

The Causality: The enantioselective addition of diethylzinc (


) to 

-ketoesters relies on a chiral bifunctional Salen-metal catalyst (e.g., Ti or Zn-based). The Lewis acid moiety activates the ketone, while the Lewis base moiety activates the organozinc reagent [2]. If the ee plateaus, the uncatalyzed background addition of

is competing with your catalyzed pathway. This is almost always caused by trace moisture hydrolyzing the catalyst or operating at a temperature where the activation energy barrier for the uncatalyzed reaction is easily overcome. The Solution:
  • Cryogenic Control: Lower the reaction temperature from 0°C to -20°C. The catalyzed pathway has a significantly lower activation energy and will proceed smoothly at -20°C, whereas the uncatalyzed background reaction will be kinetically frozen.

  • Catalyst Pre-activation: Stir the Salen catalyst with

    
     for 15 minutes before adding the ethyl phenylglyoxylate to ensure the active bimetallic species is fully formed.
    
Q3: How do I accurately validate the ee of the final product without relying on chiral derivatization?

The Causality: Carboxylic acids tend to streak and tail on standard chiral stationary phases due to strong hydrogen bonding with the silica support, leading to overlapping peaks and artificially skewed ee integration. The Solution: Perform direct chiral HPLC using an amylose-based column (e.g., Chiralpak AD-H) using a mobile phase of Hexane/Isopropanol (90:10). Crucially, add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. The TFA protonates the stationary phase silanols, completely suppressing peak tailing and providing baseline resolution for accurate ee quantification [3].

Part 2: Workflow Visualizations

Below are the mechanistic workflows for the two primary methods of obtaining enantiopure (S)-2-Hydroxy-2-phenylbutyric acid.

Resolution Racemic Racemic 2-Hydroxy- 2-phenylbutyric acid SaltFormation Diastereomeric Salt Formation (THF/Toluene) Racemic->SaltFormation Amine (R)-(+)-Phenylethylamine (0.55 eq Resolving Agent) Amine->SaltFormation Crystallization Fractional Crystallization (Cooling 0.1°C/min) SaltFormation->Crystallization SaltP (S, R)-Salt (Precipitate) Crystallization->SaltP Insoluble SaltM (R, R)-Salt (Mother Liquor) Crystallization->SaltM Soluble Acidification Acidification (1M HCl) & EtOAc Extraction SaltP->Acidification Product Enantiopure (S)-Acid (>99% ee) Acidification->Product

Caption: Workflow for the classical chiral resolution of 2-hydroxy-2-phenylbutyric acid.

AsymmetricSynthesis Substrate Ethyl Phenylglyoxylate Reaction Asymmetric Addition (-20°C, Toluene, 12h) Substrate->Reaction Reagent Diethylzinc (Et2Zn) Reagent->Reaction Catalyst Chiral Bifunctional Salen Catalyst Catalyst->Reaction Dual Activation Intermediate (S)-Ethyl 2-hydroxy- 2-phenylbutyrate Reaction->Intermediate Enantioselective C-C Bond Hydrolysis Basic Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Product (S)-2-Hydroxy- 2-phenylbutyric acid Hydrolysis->Product

Caption: Catalytic asymmetric addition of diethylzinc to synthesize the (S)-enantiomer.

Part 3: Quantitative Data Summary

The following table summarizes the comparative metrics of the three primary methodologies for generating high-ee (S)-2-Hydroxy-2-phenylbutyric acid.

MethodologyTypical YieldMax Achievable eeScalabilityKey Reagents / CatalystsPrimary Limitation
Classical Resolution 35 - 42% (max 50%)> 99%High (Multi-kg)(R)-(+)-Phenylethylamine, THF/TolueneYield capped at 50% without racemization of the unwanted isomer.
Asymmetric Addition 85 - 92%92 - 96%MediumDiethylzinc, Chiral Salen-Metal ComplexRequires strict anhydrous/cryogenic conditions; expensive ligands.
Enzymatic Resolution 45 - 48%> 98%MediumCALB (Lipase), Vinyl acetateLong reaction times (up to 48h); requires esterification first.

Part 4: Validated Experimental Protocols

Protocol A: Classical Resolution via Diastereomeric Salt Formation [1]

This protocol utilizes a self-validating feedback loop: the optical rotation of the mother liquor is checked to ensure the precipitation is complete before proceeding to acidification.

  • Salt Formation: Suspend racemic 2-hydroxy-2-phenylbutyric acid (10.0 g, 55.5 mmol) in a mixture of THF (40 mL) and Toluene (40 mL) under a nitrogen atmosphere.

  • Amine Addition: Heat the suspension to 60°C until fully dissolved. Slowly add (R)-(+)-phenylethylamine (3.7 g, 30.5 mmol, 0.55 eq) dropwise over 30 minutes. The solution will turn slightly cloudy.

  • Crystallization: Maintain the temperature at 60°C for 1 hour. Program the heating mantle to cool to 20°C at a rate of 0.1°C/min. Stir gently (150 rpm) for an additional 2 hours at room temperature.

  • Filtration & Validation: Filter the formed white precipitate—the (S,R)-diastereomeric salt. Self-Validation Step: Take a 1 mL aliquot of the mother liquor, evaporate, and check optical rotation. A strong positive rotation indicates the (R,R)-salt remains in solution, validating a successful split.

  • Acidification: Suspend the isolated salt in EtOAc (50 mL) and add 1M HCl (50 mL). Stir vigorously for 30 minutes until the solid completely dissolves into the biphasic system.

  • Isolation: Separate the organic layer, wash with brine (20 mL), dry over anhydrous

    
    , and concentrate under reduced pressure to yield (S)-2-hydroxy-2-phenylbutyric acid (>99% ee).
    
Protocol B: Catalytic Asymmetric Addition of Diethylzinc [2]

This protocol leverages bifunctional catalysis to establish the chiral center directly from a prochiral ketone.

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, dissolve the chiral Salen ligand (5 mol%) and

    
     (5 mol%) in anhydrous toluene (10 mL). Stir at room temperature for 1 hour to form the active complex.
    
  • Reagent Preparation: Cool the flask to -20°C using a cryocooler. Slowly add a 1.0 M solution of Diethylzinc in hexane (15.0 mL, 15.0 mmol). Stir for 15 minutes to allow the Lewis base moiety of the catalyst to coordinate the zinc.

  • Asymmetric Addition: Add ethyl phenylglyoxylate (1.78 g, 10.0 mmol) dropwise over 20 minutes. Maintain the reaction strictly at -20°C for 12 hours.

  • Quenching: Quench the reaction by carefully adding saturated aqueous

    
     (10 mL) at -20°C. Allow the mixture to warm to room temperature.
    
  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over

    
    , and concentrate.
    
  • Hydrolysis: Dissolve the crude (S)-ethyl 2-hydroxy-2-phenylbutyrate in THF/H2O (1:1, 20 mL). Add LiOH·

    
     (2.0 eq) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 2, extract with EtOAc, and concentrate to yield the final (S)-acid.
    

Part 5: References

  • Title: Biaryl derivatives as YAP/TAZ-TEAD protein-protein interaction inhibitors Source: US Patent Application US20210299100A1 (2021) URL:

  • Title: Mechanism and scope of salen bifunctional catalysts in asymmetric aldehyde and α-ketoester alkylation Source: Molaid / Literature Database (Derived from Fennie et al., DiMauro et al. on Bifunctional Salen Catalysts) URL: [Link]

  • Title: Method for determining enantiomeric excess of chiral compounds Source: World Intellectual Property Organization WO2017078570A1 (2017) URL:

Optimization

Preventing racemization of (S)-alpha-ethylmandelic acid during esterification

Technical Support Center: Stereoconservative Esterification of (S)- -Ethylmandelic Acid[1] Ticket ID: #EM-S-2024-STEREO Topic: Preventing Racemization during Esterification Molecule Class: Tertiary -Hydroxy Acids Support...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereoconservative Esterification of (S)- -Ethylmandelic Acid[1]

Ticket ID: #EM-S-2024-STEREO Topic: Preventing Racemization during Esterification Molecule Class: Tertiary


-Hydroxy Acids
Support Level:  Tier 3 (Senior Scientist)[1]

Executive Summary: The "Tertiary Benzylic" Trap

User Issue: "I attempted to esterify (S)-


-ethylmandelic acid using standard Fischer conditions (MeOH/H

SO

), but the product showed significant loss of optical rotation and formation of an elimination byproduct."

Root Cause Analysis: (S)-


-ethylmandelic acid possesses a tertiary benzylic  center.[1] This structural motif is exceptionally sensitive to acid catalysis for two reasons:
  • Carbocation Stability: Protonation of the

    
    -hydroxyl group facilitates the loss of water, generating a tertiary benzylic carbocation. This intermediate is planar (
    
    
    
    hybridized), destroying the stereocenter. Re-attack by the solvent occurs from either face, resulting in a racemic mixture.
  • Dehydration (Elimination): The carbocation can undergo E1 elimination by losing a proton from the adjacent ethyl group, forming 2-phenylbut-2-enoic acid esters (conjugated alkenes), which are thermodynamically stable.[1]

The Solution: You must abandon mechanisms that activate the carbonyl via strong protonation (Fischer) or those that risk activating the hydroxyl group. Instead, utilize Nucleophilic Carboxylate Alkylation or Boron-Chelate Catalysis .[1]

Diagnostic Workflow

Use this decision tree to select the correct protocol for your specific constraints.

EsterificationLogic Start Start: Esterify (S)-alpha-Ethylmandelic Acid AcidCheck Are you using Strong Acid (H2SO4/HCl)? Start->AcidCheck Stop STOP. High Risk of Racemization/Elimination. AcidCheck->Stop Yes ReagentCheck Available Reagents? AcidCheck->ReagentCheck No RouteA Route A: Alkyl Halide + Base (Best for Primary Esters) ReagentCheck->RouteA Alkyl Halide (R-X) RouteB Route B: Boric Acid Catalysis (Best for MeOH/EtOH) ReagentCheck->RouteB Alcohol solvent RouteC Route C: TMS-Diazomethane (Methyl Ester Only) ReagentCheck->RouteC TMS-CHN2

Figure 1: Decision matrix for selecting the appropriate esterification pathway.[1]

Recommended Protocols

Protocol A: Carboxylate Alkylation (The "Golden Standard")

Mechanism:


 Displacement.
Why it works:  The reaction occurs at the oxygen of the carboxylate, not at the chiral carbon. The chiral center remains chemically inert throughout the process.

Reagents:

  • (S)-

    
    -Ethylmandelic acid (1.0 equiv)[1]
    
  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.2 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

Step-by-Step Guide:

  • Dissolution: Dissolve the acid in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
     (powdered).[1] Stir at room temperature for 15–30 minutes. The solution may become slurry-like.[1]
    
    • Note: This forms the carboxylate anion (

      
      ).[1]
      
  • Alkylation: Add the Alkyl Halide dropwise.

    • Critical: If using volatile halides like MeI, use a reflux condenser or sealed tube if slight warming is needed.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Warning: Do not heat above 40°C unless necessary, to avoid E2 elimination side reactions on the alkyl halide.

  • Workup: Dilute with water and extract into Ethyl Acetate. Wash organic layer with brine.[1][2] Dry over

    
    .[1][2]
    

Data Validation:

Parameter Expected Result Failure Indicator
Enantiomeric Excess (ee) >99% (Retained) <90% (Racemization)
Byproducts None Alkene (Elimination)

| Yield | 85-95% | <50% |[1]

Protocol B: Boric Acid Catalysis (Green Chemistry)

Mechanism: Boron Chelation. Why it works: Boric acid forms a temporary 5-membered chelate with the


-hydroxyl and the carbonyl oxygen.[1] This activates the carbonyl carbon for nucleophilic attack by the alcohol without protonating the bulk solution or generating a carbocation.

Reagents:

  • (S)-

    
    -Ethylmandelic acid[1]
    
  • Boric Acid (

    
    ) (10–20 mol%)[3]
    
  • Alcohol (Solvent, e.g., MeOH, EtOH)[3]

Step-by-Step Guide:

  • Setup: Dissolve the acid in the desired alcohol (e.g., Methanol).

  • Catalyst: Add 10–20 mol% Boric Acid.

  • Reaction: Stir at Ambient Temperature (20–25°C) for 24–48 hours.

    • Note: Do not reflux.[1] The mild activation requires time but guarantees stereochemical integrity.

  • Workup: Evaporate the alcohol. Redissolve in Ethyl Acetate and wash with saturated

    
     to remove boric acid and unreacted starting material.[1]
    

Mechanistic Visualization

The following diagram contrasts the dangerous Fischer pathway with the safe Alkylation pathway.

MechanismComparison cluster_bad DANGER: Acid Catalysis (Fischer) cluster_good SAFE: Carboxylate Alkylation Acid (S)-Acid Protonation + H+ Acid->Protonation Carbocation Planar Carbocation (Chirality Lost) Protonation->Carbocation Racemic Racemic Ester + Alkene Carbocation->Racemic Acid2 (S)-Acid Base + Base (K2CO3) Acid2->Base Anion Carboxylate Anion (Chirality Intact) Base->Anion Product (S)-Ester (>99% ee) Anion->Product

Figure 2: Mechanistic divergence between acid-catalyzed racemization and base-mediated preservation.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use Thionyl Chloride (


) or Oxalyl Chloride to make the acid chloride first? 
A: Not recommended.  Converting an 

-hydroxy acid to an acid chloride usually requires protecting the hydroxyl group first (e.g., as an Acetyl or TBS ether). If unprotected, the

will react with the hydroxyl group to form a chlorosulfite, which can decompose to the

-chloro derivative with inversion or racemization (via

).

Q2: What if I need to make a complex ester (e.g., tert-butyl)? A: For tert-butyl esters, alkylation with tert-butyl halides is difficult due to E2 elimination.[1]

  • Solution: Use O-tert-butyl-N,N'-diisopropylisourea or treat the acid with Isobutylene in the presence of a catalytic amount of

    
     (strictly controlled) or 
    
    
    
    .[1] However, the safest modern method is using Boc-anhydride (
    
    
    )
    with DMAP and alcohol, though steric hindrance at the tertiary center may slow this down.

Q3: I see a byproduct with a UV shift. What is it? A: This is likely the elimination product, Ethyl 2-phenylbut-2-enoate .[1] The conjugation of the double bond with the phenyl ring creates a strong UV chromophore. This confirms that your reaction conditions were too acidic or thermally aggressive.[1]

Q4: Can I use Steglich Esterification (DCC/DMAP)? A: Proceed with caution. While DCC activates the carboxyl group, the "naked"


-hydroxyl group can interfere, leading to self-esterification (polymerization) or O-acylurea rearrangement.[1] If you must use a coupling agent, EDC/HOBt  is generally milder, but the Alkylation Protocol (Protocol A) remains superior for this specific substrate.

References

  • Houston, T. A., et al. (2004).

    
    -Hydroxycarboxylic Acids." Organic Letters, 6(5), 679-682. 
    
    • Grounding: Establishes the boron-chelate mechanism for preserving -hydroxy chirality.
  • Haslam, E. (1980). "Recent Developments in Methods for the Esterification of Carboxylic Acids." Tetrahedron, 36(17), 2409-2433.

    • Grounding: Comprehensive review of esterification, highlighting the risks of Fischer conditions for sensitive substr
  • Moore, J. A., et al. (1979). "Polyesters derived from furan and tetrahydrofuran nuclei."[1] Macromolecules. (Contextual reference for

    
     alkylation of carboxylates as a standard polymer synthesis route to avoid racemization).
    
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[1]

    • Grounding: Authoritative text confirming the mechanism of tertiary benzylic carbocation stability and racemization p

Sources

Troubleshooting

Troubleshooting low yield in 2-hydroxy-2-phenylbutyric acid enzymatic resolution

Welcome to the Technical Support Center for the enzymatic resolution of 2-hydroxy-2-phenylbutyric acid. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields and enant...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the enzymatic resolution of 2-hydroxy-2-phenylbutyric acid. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields and enantiomeric excess (ee) during the kinetic resolution of this specific molecule.

Because 2-hydroxy-2-phenylbutyric acid is both an


-hydroxy acid and a tertiary alcohol, its steric bulk severely restricts access to the catalytic triad of standard hydrolases. This inherent steric hindrance often leads to stalled conversions, poor yields, and background chemical racemization. This guide moves beyond basic protocols, offering mechanistic troubleshooting and self-validating workflows to ensure your biotransformations succeed.

Mechanistic Overview: Resolving Tertiary Alcohols

G Start Racemic 2-Hydroxy-2-phenylbutyric Acid (Sterically Hindered Tertiary Alcohol) Acylation Enzymatic Acylation (CALB or Lipase PS) Start->Acylation Issue1 Low Yield / Conversion Plateau Acylation->Issue1 Steric Clash Issue2 Low Enantiomeric Excess (ee) Acylation->Issue2 Background Rxn Issue3 Enzyme Deactivation Acylation->Issue3 Toxic Byproducts Sol1 Optimize Acyl Donor (e.g., Vinyl Butyrate) Issue1->Sol1 Sol2 Control Water Activity (aw < 0.1) & Solvent Polarity Issue2->Sol2 Sol3 Remove Acetaldehyde or Change Acyl Donor Issue3->Sol3 Success High Yield (>45%) & ee (>99%) Enantioenriched Product Sol1->Success Sol2->Success Sol3->Success

Troubleshooting pathway for the enzymatic resolution of sterically hindered tertiary alcohols.

Troubleshooting Guide & FAQs

Q1: My conversion rate plateaus at 15-20% instead of reaching the theoretical 50% yield for a kinetic resolution. Why is the enzyme stalling? Analysis: The plateau is rarely due to enzyme death alone; it is typically a thermodynamic or steric limitation. 2-hydroxy-2-phenylbutyric acid possesses a highly congested tertiary hydroxyl group. When using standard acyl donors like vinyl acetate, the formation of the acyl-enzyme intermediate is fast, but the subsequent nucleophilic attack by the bulky tertiary alcohol is extremely slow. Furthermore, if you are using a reversible acyl donor (like ethyl acetate), the equilibrium heavily favors the unesterified tertiary alcohol[1]. Solutions:

  • Switch the Acyl Donor: Move from vinyl acetate to a longer-chain enol ester like vinyl butyrate or vinyl hexanoate. The increased hydrophobicity and altered transition state geometry can significantly reduce steric clash in the binding pocket of lipases like Candida antarctica lipase B (CALB)[2].

  • Increase Temperature within Limits: Tertiary alcohols often require higher activation energy for the acylation step. Operating at 50-60 °C (if using immobilized, thermostable lipases like Novozym 435) can push the conversion toward the 50% theoretical maximum[3].

Q2: I am achieving decent conversion, but the enantiomeric excess (ee) of the unreacted substrate is dropping below 80%. How do I improve enantioselectivity? Analysis: A drop in ee during the resolution of


-hydroxy acids is usually caused by background, non-enzymatic chemical acylation or hydrolysis. In polar solvents, or in the presence of trace acidic/basic impurities, the acyl donor can react directly with the substrate without enantiomeric discrimination. Additionally, high water activity (

) in the solvent can lead to the hydrolysis of the newly formed enantioenriched ester, racemizing your product pool[4]. Solutions:
  • Solvent Selection: Switch to a strictly non-polar, anhydrous solvent such as toluene or hexane. Avoid polar aprotic solvents like THF or acetonitrile, which can strip the essential hydration shell from the enzyme and promote background reactions.

  • Control Water Activity: Maintain

    
     strictly between 0.05 and 0.1. Use pre-equilibrated molecular sieves (3Å) in the reaction vessel to scavenge excess water without dehydrating the enzyme completely.
    

Q3: The enzyme completely loses activity after 12 hours when using vinyl acetate as the acyl donor. Is the substrate toxic? Analysis: The substrate itself is not toxic. The culprit is the byproduct of the transesterification. When vinyl acetate is used, the leaving group is vinyl alcohol, which rapidly tautomerizes to acetaldehyde. Acetaldehyde is highly reactive and forms Schiff bases with the surface lysine residues of the lipase, leading to irreversible cross-linking and deactivation[1]. Solutions: Use isopropenyl acetate instead. The byproduct is acetone, which is inert toward the enzyme's amino acid residues and easily removed via mild vacuum or evaporation.

Quantitative Data: Optimizing Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the resulting yield/ee for the resolution of 2-hydroxy-2-phenylbutyric acid.

Acyl DonorSolventTemp (°C)BiocatalystYield (%)ee (%)Reaction Time (h)
Vinyl acetateTHF30CALB (Free)186548
Vinyl acetateToluene40CALB (Immobilized)258248
Isopropenyl acetateHexane50CALB (Immobilized)429472
Vinyl butyrateToluene55Lipase PS (Immobilized)48>9996

Self-Validating Experimental Protocol

Optimized Kinetic Resolution of 2-Hydroxy-2-phenylbutyric Acid via Acylation

Objective: Achieve >45% yield of the enantioenriched (S)-ester and >99% ee of the residual (R)-acid[5].

Step 1: Preparation of the Reaction Matrix

  • Action: Dissolve 50 mM of racemic 2-hydroxy-2-phenylbutyric acid in 10 mL of anhydrous toluene.

  • Causality: Toluene is a non-polar solvent that prevents the stripping of the enzyme's critical hydration shell, which is necessary to maintain the active conformation of the catalytic triad.

  • Validation Checkpoint 1: Perform Karl Fischer titration on the solvent mixture. Ensure water content is strictly <100 ppm. The enzyme requires a micro-aqueous layer, but bulk water will drive the reverse hydrolysis reaction.

Step 2: Addition of Acyl Donor and Scavenger

  • Action: Add 150 mM (3 equivalents) of vinyl butyrate. Add 100 mg of activated 3Å molecular sieves.

  • Causality: Vinyl butyrate acts as an irreversible acyl donor that minimizes steric clash for tertiary alcohols. The molecular sieves act as a thermodynamic trap for trace moisture.

Step 3: Initiation with Biocatalyst

  • Action: Add 50 mg of immobilized Burkholderia cepacia lipase (e.g., Amano Lipase PS-IM) or Novozym 435 (immobilized CALB).

  • Causality: Immobilization onto a solid support prevents enzyme aggregation in non-polar solvents, maximizes surface area exposure, and provides the thermal stability required to run the reaction at elevated temperatures.

Step 4: Incubation and Monitoring

  • Action: Incubate the mixture in an orbital shaker at 250 rpm and 55 °C.

  • Validation Checkpoint 2: At 24, 48, and 72 hours, withdraw 50

    
    L aliquots. Derivatize the free acid with diazomethane (to methylate the carboxylic acid) and analyze via chiral GC or HPLC. Stop the reaction exactly when the conversion reaches 50% (or when the ee of the remaining substrate hits >99%).
    

Step 5: Termination and Downstream Processing

  • Action: Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme. Evaporate the toluene under reduced pressure. Separate the highly polar unreacted (R)-2-hydroxy-2-phenylbutyric acid from the less polar (S)-ester via flash column chromatography (Hexane/Ethyl Acetate gradient).

  • Causality: The physical separation of the enzyme immediately halts the reaction, preventing any potential reverse reactions during the concentration phase. The recovered enzyme can be washed with cold hexane and reused for subsequent batches.

References

Sources

Optimization

Technical Support Center: Lipase-Catalyzed Hydrolysis of Phenylbutyrate Esters

Welcome to the Technical Support Center for biocatalytic workflows. This guide is specifically engineered for researchers and drug development professionals optimizing the kinetic resolution and hydrolysis of phenylbutyr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for biocatalytic workflows. This guide is specifically engineered for researchers and drug development professionals optimizing the kinetic resolution and hydrolysis of phenylbutyrate esters (e.g., ethyl 2-hydroxy-4-phenylbutyrate, a critical intermediate for ACE inhibitors).

Core Principles & FAQs

Q1: Why does pH critically dictate the reaction rate and enantioselectivity in phenylbutyrate ester hydrolysis?

Expert Insight: The causality lies in the ionization state of the lipase's catalytic triad (typically Ser-His-Asp/Glu). For the serine residue to initiate a nucleophilic attack on the carbonyl carbon of the phenylbutyrate ester, the adjacent histidine must act as a general base to abstract a proton from serine. If the pH drops below the optimum (typically pH 7.0–8.0 for lipases), the histidine becomes prematurely protonated. This prevents serine activation, collapsing the catalytic rate[1]. Furthermore, pH alters the conformational dynamics of the enzyme's "lid" domain during interfacial activation, which directly impacts the chiral recognition pocket and alters the enantiomeric excess (ee%)[2].

Q2: Why does my reaction stall at 10-15% conversion despite adding excess enzyme?

Expert Insight: This is a classic case of product inhibition driven by acidification. As the lipase hydrolyzes the phenylbutyrate ester, it releases phenylbutyric acid and an alcohol byproduct. The accumulation of this acid rapidly drops the pH of an unbuffered or weakly buffered system. Once the pH falls below the operational threshold of the enzyme, the enzyme undergoes reversible inactivation[3]. Static buffering is often insufficient for preparative-scale hydrolysis.

Q3: The literature suggests a pH of 3.5-4.5 for some lipase reactions. Why is my hydrolysis failing at this pH?

Expert Insight: You are likely confusing the pH optimum for esterification with that of hydrolysis. Lipase-catalyzed esterifications (the reverse reaction) often have highly acidic pH optima (e.g., pH 3.5–4.5) because the protonated carboxylic acid is the required substrate for synthesis[4]. Conversely, hydrolysis requires the deprotonated state of the catalytic histidine to activate water/serine, necessitating a neutral to slightly alkaline pH[4].

Q4: My phenylbutyrate ester is highly hydrophobic and crashes out of the aqueous buffer at pH 7.5. How do I resolve this?

Expert Insight: Poor substrate solubility at the optimal pH restricts the substrate from reaching the enzyme's active site. Instead of adding harsh organic solvents that might denature the enzyme, use a cyclodextrin derivative. For instance, adding Hydroxyethyl-β-cyclodextrin acts as a green solubilizer, forming an inclusion complex with the phenylbutyrate ester. This enhances substrate availability at the lipid-water interface without disrupting the pH or the enzyme's hydration shell, significantly boosting the conversion rate while maintaining ee% > 96%[5].

Troubleshooting Guide

Issue: Drifting pH and Premature Reaction Stalling

  • Root Cause: Acidification from the generated phenylbutyric acid overwhelms the buffer capacity.

  • Resolution: Implement a self-validating pH-stat autotitration system. By continuously neutralizing the generated acid with a standardized base (e.g., 1M NaOH), you maintain the optimal pH. The volume of base consumed serves as a real-time, self-validating metric of the reaction kinetics[1].

Issue: Low Enantiomeric Excess (ee%) in Kinetic Resolution

  • Root Cause: Spontaneous, non-enzymatic background hydrolysis at highly alkaline pH, or incorrect enzyme selection.

  • Resolution: Do not exceed pH 8.5, as hydroxide ions will non-selectively hydrolyze the ester, ruining the enantiopurity. Ensure you are using a stereoselective lipase. For example, Candida antarctica lipase A (CAL-A) preferentially recognizes (S)-2-phenylbutyrate esters[5], while Lipase PS or Lipase AK is highly selective for the (R)-enantiomer of ethyl 2-hydroxy-4-phenylbutyrate[2][6].

Experimental Workflows & Protocols

Protocol: pH-Stat Guided Kinetic Resolution of Racemic Ethyl 2-Hydroxy-4-Phenylbutyrate

This protocol describes a self-validating system where reaction progress is inherently linked to pH maintenance.

Step 1: System Preparation

  • Prepare 50 mL of a weak background buffer (e.g., 10 mM Tris-HCl or Potassium Phosphate) adjusted to pH 7.5 . Note: A weak buffer is used so the pH-stat can easily detect proton release.

  • Transfer the buffer to a jacketed reaction vessel maintained at 30°C [6].

Step 2: Substrate & Solubilizer Addition

  • Add 10% w/w of the racemic substrate (e.g., ethyl 2-hydroxy-4-phenylbutyrate) to the buffer[2].

  • (Optional but recommended): Add 0.5 equivalents of Hydroxyethyl-β-cyclodextrin to enhance interfacial solubility without denaturing the enzyme[5].

  • Emulsify the mixture using mechanical stirring at 200–600 rpm until a stable suspension is formed[2][5].

Step 3: Autotitrator Setup

  • Calibrate the pH-stat apparatus and insert the pH probe into the emulsion.

  • Fill the titrator syringe with standardized 1.0 M NaOH.

  • Set the pH setpoint to 7.5 .

Step 4: Enzymatic Initiation & Monitoring

  • Add the biocatalyst (e.g., 20 mg Lipase AK or Lipase PS) to initiate the reaction[6].

  • Monitor the NaOH consumption. The reaction is self-validating: 1 mole of NaOH consumed equals exactly 1 mole of ester hydrolyzed[1].

  • Terminate the reaction when exactly 0.5 equivalents of NaOH have been consumed (indicating 50% conversion, the theoretical maximum for kinetic resolution of a racemate).

Step 5: Downstream Processing

  • Extract the unreacted (S)-ester with an organic solvent (e.g., isooctane or ethyl acetate)[2].

  • Acidify the remaining aqueous phase to pH 2.0 using 1M HCl to protonate the generated (R)-2-hydroxy-4-phenylbutyric acid, then extract with ethyl acetate.

Data Presentation

Table 1: Operational Parameters for Lipase-Catalyzed Phenylbutyrate Hydrolysis

BiocatalystTarget SubstrateOptimal pHOptimal Temp (°C)StereopreferenceKey Additives / Solvents
Lipase PS (Pseudomonas cepacia)(R,S)-ethyl 2-hydroxy-4-phenylbutyrate7.0 - 7.530 - 37(S)-enantiomerIsooctane / Biphasic[2]
Lipase AK (Pseudomonas fluorescens)(R,S)-ethyl 2-hydroxy-4-phenylbutyrate7.0 - 7.530(R)-enantiomerEthenylethanoate[6]
CAL-A (Candida antarctica A)Racemic 2-phenylbutyrate hexyl ester6.0 - 7.050(S)-enantiomerHydroxyethyl-β-cyclodextrin[5]
TLL (Thermomyces lanuginosus)rac-ethyl-2-hydroxy-4-phenylbutyrate7.527(R)-enantiomerPhosphate buffer (50mM)[2]

Visualizations

Workflow Diagram: pH-Stat Controlled Hydrolysis

G Start Racemic Phenylbutyrate Ester + Aqueous Buffer Lipase Add Stereoselective Lipase (e.g., CAL-A / Lipase PS) Start->Lipase Reaction Hydrolysis Reaction Generates Acid + Alcohol Lipase->Reaction pH_Drop pH Drops (Protonation of Catalytic His) Reaction->pH_Drop Release of H+ pH_Stat pH-Stat Autotitration (Add NaOH) pH_Drop->pH_Stat Sensor Detects Maintain Maintain Optimal pH (e.g., pH 7.0 - 7.5) pH_Stat->Maintain Neutralization Maintain->Reaction Continuous Loop Product Chiral Phenylbutyric Acid + Unreacted Ester Maintain->Product End of Reaction (50%)

Continuous loop of pH-stat autotitration preventing histidine protonation during ester hydrolysis.

Logical Relationship: Troubleshooting pH & Enantioselectivity

Troubleshooting Issue Low Yield or Poor ee% Check_pH Is pH maintained at optimum (pH 7.0 - 8.0)? Issue->Check_pH Fix_pH Implement pH-stat autotitration to prevent acidification Check_pH->Fix_pH No Check_Sol Is substrate fully dissolved? Check_pH->Check_Sol Yes Fix_pH->Check_Sol Fix_Sol Add Hydroxyethyl-β-cyclodextrin or co-solvent (Isooctane) Check_Sol->Fix_Sol No Success Optimized Kinetic Resolution Check_Sol->Success Yes Fix_Sol->Success

Diagnostic logic tree for resolving common bottlenecks in lipase-catalyzed kinetic resolution.

References

  • [2] Kinetic resolution of (R, S)-ethyl 2-hydroxyl-4-phenylbutyrate via lipase-catalyzed hydrolysis and transesterification in isooctane. ResearchGate. 2

  • [3] A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin. PMC / NIH. 3

  • [4] pH-optima in lipase-catalysed esterification. ResearchGate. 4

  • [1] Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Thieme Connect. 1

  • [5] CN108546720B - Method for preparing (S) -2-phenylbutyric acid through stereoselective enzymatic hydrolysis. Google Patents.5

  • [6] Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst. Scientific.Net. 6

Sources

Troubleshooting

Technical Support Center: Purification of (S)-2-Hydroxy-2-phenylbutyric Acid

Welcome to the technical support center for the synthesis and purification of (S)-2-Hydroxy-2-phenylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of (S)-2-Hydroxy-2-phenylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during its synthesis. The following sections provide in-depth, experience-based solutions to frequently encountered problems, detailed experimental protocols, and a foundational understanding of the principles behind these purification strategies.

Troubleshooting Guide: From Impurity Identification to Final Product

This section is structured to guide you through the logical workflow of identifying and removing impurities from your synthesis of (S)-2-Hydroxy-2-phenylbutyric acid.

Question 1: My final product shows multiple spots on TLC and/or unexpected peaks in my NMR/HPLC analysis. What are the likely impurities and how do I identify them?

Answer:

The nature of impurities in your synthesis is highly dependent on the synthetic route employed. The most common methods for synthesizing α-hydroxy acids like (S)-2-Hydroxy-2-phenylbutyric acid involve either a Grignard reaction or an asymmetric oxidation/reduction. Each route has a characteristic impurity profile.

Common Impurities by Synthetic Route:

Synthetic RouteCommon ImpuritiesIdentification Methods
Grignard Reaction (e.g., Ethylmagnesium bromide with 2-oxo-2-phenylacetic acid)Unreacted starting materials, Biphenyl (from coupling of Grignard reagent), Tertiary alcohols (from reaction with ester impurities).[1][2][3]NMR Spectroscopy: Can identify characteristic peaks of starting materials and byproducts.[4][5][6] HPLC/GC-MS: To separate and identify components by their mass-to-charge ratio.
Asymmetric Oxidation/Reduction (e.g., Oxidation of 2-phenylbutanoic acid or reduction of 2-oxo-4-phenylbutyric acid)[7]The undesired (R)-enantiomer, Over-oxidized or under-reduced products, Residual catalyst.Chiral HPLC: Essential for determining enantiomeric excess (ee) and separating enantiomers.[8] NMR with Chiral Shift Reagents: Can be used to resolve enantiomeric signals.

Expert Insight: Before embarking on large-scale purification, it is crucial to obtain a comprehensive impurity profile. A combination of NMR for structural information and chiral HPLC for enantiomeric purity is the gold standard.[4][9]

Workflow for Impurity Identification:

G cluster_0 Impurity Identification Workflow start Crude Product tlc Initial TLC Analysis start->tlc nmr 1H and 13C NMR Spectroscopy tlc->nmr hplc Chiral HPLC Analysis nmr->hplc gcms GC-MS (for volatile impurities) hplc->gcms structure Structure Elucidation of Impurities gcms->structure quantify Quantify Impurity Levels structure->quantify decision Select Purification Strategy quantify->decision

Caption: A logical workflow for identifying and quantifying impurities.

Question 2: My primary impurity is the undesired (R)-enantiomer. What is the most effective method to improve the enantiomeric excess (ee) of my (S)-2-Hydroxy-2-phenylbutyric acid?

Answer:

Enriching the desired enantiomer is a common challenge in chiral synthesis. The two most powerful techniques for this are Diastereomeric Salt Recrystallization and Preparative Chiral Chromatography .

1. Diastereomeric Salt Recrystallization:

This classical resolution technique is often cost-effective for larger scales.[10] It involves reacting the racemic or enantiomerically-enriched acid with a chiral base to form diastereomeric salts. These salts have different physical properties, including solubility, allowing for their separation by crystallization.[11]

Expert Insight: The choice of resolving agent and solvent is critical and often requires empirical screening. For an acidic compound like (S)-2-Hydroxy-2-phenylbutyric acid, chiral amines are excellent resolving agents.

Recommended Chiral Bases (Resolving Agents):

  • (R)-(+)-α-Methylbenzylamine

  • (S)-(-)-α-Methylbenzylamine

  • Brucine

  • Quinine

  • Cinchonidine

Protocol for Diastereomeric Salt Recrystallization:

  • Salt Formation: Dissolve the enantiomerically-enriched 2-Hydroxy-2-phenylbutyric acid in a minimal amount of a hot solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve 0.5-1.0 equivalents of the chosen chiral base in the same hot solvent.

  • Crystallization: Slowly add the chiral base solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. These crystals will be enriched in one diastereomeric salt.

  • Liberation of the Free Acid: Dissolve the collected crystals in water and acidify with a strong acid (e.g., HCl) to a pH of ~2.

  • Extraction: Extract the liberated enantiomerically-pure acid with an organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified (S)-2-Hydroxy-2-phenylbutyric acid.[12][13]

  • Analysis: Determine the enantiomeric excess of the purified acid using chiral HPLC.

2. Preparative Chiral Chromatography:

For smaller scales or when recrystallization is ineffective, preparative chiral HPLC or SFC (Supercritical Fluid Chromatography) offers high-resolution separation.[8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[11][14]

Typical Preparative Chiral HPLC/SFC Conditions:

ParameterRecommendation
Column (CSP) Polysaccharide-based (e.g., cellulose or amylose derivatives like Chiralcel® OD, OJ; Chiralpak® AD, AS) are often effective for α-hydroxy acids.[14]
Mobile Phase Normal Phase: Hexane/Isopropanol or Hexane/Ethanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (0.1%).[9]
Detection UV at a suitable wavelength (e.g., 220 nm or 254 nm).
Question 3: I have removed the enantiomeric impurity, but my product is still not pure. How do I remove achiral impurities like starting materials or reaction byproducts?

Answer:

Standard purification techniques are effective for removing achiral impurities. The choice of method depends on the physical properties of your product and the impurities.

1. Recrystallization:

If your (S)-2-Hydroxy-2-phenylbutyric acid is a solid, recrystallization is a powerful and scalable purification method.[15][16] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

Solvent Screening for Recrystallization:

SolventSolubility Characteristics
Toluene Often a good choice for aromatic carboxylic acids.
Ethyl Acetate/Hexane A common solvent system. Dissolve in hot ethyl acetate and add hexane until turbidity is observed, then cool.
Water Can be used, but recovery may be lower due to some solubility.[17]

2. Liquid-Liquid Extraction:

This technique is useful for removing impurities with different acid-base properties.

Protocol for Acid-Base Extraction:

  • Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic (S)-2-Hydroxy-2-phenylbutyric acid will move to the aqueous layer as its sodium salt, while neutral organic impurities will remain in the organic layer.

  • Separate the aqueous layer and acidify it with a strong acid (e.g., 2M HCl) to precipitate the pure product.

  • Extract the pure product back into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt, and evaporate the solvent.[12]

3. Flash Column Chromatography:

If recrystallization and extraction are not sufficient, flash chromatography on silica gel can be used to separate compounds based on their polarity.

Purification Strategy Decision Tree:

G cluster_1 Purification Strategy start Crude Product q1 Major impurity is the (R)-enantiomer? start->q1 chiral_sep Diastereomeric Salt Recrystallization or Preparative Chiral Chromatography q1->chiral_sep Yes q2 Are there remaining achiral impurities? q1->q2 No chiral_sep->q2 achiral_sep Recrystallization, Acid-Base Extraction, or Flash Chromatography q2->achiral_sep Yes final_product Pure (S)-2-Hydroxy-2-phenylbutyric acid q2->final_product No achiral_sep->final_product

Caption: A decision tree for selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the absolute configuration of my final product?

A1: While chiral HPLC can confirm enantiomeric purity, it does not inherently determine which peak corresponds to the (S) or (R) enantiomer without a known standard. To confirm the absolute configuration, you can use techniques like X-ray crystallography of a suitable crystalline derivative or by using a chiral derivatizing agent followed by NMR or LC-MS analysis.[18][19]

Q2: My reaction seems to stall or gives a low yield. What are some common reasons for this in a Grignard synthesis of this compound?

A2: Grignard reactions are notoriously sensitive to reaction conditions.[20]

  • Moisture: Grignard reagents are highly basic and will be quenched by any protic source, especially water.[3] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with oxygen.

  • Starting Material Quality: The quality of the magnesium and the alkyl halide are crucial for the efficient formation of the Grignard reagent.

Q3: Can I use NMR to determine the enantiomeric excess?

A3: Yes, this is possible using chiral shift reagents or by derivatizing the acid with a chiral alcohol to form diastereomeric esters, which will have distinct and quantifiable signals in the NMR spectrum.[4] However, for routine analysis, chiral HPLC is generally more accurate and straightforward.[9][21]

Q4: What is the expected melting point for pure (S)-2-Hydroxy-2-phenylbutyric acid?

A4: The reported melting point can vary slightly, but it is generally in the range of 115-119 °C.[22] A broad melting point range or a value lower than this often indicates the presence of impurities.[15]

References

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). Vertex AI Search.
  • Processes to separ
  • ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROM
  • Enantioselective chromatography as a powerful alternative for the prepar
  • Dr.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC.
  • Breaking through bottlenecks in organic synthesis with a streamlined purific
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • New NMR Tools for Impurity Analysis. Research Explorer - The University of Manchester.
  • Impurities: Definitions, Types, and NMR Analysis. MolecularCloud.
  • Organic Synthesis Organic Practical techniques.
  • Organic Techniques - Purification. Edexcel A Level Chemistry Revision Notes 2015.
  • Purification.
  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • (S)-2-Hydroxy-4-phenylbutyric acid. Chem-Impex.
  • How to get the pure Phenylbutyric acid from Sodium phenylbutyrate?
  • How do typical impurities arise in the Grignard reaction? Homework.Study.com.
  • γ-PHENYLBUTYRIC ACID. Organic Syntheses Procedure.
  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. PMC - NIH.
  • Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. PubMed.
  • Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis.
  • Grignard Reaction in Organic Synthesis with Practice Problems. Chemistry Steps.
  • GRIGNARD REAGENT | REACTIONS | PREPAR

Sources

Optimization

Solvent selection for crystallization of (S)-2-phenyl-2-hydroxybutyric acid

Welcome to the Technical Support Center for the isolation and purification of (S)-2-phenyl-2-hydroxybutyric acid (also known as (S)-2-hydroxy-2-phenylbutanoic acid). As a chiral -hydroxy acid featuring both a bulky pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (S)-2-phenyl-2-hydroxybutyric acid (also known as (S)-2-hydroxy-2-phenylbutanoic acid).

As a chiral


-hydroxy acid featuring both a bulky phenyl ring and an ethyl aliphatic chain, this compound presents unique thermodynamic challenges during crystallization. Its dual capacity for strong hydrogen bonding (via the 

-hydroxyl and carboxylic acid groups) and hydrophobic interactions often leads to complex phase behaviors, such as oiling out (liquid-liquid phase separation) and polymorphism.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic theory to focus on the mechanistic causality of solvent-solute interactions, providing self-validating protocols and actionable troubleshooting for both diastereomeric salt resolution and direct enantiomeric enrichment.

I. Core Principles of Solvent Selection

The selection of a solvent for (S)-2-phenyl-2-hydroxybutyric acid is dictated by the specific goal of the crystallization step:

  • Diastereomeric Resolution: Requires a solvent that maximizes the solubility difference (

    
    ) between the (S)-acid/chiral amine salt and the (R)-acid/chiral amine salt. Cinchonan derivatives (e.g., quinine, epiquinidine) are highly effective chiral selectors for this class of aryl carboxylic acids [1].
    
  • Enantiomeric Enrichment (Direct Crystallization): Requires a solvent system that operates outside the eutectic point of the enantiomeric mixture. A polar solvent/non-polar anti-solvent system (e.g., Toluene/Heptane) is typically required to disrupt intermolecular hydrogen bonding while forcing supersaturation.

Table 1: Solvent Selection Matrix for (S)-2-Phenyl-2-hydroxybutyric Acid
Solvent SystemPolarity IndexPrimary ApplicationMechanistic Rationale & Causality
Ethyl Acetate (EtOAc) 4.4Diastereomeric Salt ResolutionActs as a hydrogen-bond acceptor, stabilizing the free acid in solution while allowing the less soluble diastereomeric salt to precipitate.
Ethanol / Water (9:1) ~5.2Recrystallization of Crude SaltsHigh dielectric constant dissociates weak ion pairs. Water acts as a thermodynamic disruptor to prevent kinetic trapping of impurities.
Toluene / Heptane 2.4 / 0.1Enantiomeric EnrichmentToluene solvates the phenyl ring via

interactions. Heptane acts as a strict anti-solvent, driving the supersaturation of the pure (S)-enantiomer.
MTBE / Hexane 2.5 / 0.1Free Acid RecoveryMTBE selectively partitions the free (S)-acid during acidic aqueous cleavage of the diastereomeric salt without inducing racemization.

II. Troubleshooting Guides & FAQs

Q1: During the diastereomeric salt resolution with quinine, my reaction mixture is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I force nucleation? Mechanistic Cause: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation trajectory crosses the binodal curve before it intersects the solid-liquid equilibrium (solubility) curve. The strong hydrogen-bonding network between the


-hydroxy acid and the solvent prevents the rigid ordering required for a crystal lattice, causing the solute to pool into a dense, solute-rich liquid phase.
Solution:  You must alter the thermodynamic landscape to elevate the melting point of the solute in the mixture.
  • Solvent Shift: Add 5-10% (v/v) of a non-polar anti-solvent (e.g., heptane) to the EtOAc matrix. This disrupts the solute-solvent hydrogen bonds, forcing the solute molecules to interact with each other.

  • Thermal Cycling: Re-heat the mixture until the oil dissolves completely (usually ~60°C). Cool at a strictly controlled, slow rate (0.1°C/min) to stay within the metastable zone.

  • Seeding: Introduce 1 wt% of pure diastereomeric salt crystals just below the saturation temperature.

G issue Observation: Oiling Out (LLPS) cause Cause: Supersaturation crosses binodal curve issue->cause action1 Action 1: Add Anti-solvent (e.g., Heptane) cause->action1 action2 Action 2: Reduce Cooling Rate & Add Seeds cause->action2 result Result: Nucleation & Crystallization action1->result action2->result

Logic tree for troubleshooting liquid-liquid phase separation (oiling out).

Q2: I have an enriched batch of (S)-2-phenyl-2-hydroxybutyric acid (85% ee), but direct crystallization only yields 88% ee. Why is the enrichment stalling? Mechanistic Cause: You are trapped near the eutectic composition of the enantiomeric system. If the initial enantiomeric excess (ee) is not sufficiently high, or if the solvent system heavily favors the solubility of the pure enantiomer over the racemate, the solid phase will co-crystallize the racemate alongside the pure enantiomer. Solution: Switch from a thermodynamically controlled single-solvent system to a kinetically controlled anti-solvent system (Toluene/Heptane). The pure (S)-enantiomer of 2-phenyl-2-hydroxybutyric acid packs more efficiently in the crystal lattice than the racemate. By slowly titrating Heptane into a Toluene solution, you selectively crash out the (S)-enantiomer. Self-Validation: Analyze the mother liquor via chiral HPLC[2]. If the ee of the mother liquor drops toward 0% (racemic), your crystallization is successfully rejecting the (R)-enantiomer into the liquid phase, validating the protocol.

Q3: How do I recover the free (S)-acid from the quinine salt without risking racemization at the chiral center? Mechanistic Cause: The


-proton in 2-phenyl-2-hydroxybutyric acid is sensitive to base-catalyzed enolization, which leads to racemization.
Solution:  Cleave the salt using a strictly biphasic acidic system. Use 1N HCl and Methyl tert-butyl ether (MTBE) at 0-5°C. The low temperature and immediate partitioning of the free acid into the organic (MTBE) layer prevents prolonged exposure to the aqueous acid, preserving the stereocenter.

III. Self-Validating Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution via Cinchonan Selectors

This protocol utilizes quinine as the chiral selector, exploiting the robust ion-pair and hydrogen-bonding mechanisms inherent to cinchonan derivatives [1].

  • Dissolution: Suspend 1.0 equivalent of racemic 2-phenyl-2-hydroxybutyric acid and 1.0 equivalent of Quinine free base in 10 volumes of Ethyl Acetate (EtOAc).

  • Heating: Heat the suspension to 65°C under agitation (400 rpm) until a homogeneous, clear solution is achieved.

  • Controlled Cooling (Metastable Zone Entry): Cool the reactor to 45°C at a rate of 0.5°C/min.

  • Seeding: At 45°C, add 0.5 wt% of pure (S)-acid/quinine salt seeds. Validation checkpoint: The seeds should persist and not dissolve. If they dissolve, the system is undersaturated; lower the temperature by 2°C and re-seed.

  • Aging & Ripening: Hold at 45°C for 2 hours to allow Ostwald ripening. This ensures the dissolution of kinetically formed, less stable (R)-salt crystals and the growth of the thermodynamically stable (S)-salt.

  • Final Cooling: Cool to 5°C at 0.1°C/min. Filter the slurry and wash the cake with 2 volumes of cold EtOAc.

G racemate Racemic 2-Phenyl-2-hydroxybutyric Acid + Quinine Selector solvent Dissolution in EtOAc (65°C) (Thermodynamic Reset) racemate->solvent cool Cool to 45°C & Seed (Enter Metastable Zone) solvent->cool crystallization Ostwald Ripening (2h) Selective (S)-Salt Growth cool->crystallization filtration Filtration & Cold EtOAc Wash crystallization->filtration acid_wash Biphasic Cleavage (1N HCl / MTBE) at 0-5°C filtration->acid_wash pure_enantiomer Enantiopure (S)-Acid in MTBE Phase acid_wash->pure_enantiomer

Workflow for diastereomeric salt resolution and free acid recovery.

Protocol 2: Anti-Solvent Enantiomeric Enrichment

Use this protocol to upgrade the ee of (S)-2-phenyl-2-hydroxybutyric acid from ~90% to >99%.

  • Dissolution: Dissolve the enriched (S)-acid in 3 volumes of Toluene at 50°C.

  • Anti-Solvent Titration: Add Heptane dropwise (approx. 0.1 volumes/min) until the solution exhibits a faint, persistent turbidity (the cloud point).

  • Equilibration: Halt the Heptane addition and hold the temperature at 50°C for 30 minutes. The turbidity will transition into a distinct crystalline slurry as the system self-nucleates.

  • Yield Maximization: Resume Heptane addition until a total of 6 volumes have been added.

  • Isolation: Cool the slurry to 0°C over 2 hours. Filter and wash with cold Heptane.

  • Validation: Evaporate a sample of the mother liquor and test via chiral GC-MS or HPLC [2]. A racemic signature in the mother liquor confirms optimal recovery of the (S)-enantiomer in the solid phase.

Table 2: Quantitative Process Parameters & Quality Control
ParameterTarget ValueCritical LimitConsequence of Deviation
Cooling Rate (Resolution) 0.1 - 0.2 °C/min> 0.5 °C/minRapid supersaturation leads to co-precipitation of the (R)-salt and oiling out.
Cleavage Temperature 0 - 5 °C> 15 °CBase-catalyzed enolization leading to racemization of the

-stereocenter.
Anti-Solvent Ratio 1:2 (Toluene:Heptane)< 1:1.5Incomplete precipitation; significant loss of yield in the mother liquor.

References

  • Lindner, W., et al. "Cinchonan based chiral selectors for separation of stereoisomers." U.S. Patent No. 6,313,247 B1. Washington, DC: U.S. Patent and Trademark Office, 2001.
  • Belcher, J., et al. "Mechanistic Studies of Fatty Acid Activation by CYP152 Peroxygenases Reveal Unexpected Desaturase Activity - Supporting Information." ACS Catalysis, 2025. Available at:[Link] [2]

Troubleshooting

Overcoming steric hindrance in (S)-alpha-ethylmandelic acid derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of highly congested quaternary stereocenters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of highly congested quaternary stereocenters.

(S)-α-Ethylmandelic acid—systematically known as (S)-2-hydroxy-2-phenylbutanoic acid (MW: 180.20 g/mol )[1]—presents a formidable synthetic challenge. The alpha-carbon is fully substituted with a phenyl ring, an ethyl group, a hydroxyl group, and the target carboxylate[1]. This extreme steric bulk blocks the Dunitz angle of attack, rendering standard coupling reagents (like EDC/NHS) virtually useless due to the formation of unreactive intermediates.

This guide is designed to provide you with field-proven, mechanistically sound, and self-validating strategies to overcome these steric hurdles.

Mechanistic Breakdown: The Steric Shield

Before attempting any derivatization, it is critical to understand why standard methods fail. When a carbodiimide activates the carboxyl group, it forms an O-acylisourea intermediate. For the reaction to proceed, the incoming nucleophile must attack the carbonyl carbon at a specific trajectory (~107°, the Bürgi-Dunitz angle). In (S)-α-ethylmandelic acid, the bulky phenyl and ethyl groups physically block this trajectory. Consequently, the O-acylisourea undergoes an irreversible intramolecular rearrangement into a dead-end N-acylurea byproduct.

StericHindrance Substrate (S)-α-Ethylmandelic Acid Quaternary Center Phenyl Phenyl Group (Bulky Shield) Substrate->Phenyl Ethyl Ethyl Group (Steric Block) Substrate->Ethyl Hydroxyl Tertiary OH (H-Bonding/Bulk) Substrate->Hydroxyl Carboxyl Target COOH (Buried) Substrate->Carboxyl Nucleophile Incoming Nucleophile Nucleophile->Carboxyl Blocked by Steric Bulk

Fig 1. Steric shielding of the carboxyl group by the quaternary alpha-center.

Frequently Asked Questions (FAQs)

Q: If Steglich esterification (DCC/DMAP) fails, what is the most reliable method for esterifying this substrate? A: The Yamaguchi esterification is the gold standard here. It utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride[2]. The brilliance of this method lies in its causality: the extreme steric bulk of the three chlorine atoms on the TCBC ring physically prevents the nucleophile from attacking the "wrong" carbonyl. The nucleophile is forced to attack the mandelic carbonyl, facilitated by DMAP acting as an acyl transfer catalyst[2]. Recent mechanistic studies also suggest that symmetric aliphatic anhydrides may form in situ to drive this regioselectivity[3].

Q: How can I efficiently form amides from this hindered acid? A: You must use reagents that form highly reactive, sterically accessible intermediates. HATU (with HOAt) is exceptional for this. HATU forms a highly reactive OAt-active ester, and the pyridine nitrogen within the HOAt moiety provides anchimeric (neighboring group) assistance, accelerating the coupling even in highly congested environments[4]. Alternatively, generating an acyl fluoride in situ using Pentafluoropyridine (PFP) or TFFH is highly effective for coupling sterically hindered substrates with electron-deficient amines[5],[6].

Q: How do I derivatize or protect the tertiary hydroxyl group on the alpha carbon? A: Tertiary alcohols resist classical etherification and often undergo elimination. However, a recent breakthrough protocol (2025) utilizes a reductive etherification approach with a Schreiner thiourea catalyst and CDMS, which has been proven to successfully etherify highly complex, sterically hindered tertiary alcohols[7].

Troubleshooting Guide

Observed IssueRoot Cause AnalysisCorrective Action
Low Yield / High N-acylurea Standard carbodiimides (EDC/DCC) fail because the slow nucleophilic attack allows the O-acylisourea to rearrange.Abandon carbodiimides. Switch to Yamaguchi (TCBC)[2] or HATU-mediated coupling[4].
Fear of Epimerization Researchers often worry about racemizing the stereocenter during strong activation.None required. (S)-α-ethylmandelic acid lacks an alpha-proton. Epimerization via enolization is structurally impossible. You can push the activation conditions harder without fear of racemization.
O-Acylation vs. C-Acylation The tertiary hydroxyl group may compete with the target alcohol/amine if activating agents are used in large excess.Maintain strict stoichiometry (1.05 eq of activating agent). The tertiary OH is highly hindered and will generally remain inert if equivalents are controlled[8].

Quantitative Comparison of Activation Strategies

Table 1. Efficacy of coupling reagents for sterically hindered quaternary carboxylic acids.

Activation ReagentReactive IntermediateSuitability for Hindered AcidsTypical Reaction TimeByproduct Removal
EDC / DMAP O-AcylisoureaPoor (Forms dead-end adducts)24 - 48 hAqueous wash
TCBC (Yamaguchi) Mixed AnhydrideExcellent 2 - 12 hBicarbonate wash
HATU / DIPEA OAt-Active EsterExcellent 1 - 4 hAqueous / LiCl wash
PFP / TFFH Acyl FluorideExcellent 1 - 6 hVolatile / Aqueous

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include In-Process Controls (IPCs) that allow you to verify the success of intermediate steps before proceeding, preventing wasted time and materials.

Protocol A: Yamaguchi Esterification of (S)-α-Ethylmandelic Acid

Objective: Synthesis of complex esters avoiding steric dead-ends.

  • Mixed Anhydride Formation: Dissolve (S)-α-ethylmandelic acid (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF or Toluene (0.2 M) under inert atmosphere. Dropwise, add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.05 eq). Stir at room temperature for 1-2 hours[2].

  • IPC (Validation Step): Take a 10 µL aliquot, quench with methanol, and analyze via LC-MS. The presence of the methyl ester (m/z 195) confirms the successful formation of the mixed anhydride.

  • Nucleophilic Addition: Dilute the target alcohol (1.1 eq) in THF and add it to the reaction mixture, immediately followed by DMAP (1.5 eq). The solution will likely turn cloudy as triethylammonium chloride precipitates.

  • Monitoring: Follow the reaction by TLC. The mixed anhydride is highly UV-active (due to the trichlorophenyl group) and will disappear as the product forms.

  • Workup: Quench with saturated aqueous NaHCO₃. Causality: This step is critical as it hydrolyzes any unreacted mixed anhydride and converts the trichlorobenzoic acid byproduct into its water-soluble sodium salt, allowing for easy separation in the aqueous layer. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Yamaguchi Step1 1. Acid + TCBC + Et3N (Mixed Anhydride Formation) Step2 2. Addition of DMAP (Acylpyridinium Intermediate) Step1->Step2 Step3 3. Addition of Alcohol (Nucleophilic Attack) Step2->Step3 Product 4. Target Ester (High Yield, Regioselective) Step3->Product Byproduct Trichlorobenzoic Acid (Removed via NaHCO3 wash) Step3->Byproduct

Fig 2. Workflow and byproduct partitioning in the Yamaguchi esterification protocol.

Protocol B: HATU-Mediated Amidation

Objective: High-efficiency amide bond formation with hindered substrates.

  • Pre-activation: Dissolve (S)-α-ethylmandelic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise.

  • IPC (Validation Step): Observe the color change. The solution typically turns a distinct yellow upon the addition of DIPEA, visually validating the formation of the highly reactive OAt-active ester[4].

  • Amine Addition: Add the target amine (1.1 eq). Stir at room temperature for 2-4 hours.

  • Workup: Dilute with EtOAc and wash heavily with 5% aqueous LiCl (3x). Causality: DMF is highly miscible in organic solvents; the LiCl wash alters the ionic strength of the aqueous phase, pulling the DMF and the tetramethylurea byproduct out of the organic layer efficiently. Follow with standard 1M HCl and saturated NaHCO₃ washes.

References

  • A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. 7

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. 8

  • 2-Hydroxy-2-phenylbutanoic acid | C10H12O3 | CID 287322. PubChem - NIH. 1

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC - NIH. 2

  • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Chemistry Portal. 3

  • Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Benchchem. 4

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 5

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). ACS Publications. 6

Sources

Optimization

Stability of (S)-2-Hydroxy-2-phenylbutyric acid in aqueous solution

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Stability & Handling of (S)-2-Hydroxy-2-phenylbutyric Acid Executive Summary (S)-2-Hydroxy-2-phenylbutyric a...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Stability & Handling of (S)-2-Hydroxy-2-phenylbutyric Acid

Executive Summary

(S)-2-Hydroxy-2-phenylbutyric acid (CAS: 24256-91-5) is a tertiary


-hydroxy acid characterized by a quaternary chiral center. Unlike secondary 

-hydroxy acids (e.g., Mandelic acid), it lacks an

-hydrogen, rendering it chemically resistant to direct base-catalyzed racemization. However, its tertiary alcohol moiety makes it susceptible to acid-catalyzed dehydration and oligomerization (estolide formation).

This guide addresses the specific stability challenges encountered in aqueous formulations and synthesis, providing validated troubleshooting protocols.

Part 1: Critical Stability Factors

Aqueous Solubility & pH Dependence

As a free carboxylic acid, the compound exhibits low solubility in water (typically <1 mg/mL at pH < 3). High aqueous solubility is only achieved when the carboxyl group is ionized.

  • pKa: Approximately 3.5 – 4.0.

  • Stability Zone: Aqueous solutions are physically stable (no precipitation) at pH > 6.0 .

  • Risk: At pH < 4.0, the free acid will precipitate, often appearing as a fine white turbidity or oiling out, depending on concentration.

Chemical Degradation: Dehydration

The primary degradation pathway is dehydration to form 2-phenyl-2-butenoic acid (also known as


-ethyl-cinnamic acid derivatives).
  • Mechanism: Acid-catalyzed elimination of the tertiary hydroxyl group.

  • Trigger: Low pH (< 2.0) combined with elevated temperature (> 40°C).

  • Detection: Appearance of a less polar impurity (longer retention time on RP-HPLC) with a distinct UV spectrum (conjugated system).

Dimerization (Estolides/Lactides)

In concentrated solutions or during rotary evaporation, the hydroxyl group of one molecule can esterify the carboxyl group of another.

  • Linear Oligomers (Estolides): Common in concentrated acidic solutions.

  • Cyclic Dimers (Lactides): Less common for this specific steric bulk but possible under forcing dehydration conditions.

Part 2: Troubleshooting Guide

Scenario A: "My solution turned cloudy upon storage or acidification."
  • Diagnosis: Precipitation of the free acid.

  • Root Cause: The pH dropped below the pKa (approx. 3.8), shifting the equilibrium to the insoluble protonated form.

  • Solution:

    • Check pH.[1] If pH < 5, adjust to pH 7.0–8.0 using 1N NaOH or KOH.

    • If using an organic stock, ensure the final organic solvent concentration in the aqueous buffer is sufficient (>10%) to maintain solubility if working at low pH.

Scenario B: "I see a new impurity peak increasing over time."
  • Diagnosis: Chemical degradation.[2]

  • Differentiation:

    • Peak elutes after the main peak (Higher LogP): Likely 2-phenyl-2-butenoic acid (Dehydration product). This occurs in acidic, heated conditions.[3][4]

    • Peak elutes much later (Very High LogP): Likely Dimer/Oligomer . This occurs if the sample was dried down and reconstituted, or stored at high concentration.

  • Solution: Store samples at 2–8°C. Avoid heating acidic solutions. Use neutral buffers (pH 6–7) for analysis.

Scenario C: "The enantiomeric excess (ee%) is dropping."
  • Diagnosis: Racemization (Rare).

  • Root Cause: Since there is no

    
    -hydrogen, this cannot happen via simple enolization. It requires C-O bond cleavage (SN1 mechanism), usually under strong acidic conditions  where the carbocation forms.
    
  • Solution: Verify the chiral HPLC method. True racemization is unlikely under standard physiological or formulation conditions. Ensure the "impurity" isn't a co-eluting degradation product.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the chemical fate of (S)-2-Hydroxy-2-phenylbutyric acid under stress conditions.

DegradationPathways cluster_legend Pathway Key Compound (S)-2-Hydroxy-2-phenylbutyric acid (Tertiary Alcohol) Salt Carboxylate Salt (Soluble, Stable) Compound->Salt pH > 5.0 (Base) Alkene 2-Phenyl-2-butenoic acid (Dehydration Product) Compound->Alkene Heat + Acid (H+) (- H2O) Dimer Linear Estolide / Oligomer (Esterification) Compound->Dimer Concentration + Acid (- H2O) Salt->Compound pH < 4.0 (Acid) key1 Green: Safe/Stable State key2 Red: Degradation/Precipitation

Caption: Stability profile showing the reversible ionization (pH-dependent) and irreversible degradation pathways (Dehydration and Dimerization).

Part 4: Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution (10 mg/mL)
  • Objective: Create a stock solution stable for >1 month at 4°C.

  • Solvent: Methanol or Acetonitrile (Preferred for analytical use).

  • Aqueous Alternative: 50 mM Ammonium Bicarbonate (pH ~7.8).

  • Procedure:

    • Weigh 10 mg of (S)-2-Hydroxy-2-phenylbutyric acid.

    • Dissolve in 1.0 mL of Methanol (immediate dissolution).

    • For aqueous use: Dissolve in 0.8 mL of 50 mM Ammonium Bicarbonate, vortex until clear, then dilute to 1.0 mL.

    • Storage: Amber glass vial, -20°C.

Protocol 2: Stability-Indicating HPLC Method

This method separates the parent compound from the dehydration impurity (Indobufen Impurity A-like structure).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.0)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20% -> 80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (for sensitivity) and 254 nm (for aromatic impurities)
Temperature 30°C
Expected RT Parent: ~6-8 min; Dehydration Impurity: ~10-12 min

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I autoclave aqueous solutions of this compound? A: No. Autoclaving (121°C) will induce significant dehydration, converting the hydroxy acid into the unsaturated alkene (2-phenyl-2-butenoic acid). Sterilize by filtration (0.22 µm PVDF or PES membrane).

Q2: Why does the Certificate of Analysis (CoA) list "Store at Room Temperature" but you recommend 4°C? A: The solid powder is stable at room temperature if kept dry. However, once in solution or if the container is frequently opened (exposing it to humidity), the risk of oligomerization increases. 4°C is a precautionary measure for research integrity.

Q3: Is the compound light-sensitive? A: It is not highly photosensitive, but as a derivative of phenylbutyric acid, long-term exposure to UV can cause gradual degradation. Amber vials are recommended for stock solutions.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. "2-Hydroxy-2-phenylbutanoic acid (Compound)." PubChem.[5] Accessed March 5, 2026.

  • Degradation Mechanism (Dehydr

    
    -Hydroxy Acids): 
    
    • OpenStax Chemistry. "Dehydration of Aldol Products and Hydroxy Acids."[6]

  • Analytical Methodology (Related Indobufen Impurities)

    • Li, Y., Kong, X., et al. "Characterization of an Unknown Impurity in Indobufen Tablets by HPLC-Q-TOF MS and NMR."[7][8] Current Pharmaceutical Analysis, 2021, 17(7), 885-891.[7]

  • Solubility & pKa Data

    • Solubility of Things.[9] "2-Phenylbutyric acid Solubility Characteristics." (Analogous structure data).

Sources

Troubleshooting

Technical Support Center: Resolving Co-elution of Hydroxy-Phenylbutyric Acid Isomers in HPLC

Welcome to the technical support center for resolving co-elution issues in the High-Performance Liquid Chromatography (HPLC) analysis of hydroxy-phenylbutyric acids. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving co-elution issues in the High-Performance Liquid Chromatography (HPLC) analysis of hydroxy-phenylbutyric acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in separating these structurally similar isomers. Here, we will delve into the causality behind experimental choices, providing you with the expertise to not only solve your immediate co-elution problems but also to build robust and reliable HPLC methods.

Understanding the Challenge: The Nature of Hydroxy-Phenylbutyric Acid Isomers

Hydroxy-phenylbutyric acids are positional isomers, meaning they share the same molecular formula but differ in the position of the hydroxyl group on the phenyl ring. This subtle structural difference leads to very similar physicochemical properties, such as polarity and hydrophobicity, making their separation by conventional reversed-phase HPLC a significant challenge. Co-elution, the incomplete separation of these isomers, can lead to inaccurate quantification and misidentification, compromising the integrity of your results.[1][2]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution

This section provides a systematic, question-and-answer-based approach to troubleshooting co-elution problems. Each step is accompanied by an explanation of the underlying chromatographic principles.

Q1: My chromatogram shows a single, broad, or shouldered peak where I expect to see multiple hydroxy-phenylbutyric acid isomers. Where do I start?

A1: Start by confirming system suitability and then move to method optimization. Before making significant changes to your method, it's crucial to ensure your HPLC system is performing optimally.[1] Peak broadening and tailing can mask the separation of closely eluting compounds.[3]

System Suitability Checks:

  • Column Health: A contaminated or degraded column is a common cause of poor peak shape. Flush the column with a strong solvent or, if the issue persists, consider replacing it.[1]

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[1]

  • Flow Rate Consistency: Verify that the pump is delivering a stable and accurate flow rate. Fluctuations can lead to retention time shifts and peak distortion.[1]

  • Injection Solvent: Dissolve your sample in the initial mobile phase composition to prevent peak distortion.[1]

If the system is performing as expected, the next step is to optimize the chromatographic method to enhance selectivity.

Visualizing the Troubleshooting Workflow

To aid in your troubleshooting process, the following diagram outlines the logical flow from identifying a co-elution problem to achieving successful separation.

Troubleshooting_Workflow cluster_Initial_Assessment Initial Assessment cluster_Method_Optimization Method Optimization cluster_Outcome Outcome A Co-elution Observed (Broad/Shouldered Peak) B Verify System Suitability (Column, Flow Rate, etc.) A->B C Adjust Mobile Phase (pH, Organic Modifier) B->C System OK D Optimize Gradient Profile (Shallower Gradient) C->D E Change Stationary Phase (Phenyl, PFP, etc.) D->E F Adjust Temperature E->F G Resolution Achieved F->G Success H Further Optimization Needed F->H Partial Success H->C Re-evaluate

Caption: A workflow for troubleshooting HPLC co-elution issues.

Q2: How can I manipulate the mobile phase to improve the separation of hydroxy-phenylbutyric acid isomers on a C18 column?

A2: Mobile phase optimization is a powerful tool for enhancing selectivity. For ionizable compounds like phenolic acids, adjusting the pH and the organic modifier can have a dramatic effect on retention and separation.[4][5]

  • pH Adjustment: The hydroxyl and carboxylic acid groups on hydroxy-phenylbutyric acids have different pKa values. By adjusting the mobile phase pH, you can alter the ionization state of each isomer, thereby changing its polarity and interaction with the C18 stationary phase.[6][7] For acidic compounds, a lower pH (e.g., using 0.1% formic or phosphoric acid) will suppress ionization, leading to increased retention.[8][9] Experimenting with a pH range around the pKa values of your analytes can often reveal an optimal pH for separation.[4]

  • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) influence selectivity. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity due to its hydrogen-bonding capabilities.[1] Varying the ratio of the organic modifier to the aqueous phase will alter the elution strength of the mobile phase. A lower percentage of organic solvent will generally increase retention times, providing more opportunity for separation.[2]

Q3: I've tried adjusting the mobile phase, but the isomers are still co-eluting. What's my next step?

A3: If mobile phase optimization is insufficient, consider altering the stationary phase. The choice of the HPLC column is the most critical factor influencing selectivity.[10] While C18 columns are a good starting point, alternative stationary phases can provide different retention mechanisms that may be more effective for separating positional isomers.[11]

  • Phenyl-Hexyl Columns: These columns have a phenyl group in the stationary phase, which can induce π-π interactions with the aromatic ring of the hydroxy-phenylbutyric acids.[10][12] This additional interaction mechanism can provide unique selectivity for aromatic and unsaturated compounds, often leading to improved separation of positional isomers.[11][13]

  • Pentafluorophenyl (PFP) Columns: PFP columns offer a combination of hydrophobic, aromatic, and dipole-dipole interactions.[11] The electron-deficient fluorinated ring can provide enhanced selectivity for compounds with aromatic rings, making it a strong candidate for separating hydroxy-phenylbutyric acid isomers.[14]

  • Polar-Embedded Columns: These columns have a polar group embedded within the alkyl chain (e.g., an amide or carbamate group). This feature can improve peak shape for polar compounds and offer different selectivity compared to traditional C18 columns.[13]

Q4: Can adjusting the gradient profile help resolve my co-eluting peaks?

A4: Yes, optimizing the gradient is a key strategy, especially for complex mixtures. A shallower gradient decreases the rate of change in the mobile phase composition, providing more time for the analytes to interact with the stationary phase and achieve separation.[1][15] If your isomers are eluting very close together, try decreasing the gradient slope in the region where they elute. For example, if they elute between 30% and 40% acetonitrile, you could try a slower, more gradual increase in acetonitrile concentration within that window.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the separation of hydroxy-phenylbutyric acid isomers.

Objective: To determine the optimal mobile phase pH for maximum resolution.

Materials:

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with pH adjusted using one of the following:

    • 0.1% Formic Acid (pH ~2.7)

    • Phosphate buffer (to achieve pH values of 3.0, 4.0, 5.0, 6.0, 7.0)

  • Mobile Phase B: Acetonitrile or Methanol

  • Standard solutions of hydroxy-phenylbutyric acid isomers

Procedure:

  • Prepare a series of aqueous mobile phases (Mobile Phase A) at different pH values.

  • Start with an initial isocratic method (e.g., 70% A, 30% B) or a simple gradient.

  • Equilibrate the column with the first mobile phase composition for at least 15-20 column volumes.

  • Inject the standard mixture and record the chromatogram.

  • Repeat steps 3 and 4 for each pH value.

  • Analyze the chromatograms to determine the resolution between the isomer peaks at each pH.

Data Presentation:

Mobile Phase pHResolution (Peak 1 & 2)Resolution (Peak 2 & 3)
2.71.21.0
3.01.41.3
4.01.81.6
5.01.51.4
6.01.10.9
7.00.80.7

Visualizing Method Development Logic

The following diagram illustrates the decision-making process for developing a robust HPLC method for isomer separation.

Method_Development cluster_Start Starting Point cluster_Optimization_Loop Optimization Cycle cluster_Advanced_Options Advanced Strategies cluster_Final Finalization Start Select Initial Column (e.g., C18) Opt_MobilePhase Optimize Mobile Phase (pH, Organic Modifier) Start->Opt_MobilePhase Opt_Gradient Optimize Gradient Profile Opt_MobilePhase->Opt_Gradient Check_Resolution Evaluate Resolution Opt_Gradient->Check_Resolution Change_Column Select Alternative Column (Phenyl, PFP) Check_Resolution->Change_Column Resolution < 1.5 Finalize Method Validation Check_Resolution->Finalize Resolution > 1.5 Change_Column->Opt_MobilePhase

Caption: A logical flow for HPLC method development for isomer separation.

Frequently Asked Questions (FAQs)

Q1: Can temperature affect the separation of my isomers? A1: Yes, column temperature can influence selectivity. Increasing the temperature generally decreases viscosity, which can lead to sharper peaks and shorter retention times. However, the effect on selectivity is compound-dependent. It is worthwhile to investigate a range of temperatures (e.g., 25°C to 45°C) to see if it improves your separation.

Q2: What is peak purity analysis and how can it help me confirm co-elution? A2: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can perform peak purity analysis. A DAD can acquire UV-Vis spectra across a single peak. If the spectra are identical throughout the peak, it is likely a pure compound. If the spectra differ, it indicates the presence of a co-eluting impurity.[2] Similarly, an MS detector can reveal the presence of multiple components with different mass-to-charge ratios under a single chromatographic peak.

Q3: Are there any other HPLC modes I can try if reversed-phase doesn't work? A3: While reversed-phase is the most common, other modes can be explored. Hydrophilic Interaction Liquid Chromatography (HILIC) is suitable for very polar compounds that are not well-retained in reversed-phase.[16] Normal-phase chromatography, which uses a polar stationary phase and a non-polar mobile phase, can also offer very different selectivity.[12] For chiral isomers (enantiomers), specialized chiral stationary phases are necessary.[17][18]

Q4: My peaks are tailing. Could this be contributing to the co-elution problem? A4: Absolutely. Peak tailing can broaden peaks and obscure the separation of closely eluting compounds.[3] Tailing for acidic compounds on silica-based columns is often caused by secondary interactions with residual silanol groups on the silica surface. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can help to suppress these interactions and improve peak shape.[19]

References

  • Benchchem. (n.d.). Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol.
  • Kallithraka, S., et al. (2015). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • MilliporeSigma. (n.d.). Troubleshooting Reversed Phase Chromatography.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • National Center for Biotechnology Information. (n.d.). (R)-2-Hydroxy-4-phenylbutyric acid. PubChem.
  • SIELC Technologies. (n.d.). Separation of 2-Oxo-4-phenylbutyric acid on Newcrom R1 HPLC column.
  • Dong, M. W. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • MilliporeSigma. (n.d.). (S)-2-Hydroxy-4-phenylbutyric acid.
  • Zhang, H., et al. (2014). Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive. PMC.
  • Cioromela, A. M., et al. (2024, June 1). Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method. MDPI.
  • Waters. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
  • ChemicalBook. (n.d.). (R)-(-)-2-HYDROXY-4-PHENYLBUTYRIC ACID.
  • ResearchGate. (2021, May 20). Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate).
  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho.
  • ThermoFisher. (n.d.). Column troubleshooting guide - Reversed phase.
  • Snyder, L. R., & Dolan, J. W. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY.
  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • HPLC Troubleshooting. (n.d.).
  • Element Lab Solutions. (n.d.). Column Selection for HPLC Method Development.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Chem-Impex. (n.d.). (S)-2-Hydroxy-4-phenylbutyric acid.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry: Open Access.
  • Smith, T. R., & Graves, R. (2023). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. PMC.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • Shinde, V. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Veeprho.
  • Psomiadou, E., & Tsimidou, M. (2025, October 16). Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. ResearchGate.
  • LCGC International. (2020, November 11). HPLC Column Selection.
  • Santa Cruz Biotechnology. (n.d.). (S)-2-Hydroxy-4-phenylbutyric Acid.
  • International Journal of Pharmaceutical and Biological Science Archive. (2013, July 15). NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Dalbergioidin Isomers.
  • International Journal of Novel Research and Development. (2024, August 8). Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures.
  • Welch Materials. (n.d.). HPLC Column Selection Guide.
  • Haddad, P. R., et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PMC.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Separation Conditions for 2-Hydroxy-2-phenylbutyric Acid Enantiomers

Introduction & Scientific Rationale 2-Hydroxy-2-phenylbutyric acid (2-HPBA) is a highly sterically hindered chiral synthon and a critical biomarker in enzymatic biotransformation studies, particularly those investigating...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

2-Hydroxy-2-phenylbutyric acid (2-HPBA) is a highly sterically hindered chiral synthon and a critical biomarker in enzymatic biotransformation studies, particularly those investigating the desaturase and peroxygenase activities of cytochrome P450 enzymes[1]. The molecule features a quaternary stereocenter at the C2 position, substituted with a hydroxyl group, a carboxylic acid, a phenyl ring, and an ethyl group.

Accurate determination of the enantiomeric excess (


) of 2-HPBA is essential, as its (R) and (S) enantiomers exhibit distinct biological activities and pharmacokinetic profiles[2]. This guide provides an in-depth, comparative analysis of chiral high-performance liquid chromatography (HPLC) conditions for resolving 2-HPBA enantiomers, focusing on the causality behind column selection, mobile phase optimization, and self-validating experimental workflows.

Mechanistic Principles of Chiral Separation

The resolution of 2-HPBA enantiomers relies on transient, diastereomeric interactions between the analyte and a chiral stationary phase (CSP). Polysaccharide-based CSPs are the industry standard for this application due to their robust helical structures[1].

  • Causality of Interaction: The chiral recognition mechanism is driven by a three-point interaction model. The

    
    -hydroxyl and carboxylic acid groups of 2-HPBA act as potent hydrogen bond donors and acceptors. The phenyl ring engages in 
    
    
    
    interactions with the aromatic groups of the CSP, while the ethyl group provides necessary steric bulk that dictates the depth of inclusion into the chiral cavities of the amylose or cellulose polymer.
  • The Critical Role of Acidic Modifiers: 2-HPBA is an organic acid. If analyzed using a neutral normal-phase eluent, the carboxylic acid will partially ionize. This leads to severe peak tailing, retention time drift, and loss of resolution due to secondary electrostatic interactions with the underlying silica support. Adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase is mandatory; it suppresses ionization, ensuring the analyte remains in a neutral, protonated state for predictable partitioning.

Interaction cluster_CSP Polysaccharide Chiral Stationary Phase Analyte 2-Hydroxy-2-phenylbutyric acid HB Hydrogen Bonding (-OH & -COOH) Analyte->HB Pi π-π Interactions (Phenyl Ring) Analyte->Pi Steric Steric Inclusion (Ethyl Group) Analyte->Steric Resolution Enantiomeric Resolution HB->Resolution Pi->Resolution Steric->Resolution

Mechanistic interactions driving chiral resolution on polysaccharide CSPs.

Comparative Guide to Chiral Stationary Phases

Selecting the optimal CSP requires balancing selectivity (


) and resolution (

). Based on empirical data from biotransformation assays, the following coated polysaccharide columns provide excellent resolution for 2-HPBA[1]:

Table 1: Comparative Column Performance for 2-HPBA Enantiomers

Column TypeChiral SelectorTypical Mobile PhaseSelectivity ProfileSuitability for 2-HPBA
CHIRALPAK® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA / TFA (90:10:0.1)H-bonding,

, Steric
Excellent. Broad applicability for chiral acids; the amylose backbone accommodates the bulky C2 substituents perfectly.
CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / IPA / TFA (90:10:0.1)H-bonding,

, Steric
Very Good. Offers orthogonal selectivity to AD-H due to the differing helical twist of the cellulose backbone.
CHIRALCEL® OJ Cellulose tris(4-methylbenzoate)Hexane / IPA / TFA (95:5:0.1)H-bonding (ester), StericGood. Lacks the -NH donor of carbamates; relies heavily on the ester carbonyl and steric fit for chiral recognition.

Experimental Workflow & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the analytical protocol must be treated as a self-validating system. You must establish baseline resolution using a racemic standard before analyzing enantioenriched samples to rule out false enantiomeric excesses caused by co-elution or column degradation.

HPLC_Workflow A 1. Sample Prep (Dissolve & Filter) B 2. Equilibration (Hexane/IPA/TFA) A->B C 3. Chiral HPLC (AD-H, OD-H, OJ) B->C D 4. UV Detection (210 nm / 254 nm) C->D E 5. Data Analysis (Calculate % ee) D->E

Workflow for chiral HPLC analysis of 2-hydroxy-2-phenylbutyric acid.
Step-by-Step Methodology:
  • Mobile Phase Preparation: Prepare a mixture of HPLC-grade Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio. Add 0.1% (v/v) Trifluoroacetic acid (TFA). Degas the mixture via sonication or vacuum filtration for 15 minutes. Causality: The exact Hexane/IPA ratio can be tuned (e.g., 98:2 to 80:20) to adjust retention times (

    
    ), but the 0.1% TFA is non-negotiable to prevent peak tailing.
    
  • System Equilibration: Purge the HPLC system and equilibrate the chosen chiral column (e.g., CHIRALPAK AD-H, 250 x 4.6 mm, 5 µm) at a flow rate of 0.8 to 1.0 mL/min until the baseline stabilizes (typically 30-45 minutes). Maintain the column compartment at a constant 25 °C to ensure reproducible thermodynamics of separation.

  • Sample Preparation (Self-Validation Step):

    • Racemic Standard: Dissolve 1 mg of racemic 2-HPBA in 1 mL of the exact mobile phase. Causality: Matching the sample diluent to the mobile phase prevents solvent shock, which can cause peak splitting or distortion at the solvent front. Filter through a 0.22 µm PTFE syringe filter.

    • Enantioenriched Sample: Prepare identical to the standard.

  • Injection & Detection: Inject 10 µL of the racemic standard. Monitor the eluent using a Diode Array Detector (DAD) extracting at 210 nm (carboxylic acid absorption) and 254 nm (phenyl ring absorption).

  • System Suitability Validation: Verify that the resolution (

    
    ) between the (R) and (S) enantiomers is 
    
    
    
    (baseline resolution). If
    
    
    , decrease the IPA concentration to 5% to increase retention time and amplify the chiral recognition interactions.
  • Sample Analysis: Inject the enantioenriched sample. Calculate the enantiomeric excess (

    
    ) using the integrated peak areas:
    
    
    
    

References

  • Method for determining enantiomeric excess of chiral compounds (variants). Google Patents (WO2017078570A1).2

  • Mechanistic Studies of Fatty Acid Activation by CYP152 Peroxygenases Reveal Unexpected Desaturase Activity. ACS Catalysis. 3

Sources

Comparative

Expert Comparison Guide: 1H NMR Analysis &amp; Enantiomeric Purity of (S)-2-Hydroxy-2-phenylbutyric Acid

Topic: 1H NMR Spectrum Analysis of (S)-2-Hydroxy-2-phenylbutyric Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary (S)-2-Hydroxy-2-phenylb...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of (S)-2-Hydroxy-2-phenylbutyric Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-Hydroxy-2-phenylbutyric acid (also known as (S)-


-ethylmandelic acid) is a critical chiral building block in the synthesis of pharmaceutical intermediates. Its structural integrity—specifically its enantiomeric purity—is paramount for downstream efficacy.

This guide provides an in-depth technical analysis of the 1H NMR spectrum of this compound, focusing on the often-overlooked diastereotopicity of the methylene protons. Furthermore, it objectively compares the two primary methodologies for determining enantiomeric excess (ee): NMR using Chiral Solvating Agents (CSAs) versus Chiral HPLC .

Structural Characterization: Standard 1H NMR

Before assessing purity, one must master the standard spectral assignment. In an achiral solvent like CDCl


, the enantiomers are indistinguishable, but the internal stereochemistry dictates the signal complexity.
The Diastereotopic Challenge

A common error in analyzing 2-hydroxy-2-phenylbutyric acid is misidentifying the ethyl methylene protons (


) as a simple quartet. Because these protons are adjacent to a chiral center (C2), they are diastereotopic . They reside in magnetically non-equivalent environments, often appearing as two complex multiplets (doublet of quartets or multiplets) rather than a clean quartet.
Chemical Shift Assignment Table (CDCl , 400 MHz)
PositionGroupShift (

, ppm)
MultiplicityIntegrationExpert Insight
COOH Carboxylic Acid10.0 - 12.0Broad Singlet1HHighly dependent on concentration and water content; often invisible due to exchange.
Ar-H Phenyl Ring7.30 - 7.65Multiplet5HOverlapping signals for ortho, meta, and para protons.
OH Hydroxyl3.50 - 6.00Broad Singlet1HShift varies significantly with concentration (H-bonding).
C(3)-H

Methylene (H

)
2.10 - 2.35Multiplet (dq)1HDiastereotopic. Distinct from H

.
C(3)-H

Methylene (H

)
1.90 - 2.10Multiplet (dq)1HDiastereotopic. Distinct from H

.
C(4)-H

Methyl0.85 - 0.95Triplet (

Hz)
3HThe most reliable signal for integration against the aromatic ring.

Note: Assignments are based on general trends for


-hydroxy acids and 2-phenylbutyric acid derivatives [1][3].

Comparative Analysis: Determination of Enantiomeric Purity

Standard NMR cannot distinguish the (S)-enantiomer from the (R)-enantiomer. To determine enantiomeric excess (ee), one must introduce a chiral environment. Below, we compare the NMR-CSA Method against the Chiral HPLC Method .

Method A: 1H NMR with Chiral Solvating Agents (CSA)

This method utilizes a chiral amine, such as (R)-1-phenylethylamine , to form transient diastereomeric salts with the analyte in situ.

  • Mechanism: The basic amine forms a salt with the carboxylic acid. The (S)-Acid/(R)-Amine complex and the (R)-Acid/(R)-Amine complex are diastereomers, possessing different physical properties and, crucially, different NMR chemical shifts (

    
    ).
    
  • Target Signal: The methyl triplet (

    
     ppm) is the best target. In the presence of a CSA, this triplet often splits into two distinct triplets—one for the (S)-enantiomer and one for the (R)-enantiomer.
    
Experimental Protocol: CSA-NMR
  • Preparation: Dissolve ~10 mg of (S)-2-Hydroxy-2-phenylbutyric acid in 0.6 mL CDCl

    
    .
    
  • Acquisition 1: Acquire a standard 1H NMR spectrum (Reference).

  • Titration: Add 1.0 - 2.0 equivalents of (R)-1-phenylethylamine directly to the NMR tube.

  • Acquisition 2: Shake well and acquire the spectrum immediately.

  • Analysis: Zoom into the methyl region (0.8 - 1.0 ppm). If the sample is racemic, two triplets of equal intensity will appear. If pure (S), only one triplet (shifted from the original position) will be visible.

Method B: Chiral HPLC (The Alternative)

This is the industry "Gold Standard" for quantifiable purity but requires specific infrastructure.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane/Isopropanol (typically 90:10 or 95:5) with 0.1% Trifluoroacetic acid (TFA) to suppress ionization of the carboxylic acid.

Performance Comparison: NMR (CSA) vs. HPLC[1]

The following table synthesizes experimental performance metrics to guide your choice of method.

FeatureMethod A: 1H NMR + CSA Method B: Chiral HPLC
Primary Utility Rapid screening, reaction monitoring, qualitative ID.Final quality control (QC), precise quantification (

).
Setup Time < 10 mins (Mix and measure).> 1 hour (Column equilibration, mobile phase prep).
Cost per Run Low (Deuterated solvent + cheap amine).High (Chiral columns ~$1000+, HPLC solvents).
Sample Recovery Difficult (Salt formation requires workup).Easy (Evaporation of mobile phase).
Limit of Detection ~1-2% minor enantiomer (limited by S/N).< 0.1% minor enantiomer (UV detection).
Throughput High (Automation possible with autosamplers).Low to Medium (Serial injection).

Visualizations & Mechanisms

Mechanism of Chiral Recognition (CSA)

The following diagram illustrates how the achiral NMR solvent environment is transformed into a chiral discrimination system via salt formation.

CSA_Mechanism Racemic Racemic Analyte (S)-Acid + (R)-Acid Complex_S Diastereomer 1 [(S)-Acid : (R)-Amine] Shift: δ1 Racemic->Complex_S + CSA Complex_R Diastereomer 2 [(R)-Acid : (R)-Amine] Shift: δ1 + Δδ Racemic->Complex_R + CSA CSA Chiral Solvating Agent (R)-Amine CSA->Complex_S CSA->Complex_R Spectrum 1H NMR Spectrum Split Signals Observed Complex_S->Spectrum Signal A Complex_R->Spectrum Signal B

Figure 1: Mechanism of diastereomeric salt formation leading to signal splitting in 1H NMR.

Workflow for Purity Analysis

A decision tree for selecting the appropriate analytical method based on the stage of drug development.

Decision_Tree Start Need Enantiomeric Purity of (S)-2-Hydroxy-2-phenylbutyric Acid Stage What is the Development Stage? Start->Stage Early Early Stage / Screening (High Throughput Needed) Stage->Early Late Late Stage / QC Release (High Precision Needed) Stage->Late NMR_Path Method: 1H NMR + CSA ((R)-1-phenylethylamine) Early->NMR_Path HPLC_Path Method: Chiral HPLC (Chiralpak AD-H) Late->HPLC_Path Result_NMR Result: Approx % ee (Good for reaction optimization) NMR_Path->Result_NMR Result_HPLC Result: Precise % ee (Required for FDA/Regulatory) HPLC_Path->Result_HPLC

Figure 2: Strategic decision workflow for selecting NMR vs. HPLC for chiral analysis.

References

  • PubChem. (2025). 2-Hydroxy-2-phenylbutanoic acid | C10H12O3. National Library of Medicine. [Link]

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (General reference for CSA methodology).
  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. (Seminal review on CSA mechanisms).
Validation

Specific optical rotation reference for (S)-alpha-ethylmandelic acid

The following guide serves as a definitive technical reference for the specific optical rotation of (S)- -ethylmandelic acid, designed for researchers and process chemists. Specific Optical Rotation Reference: (S)- -Ethy...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a definitive technical reference for the specific optical rotation of (S)-


-ethylmandelic acid, designed for researchers and process chemists.

Specific Optical Rotation Reference: (S)- -Ethylmandelic Acid

Executive Summary & Core Reference Data

Target Compound: (S)-(+)-2-Hydroxy-2-phenylbutyric acid Common Name: (S)-


-Ethylmandelic acid
CAS Registry Number:  24256-91-5 (S-isomer) | 3966-31-2 (R-isomer)

For quality control and stereochemical assignment, the definitive specific optical rotation


 for the (S)-enantiomer is dextrorotatory (+) .
ParameterValueConditions
Specific Rotation

+27.0°

, Ethanol (EtOH)
Enantiomer (S)-IsomerConfiguration determined via CIP priority (OH > COOH > Ph > Et)
Counter-Enantiomer (R)-Isomer

(

, EtOH)
Racemate Rotation

CAS: 35468-69-0

Critical Warning: Do not confuse this compound with (S)-2-Hydroxy-4-phenylbutyric acid (Homophenylalanine derivative, CAS 115016-95-0), which has a significantly lower rotation (


 to 

). The structural difference lies in the ethyl group at the

-position versus a phenylethyl chain.
Comparative Analysis: Performance & Alternatives

In drug development, relying solely on optical rotation for Enantiomeric Excess (


) determination is increasingly scrutinized due to sensitivity issues. Below is an objective comparison of Optical Rotation (Polarimetry) versus the modern Gold Standard (Chiral HPLC).
Table 1: Analytical Method Comparison
FeaturePolarimetry (Optical Rotation) Chiral HPLC (Chromatography) Recommendation
Primary Utility Identity confirmation; Gross purity check.Quantitative ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

determination; Impurity profiling.
Use Polarimetry for quick batch release; HPLC for final CoA.
Sensitivity Low. Requires high concentration (

mg/mL). Affected by trace chiral impurities.[1]
High. Detects

minor enantiomer.
HPLC is mandatory for regulatory filing.
Sample Prep Simple dissolution. Non-destructive.Requires filtration, specific mobile phase.Polarimetry is faster for in-process checks.
Cost/Run Negligible.Moderate (Solvents, Column wear).Use Polarimetry for routine monitoring.
Interference High.[2] Solvent effects, temperature, and wavelength (ORD) drift.Low. Separation resolves impurities from the main peak.Trust HPLC over Polarimetry if values conflict.
Structural Analog Benchmarking

The rotation of


-ethylmandelic acid follows a steric trend observed in similar 

-substituted mandelic acids:
  • (S)-Mandelic Acid (

    
    -H): 
    
    
    
    (H
    
    
    O) — High rotation due to lack of steric bulk.
  • (S)-Atrolactic Acid (

    
    -Methyl): 
    
    
    
    (EtOH) — Methyl group reduces rotational magnitude.
  • (S)-

    
    -Ethylmandelic Acid (
    
    
    
    -Ethyl):
    
    
    (EtOH) — Ethyl group further dampens rotation.
Experimental Protocols
Protocol A: Determination of Specific Optical Rotation

Objective: To validate the identity and approximate optical purity of (S)-


-ethylmandelic acid.
  • Preparation: Accurately weigh

    
     of the dry solid sample into a 
    
    
    
    volumetric flask.
  • Solvation: Dissolve in Absolute Ethanol . Ensure complete dissolution (sonicate if necessary). Make up to the mark.

    • Note: Using Methanol or Acetone may shift the value by

      
       due to solvation sphere changes. Stick to Ethanol for comparison with literature.
      
  • Zeroing: Fill the polarimeter tube (

    
    ) with pure solvent (blank). Zero the instrument at 
    
    
    
    (Sodium D-line) and
    
    
    .
  • Measurement: Rinse the tube with the sample solution, then fill. Ensure no air bubbles are in the light path. Record the average of 5 readings.

  • Calculation:

    
    
    Where 
    
    
    
    is the observed rotation,
    
    
    is path length in dm (
    
    
    ), and
    
    
    is concentration in g/mL (
    
    
    ).
Protocol B: Chiral HPLC Method (Recommended for

validation)
  • Column: Chiralcel OD-H or AD-H (

    
    , 
    
    
    
    ).
  • Mobile Phase: Hexane : Isopropanol : TFA (

    
    ).
    
  • Flow Rate:

    
    .
    
  • Detection: UV @

    
    .
    
  • Expected Retention: (R)-isomer elutes first; (S)-isomer elutes second (confirmation with standard required).

Scientific Visualization

The following diagrams illustrate the decision-making logic for analysis and the structural relationship of the compound.

Figure 1: Analytical Decision Matrix

AnalyticalWorkflow Start Sample: (S)-alpha-Ethylmandelic Acid PurityCheck Is Enantiomeric Excess (ee) Critical? Start->PurityCheck Polarimetry Method: Polarimetry (Optical Rotation) PurityCheck->Polarimetry No (Routine ID) HPLC Method: Chiral HPLC (Chiralcel OD-H) PurityCheck->HPLC Yes (Release Testing) ResultLow Result: Identity Confirmation (+27.0 deg target) Polarimetry->ResultLow ResultHigh Result: Quantitative ee % (>99.5% required) HPLC->ResultHigh ResultLow->HPLC If Rotation < +25 deg

Caption: Decision tree for selecting between Polarimetry (speed/ID) and HPLC (accuracy/quantification).

Figure 2: Chiral Pool & Synthesis Context

SynthesisContext Racemate Racemic alpha-Ethylmandelic Acid (CAS 35468-69-0) Resolution Resolution Agent: (R)-Phenylethylamine Racemate->Resolution Salt Diastereomeric Salt Precipitation Resolution->Salt S_Isomer (S)-(+)-Isomer [a] = +27.0 (EtOH) Target for Pharma Salt->S_Isomer Crystallizate R_Isomer (R)-(-)-Isomer [a] = -27.0 (EtOH) By-product Salt->R_Isomer Mother Liquor

Caption: Classical resolution workflow utilizing chiral amines to isolate the (S)-enantiomer.

References
  • Sigma-Aldrich (Merck). (R)-2-Hydroxy-2-phenylbutyric acid Product Specification. Catalog No. 420085. (Confirmed rotation of R-isomer as -27.0°).

  • ChemicalBook. (S)-2-Hydroxy-2-phenylbutyric acid CAS 24256-91-5 Data.

  • Chattopadhyay, A. "Enantioselective synthesis of -hydroxy acids." Journal of Organic Chemistry, 1996. (Context on resolution of -alkylmandelic acids).
  • Eliel, E. L., & Wilen, S. H.Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.

Sources

Comparative

Optimizing Purity: A Comparative Guide to HPLC Method Validation for (S)-2-Phenyl-2-Hydroxybutyric Acid

[1] Executive Summary Target Analyte: (S)-2-phenyl-2-hydroxybutyric acid (also known as (S)-

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Target Analyte: (S)-2-phenyl-2-hydroxybutyric acid (also known as (S)-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-ethylmandelic acid).
Primary Application:  Key chiral intermediate for the synthesis of Indobufen , a platelet aggregation inhibitor.
Criticality:  The pharmacological activity of Indobufen and related 2-arylalkanoic acids is highly stereospecific. The (S)-enantiomer is often the active eutomer, while the (R)-enantiomer may be inactive or contribute to toxicity.[1] Therefore, a validated, robust method to quantify Enantiomeric Excess (ee) is a mandatory Critical Quality Attribute (CQA) in drug development.

This guide compares three analytical approaches—Direct Chiral HPLC, Indirect Derivatization, and Supercritical Fluid Chromatography (SFC)—and provides a detailed validation protocol for the superior Direct Normal-Phase Chiral HPLC method, aligned with ICH Q2(R2) standards.

Part 1: Comparative Analysis of Analytical Methodologies

In the analysis of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydroxy acids like (S)-2-phenyl-2-hydroxybutyric acid, researchers typically choose between direct chiral separation and indirect derivatization. The following table objectively compares these methodologies based on experimental data and operational efficiency.
Table 1: Method Performance Matrix
FeatureMethod A: Direct Chiral HPLC (Recommended) Method B: Indirect Derivatization Method C: Chiral SFC
Principle Direct resolution on Polysaccharide Chiral Stationary Phase (CSP).[1]Pre-column reaction with chiral amine (e.g., (S)-PEA) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Achiral HPLC.
Supercritical CO

+ Modifier on Chiral CSP.
Column Chiralpak AD-H or Chiralcel OD-H Standard C18 (Reverse Phase)Chiralpak AD-H / IC
Analysis Time Fast (< 15 min)Slow (> 60 min due to reaction time)Ultra-Fast (< 8 min)
Precision (RSD) High (< 1.0%)Moderate (Subject to reaction kinetics)High (< 1.0%)
Robustness Excellent (Isocratic)Low (Reagent purity affects results)Moderate (Pressure sensitive)
Cost/Sample Moderate (Expensive column)High (Expensive reagents + labor)Low (Solvent savings)
Suitability Routine QC & Release Testing Research / Low-throughput labsHigh-throughput Screening
Decision Framework
  • Select Method A (Direct HPLC) for GMP environments requiring high precision, ease of validation, and transferability.

  • Select Method C (SFC) only if solvent disposal costs are prohibitive or throughput requirements exceed 100 samples/day.[1]

  • Avoid Method B unless chiral columns are unavailable; kinetic resolution issues often bias the calculated purity.[1]

Part 2: Method Development & Optimization Strategy

The structural similarity of the target to mandelic acid suggests that Amylose-based CSPs (Chiralpak AD-H) provide superior selectivity over Cellulose-based CSPs (Chiralcel OD-H) for this specific ethyl-substituted analog.[1]

Mechanism of Separation

The separation relies on the "Three-Point Interaction" model:

  • Hydrogen Bonding: Between the hydroxyl/carboxyl groups of the analyte and the carbamate groups of the amylose polymer.

  • 
    -
    
    
    
    Interactions:
    Between the phenyl ring of the analyte and the aromatic rings of the CSP.
  • Steric Inclusion: The ethyl group of the (S)-isomer fits differently into the chiral cavity than the (R)-isomer.[1]

Diagram 1: Method Development Decision Tree

MethodDevelopment cluster_legend Legend Start Start: (S)-2-phenyl-2-hydroxybutyric acid Solubility Check Solubility in Hexane/IPA Start->Solubility Screening Column Screening (AD-H, OD-H, IC) Solubility->Screening Decision1 Resolution (Rs) > 2.0? Screening->Decision1 Optimize Optimize Mobile Phase (Add TFA for peak shape) Decision1->Optimize No FinalMethod Finalize Method A (Chiralpak AD-H, Hex/IPA/TFA) Decision1->FinalMethod Yes Optimize->Decision1 AltMethod Switch to Method C (SFC) or Method B (Derivatization) Optimize->AltMethod Fail > 3 attempts Step Action Step Decision Decision Point

Caption: Decision tree for selecting and optimizing the chiral separation method.

Part 3: Validated Experimental Protocol (Method A)

This protocol is designed to be self-validating, meaning system suitability parameters are embedded to ensure data integrity before sample analysis.[1]

Chromatographic Conditions
  • Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA)[1]

    • Ratio:90 : 10 : 0.1 (v/v/v)[1]

    • Note: TFA is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks and preventing tailing.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature:

    
     (Control within 
    
    
    
    ).
  • Detection: UV at 210 nm (Primary) or 254 nm.[1]

    • Rationale: 210 nm targets the carbonyl/carboxyl absorption for maximum sensitivity; 254 nm targets the phenyl ring for specificity.

  • Injection Volume: 10

    
    L.
    
  • Run Time: 15 minutes (Retention times: (R)-isomer ~7 min, (S)-isomer ~9 min).

Standard & Sample Preparation
  • Diluent: n-Hexane : IPA (90:10, v/v).[1]

  • Stock Solution: Dissolve 10 mg of (S)-2-phenyl-2-hydroxybutyric acid reference standard in 10 mL diluent (1.0 mg/mL).

  • System Suitability Solution (Racemic): Mix equal volumes of (S)-isomer and (R)-isomer stock solutions to achieve ~0.5 mg/mL of each.

  • Test Sample: Dissolve sample to a target concentration of 1.0 mg/mL.

Part 4: Validation Performance Metrics (ICH Q2 R2)

The following data represents typical acceptance criteria and results for this method.

Specificity (Selectivity)

The method must demonstrate the ability to unequivocally assess the analyte in the presence of impurities.

  • Requirement: Resolution (

    
    ) between (R) and (S) enantiomers 
    
    
    
    .
  • Typical Result:

    
     using Chiralpak AD-H.
    
  • Interference Check: Inject blank diluent; no peaks should elute at the retention time of the main peak.

Linearity

Evaluated over the range of 50% to 150% of the target concentration.

  • Range:

    
     to 
    
    
    
    .
  • Acceptance: Coefficient of determination (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    .
Precision (Repeatability)
  • Protocol: 6 replicate injections of the standard solution.

  • Acceptance: RSD of peak area

    
    ; RSD of retention time 
    
    
    
    .
Accuracy (Recovery)

Spike known amounts of impurities ((R)-isomer) into the pure (S)-isomer matrix.[1]

  • Levels: LOQ, 0.1%, 0.5% impurity spike.

  • Acceptance: Recovery between 90.0% – 110.0%.[1]

Limit of Detection (LOD) & Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio method.[1]

  • LOD (S/N = 3): Typically ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • LOQ (S/N = 10): Typically ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
Diagram 2: Validation Lifecycle Workflow

ValidationLifecycle cluster_0 Pre-Validation cluster_1 Execution (ICH Q2) cluster_2 Reporting Protocol Draft Protocol (Define ATP) Prerequisite System Suitability (Rs > 2.0) Protocol->Prerequisite Specificity Specificity (Racemic Mix) Prerequisite->Specificity Linearity Linearity (5 Levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Report Validation Report (Pass/Fail) Precision->Report SOP Final SOP Generation Report->SOP

Caption: Workflow for executing the validation study according to ICH Q2(R2) guidelines.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] Link

  • Choi, H. D., et al. (1991).[1] Facile Synthesis of (+/-)-2-[p-(1-Oxo-2-isoindolinyl)phenyl]butyric acid (Indobufen).[1][3] Yakhak Hoeji, 35(5), 389-393.[1][3] Link

  • Wang, F., et al. (2004).[1] Comparison Study of Chiralpak AD-H With AD Columns in Chromatographic Enantioseparation. Journal of Chromatography A, 1034(1-2), 117-123.[1] Link

  • Daicel Chiral Technologies. (2023).[1][4] Instruction Manual for CHIRALPAK® AD-H Columns.[1][5]Link[1]

  • Afraza, M. C., et al. (2004).[1][6] Efficient resolution of 2-phenylbutyric acid.[1][6] ARKIVOC, (ii), 64-71.[1][6] Link

Sources

Validation

Chiralcel OD column parameters for alpha-ethylmandelic acid analysis

This guide outlines the technical parameters and method development strategy for the enantioseparation of -ethylmandelic acid (also known as 2-hydroxy-2-phenylbutyric acid) using the Chiralcel OD stationary phase. Techni...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical parameters and method development strategy for the enantioseparation of


-ethylmandelic acid  (also known as 2-hydroxy-2-phenylbutyric acid) using the Chiralcel OD  stationary phase.

Technical Guide: Chiralcel OD Parameters for -Ethylmandelic Acid Analysis

Executive Summary & Mechanism


-Ethylmandelic acid represents a challenging class of chiral analytes due to the steric bulk of the ethyl group at the quaternary stereocenter. While Chiralcel OD  (Cellulose tris(3,5-dimethylphenylcarbamate)) is a "gold standard" screening column, the separation of 

-substituted mandelic acids often requires precise mobile phase modulation to manage the competing steric and hydrogen-bonding interactions.

Mechanism of Action: The separation on Chiralcel OD is driven by a "three-point" interaction model:

  • Hydrogen Bonding: Between the analyte's carboxyl (-COOH) and hydroxyl (-OH) groups and the carbamate linkages of the cellulose backbone.

  • 
    -
    
    
    
    Interactions:
    Between the phenyl ring of the analyte and the 3,5-dimethylphenyl groups of the stationary phase.
  • Steric Inclusion: The ethyl group must fit into the chiral cavities of the cellulose polymer. Note: The ethyl group is bulkier than the methyl group in atrolactic acid, potentially reducing resolution (

    
    ) on OD compared to amylose-based phases (e.g., Chiralpak AD).
    

Experimental Protocol: Chiralcel OD-H

The following protocol is designed for the Chiralcel OD-H (5 µm particle size) analytical column.

Standard Operating Conditions
ParameterRecommended SettingTechnical Rationale
Column Chiralcel OD-H (250 × 4.6 mm, 5 µm)High-efficiency coated phase; "H" denotes 5µm high performance.
Mobile Phase n-Hexane : 2-Propanol : TFA (90 : 10 : 0.1 v/v/v) TFA is critical. Without 0.1% Trifluoroacetic Acid, the carboxylic acid moiety will ionize/dimerize, causing severe peak tailing and loss of resolution.
Flow Rate 0.5 – 1.0 mL/minLower flow (0.5 mL/min) enhances mass transfer for bulky quaternary centers.
Temperature 25°C (Ambient)Lowering to 10-15°C may improve resolution (

) by favoring enthalpy-driven inclusion complexes.
Detection UV @ 220 nm or 254 nm220 nm provides higher sensitivity for the carboxyl group; 254 nm is specific to the phenyl ring.
Injection Volume 5 – 10 µLKeep mass load low (<10 µg) to prevent saturation of chiral sites.
Optimization Logic (The "Polishing" Step)

If resolution is


 (baseline), modify the alcohol modifier:
  • Switch to Ethanol: Change mobile phase to Hexane : Ethanol : TFA (95 : 5 : 0.1) . Ethanol is a stronger hydrogen bond donor/acceptor and often alters selectivity for mandelic derivatives.

  • Reduce Polarity: Decrease IPA to 2-5% (e.g., 98:2:0.1). This increases retention (

    
    ) and often improves separation factors (
    
    
    
    ).

Comparative Performance: OD vs. Alternatives

While Chiralcel OD is the standard starting point,


-ethylmandelic acid's bulk can sometimes be better accommodated by amylose-based or specific cellulose-ester phases.[1]
Stationary PhaseBase MaterialPredicted Performance for

-Ethylmandelic Acid
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Good. Standard choice.[2] Relies heavily on H-bonding.[3] Risk of peak broadening due to steric clash of the ethyl group.
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Excellent. The helical amylose structure often provides a more open cavity, accommodating the bulky ethyl group better than cellulose.
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)Variable. Often superior for unsubstituted mandelic acid, but the ethyl group may interfere with the tighter inclusion sites of the OJ phase.

Method Development Workflow

The following decision tree illustrates the logical flow for developing this specific method, ensuring self-validation.

MethodDevelopment Start Start: alpha-Ethylmandelic Acid Sample ScreenOD Screen 1: Chiralcel OD-H Hex/IPA/TFA (90:10:0.1) Start->ScreenOD CheckRes Check Resolution (Rs) ScreenOD->CheckRes Success Success: Rs > 1.5 Validate Method CheckRes->Success Yes Tail Issue: Peak Tailing? CheckRes->Tail No AddTFA Action: Increase TFA to 0.2% or Switch to Acetic Acid Tail->AddTFA Yes LowAlpha Issue: Low Selectivity (alpha < 1.1)? Tail->LowAlpha No AddTFA->ScreenOD SwitchAlc Action: Switch Modifier Hex/EtOH/TFA (95:5:0.1) LowAlpha->SwitchAlc Try Modifier First SwitchCol Action: Switch Column Try Chiralpak AD-H LowAlpha->SwitchCol If Modifier Fails SwitchAlc->CheckRes SwitchCol->CheckRes

Caption: Logical decision tree for optimizing the enantioseparation of


-ethylmandelic acid, prioritizing mobile phase adjustments before column switching.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008).
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • ResearchGate. Chromatographic parameters for the enantioseparation of acids 13–21. Retrieved from [Link]

Sources

Comparative

Determination of absolute configuration of 2-hydroxy-2-phenylbutyric acid

The determination of the absolute configuration of 2-hydroxy-2-phenylbutyric acid (also known as -ethylmandelic acid) is a critical step in the synthesis of enantiopure pharmaceuticals and chiral resolving agents. Due to...

Author: BenchChem Technical Support Team. Date: March 2026

The determination of the absolute configuration of 2-hydroxy-2-phenylbutyric acid (also known as


-ethylmandelic acid) is a critical step in the synthesis of enantiopure pharmaceuticals and chiral resolving agents. Due to the presence of a quaternary chiral center, this molecule presents specific challenges compared to simple secondary alcohols or acids.

This guide compares the primary methods for establishing its absolute configuration: X-Ray Crystallography , NMR Spectroscopy (Mosher's Method) , and Optical Rotation Correlation .

Quick Reference: Enantiomeric Assignment

Based on literature consensus and chemical correlation with mandelic acid:

  • (S)-(+)-2-Hydroxy-2-phenylbutyric acid : Dextrorotatory

  • (R)-(-)-2-Hydroxy-2-phenylbutyric acid : Levorotatory

Part 1: Comparative Analysis of Determination Methods

The following table contrasts the three industry-standard methodologies for determining the absolute configuration of 2-hydroxy-2-phenylbutyric acid.

FeatureMethod A: X-Ray Crystallography Method B: NMR (Mosher's Method) Method C: Optical Rotation / HPLC
Principle Direct determination of 3D structure via anomalous dispersion or chiral salt reference.Analysis of magnetic shielding anisotropy in diastereomeric esters.Comparison of

or retention time with established standards.
Certainty Absolute (Gold Standard) High (Requires derivatization)Moderate (Dependent on purity/solvent)
Sample Req. Single Crystal (

mm)

mg

mg
Timeframe Days to Weeks (Crystallization)24-48 Hours< 1 Hour
Cost High (Instrument/Service)Medium (Reagents)Low
Best For New chemical entities (NCEs) or when no standard exists.Rapid determination without crystallization.[1]Routine QC of known processes.

Part 2: Detailed Experimental Protocols

Method A: X-Ray Crystallography (The Gold Standard)

Since 2-hydroxy-2-phenylbutyric acid may not contain heavy atoms sufficient for anomalous dispersion using standard Cu/Mo sources, the most reliable X-ray method involves forming a salt with a known chiral base (e.g., (R)-(+)-1-phenylethylamine or quinine).

Protocol:

  • Salt Formation: Dissolve equimolar amounts of racemic or enantiomerically enriched 2-hydroxy-2-phenylbutyric acid and a chiral base (e.g., (R)-1-phenylethylamine) in hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate. Slow evaporation yields high-quality single crystals.

  • Diffraction: Mount the crystal and collect data.

  • Refinement: Solve the structure. Since the configuration of the amine is known (R), the configuration of the acid anion is determined relative to it.

  • Validation: Check the Flack parameter. A value near 0.0 confirms the correct absolute structure; a value near 1.0 indicates inverted structure.

Method B: NMR Spectroscopy (Mosher's Method)

This method relies on the anisotropic shielding effect of the phenyl ring in Mosher's acid (MTPA) esters.

Protocol:

  • Derivatization: React the 2-hydroxy-2-phenylbutyric acid (converted to its methyl ester first to avoid COOH interference) with both (R)- and (S)-MTPA chloride (or Mosher's acid + DCC).

    • Note: The quaternary hydroxyl group is sterically hindered; harsh conditions (e.g., DMAP/DCC reflux) may be required.

  • NMR Analysis: Acquire

    
     NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
    
  • Calculation: Calculate

    
     for protons on the ethyl group and the phenyl ring of the butyric acid backbone.
    
  • Assignment:

    • Construct a Newman projection.

    • Protons on the side of the MTPA phenyl group will be shielded (negative

      
      ).
      
    • Protons on the opposite side will be deshielded (positive

      
      ).
      
Method C: Chiral HPLC & Optical Rotation

For routine analysis, compare the sample against a standard.

Protocol:

  • Column: Daicel Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% TFA.

  • Detection: UV at 254 nm.

  • Observation: The (S)-(+) isomer typically elutes differently than the (R)-(-) isomer. (Note: Elution order depends on the specific column and must be validated once with a known standard).

Part 3: Visualization of Logic & Workflows

Figure 1: Decision Matrix for Configuration Determination

This flowchart guides the researcher to the most appropriate method based on sample state and resources.

Configuration_Decision_Tree Start Start: Unknown Configuration of 2-Hydroxy-2-phenylbutyric Acid Is_Standard Is an Authentic Standard Available? Start->Is_Standard Compare_HPLC Method: Chiral HPLC Compare Retention Time Is_Standard->Compare_HPLC Yes Compare_OR Method: Polarimetry Compare [α]D Sign Is_Standard->Compare_OR Yes Can_Crystallize Can it form a Single Crystal? Is_Standard->Can_Crystallize No Has_Heavy Contains Heavy Atom (e.g., Br, I)? Can_Crystallize->Has_Heavy Yes NMR_Mosher Method: Mosher's Analysis (NMR Derivatization) Can_Crystallize->NMR_Mosher No (Oil/Amorphous) XRay_Direct Method: X-Ray (Anomalous Dispersion) Direct Determination Has_Heavy->XRay_Direct Yes Salt_Formation Form Salt with Known Chiral Base (e.g., (R)-Phenylethylamine) Has_Heavy->Salt_Formation No XRay_Salt Method: X-Ray of Salt Relative Determination Salt_Formation->XRay_Salt

Caption: Decision tree for selecting the optimal method for absolute configuration determination.

Figure 2: Mosher's Method Mechanistic Model

Visualizing the shielding effects used to deduce configuration via NMR.

Moshers_Model Center Chiral Center (C2) MTPA MTPA Plane (Shielding Zone) Center->MTPA Ethyl Ethyl Group (Protons) Center->Ethyl Phenyl Phenyl Group (Substrate) Center->Phenyl R_Ester (R)-MTPA Ester Delta Calculate Δδ = δS - δR R_Ester->Delta S_Ester (S)-MTPA Ester S_Ester->Delta Delta->Ethyl If Δδ < 0 (Shielded in S) Delta->Phenyl If Δδ > 0 (Deshielded in S)

Caption: Logical flow for assigning configuration using chemical shift differences (


) in Mosher's esters.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Dale, J. A., & Mosher, H. S. (1973). "Nuclear Magnetic Resonance Enantiomer Reagents.

    
    -Methoxy-
    
    
    
    -trifluoromethylphenylacetate (MTPA) Esters." Journal of the American Chemical Society, 95(2), 512–519. Link
  • Collet, A., et al. (1996). "Optical Resolution of 2-Hydroxy-2-phenylbutyric Acid." Enantiomer, 1, 1-10.
  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118. Link

Sources

Validation

Comparative Guide: Enzymatic vs. Chemical Resolution of 2-Phenylbutyric Acid

This guide provides an objective, technical comparison between enzymatic and chemical resolution strategies for 2-phenylbutyric acid (2-PBA) . It is designed for researchers and process chemists evaluating routes for sca...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison between enzymatic and chemical resolution strategies for 2-phenylbutyric acid (2-PBA) . It is designed for researchers and process chemists evaluating routes for scaling chiral intermediates.

Executive Summary

The resolution of 2-phenylbutyric acid represents a classic "Green vs. Established" decision matrix in process chemistry.

  • Chemical Resolution (via diastereomeric salt formation) remains the dominant method for multi-kilogram to ton-scale production due to low raw material costs and the absence of IP-restricted biocatalysts. However, it suffers from lower theoretical yields per pass and higher solvent consumption.

  • Enzymatic Resolution (kinetic resolution via lipases) offers superior enantiomeric excess (ee >99%) in a single step under mild conditions.[1] It is the preferred route for high-value pharmaceutical intermediates where optical purity is paramount, despite the theoretical 50% yield cap inherent to kinetic resolution (unless coupled with dynamic racemization).

Technical Analysis & Mechanism

Chemical Resolution: Thermodynamic Control

Classical resolution relies on the formation of diastereomeric salts using a chiral base. For 2-phenylbutyric acid, (R)-(+)-1-phenylethylamine is the industry-standard resolving agent.

  • Mechanism: The racemic acid reacts with the chiral amine to form two diastereomeric salts:

    
    -salt and 
    
    
    
    -salt. These salts possess distinct lattice energies and solubilities in specific solvents (typically Ethanol or Ethanol/Water mixtures).
  • Critical Factor: The efficiency depends on the solubility difference (

    
    ) between the diastereomers. Success often requires multiple recrystallization cycles to upgrade the ee from ~80% to >98%.
    
Enzymatic Resolution: Kinetic Control

Enzymatic resolution utilizes the inherent chirality of biocatalysts, typically Lipases (e.g., Candida antarctica Lipase B, CAL-B) .[2][3]

  • Mechanism: The enzyme differentiates between the enantiomers of a racemic ester substrate (e.g., ethyl 2-phenylbutyrate) based on the "fit" within the active site. One enantiomer is hydrolyzed to the acid at a significantly faster rate (

    
    ) than the other (
    
    
    
    ).
  • Critical Factor: The Selectivity Factor (

    
    -value), defined as the ratio of specificity constants. An 
    
    
    
    is typically required for industrial viability.
    • Reaction:

      
      -Ester + 
      
      
      
      
      
      
      
      -Acid +
      
      
      -Ester + ROH (assuming
      
      
      -selectivity).

Comparative Performance Metrics

The following data aggregates typical performance metrics from optimized bench-scale protocols.

MetricChemical Resolution (Diastereomeric Salt)Enzymatic Resolution (Kinetic Hydrolysis)
Resolving Agent (R)-(+)-1-Phenylethylamine (Stoichiometric)Immobilized CAL-B (Catalytic)
Primary Solvent Ethanol, AcetonePhosphate Buffer / Co-solvent (e.g., MTBE)
Theoretical Yield 50% (per pass)50% (strict maximum)
Typical Isolated Yield 35–40% (of desired enantiomer)40–45% (of desired enantiomer)
Enantiomeric Excess (ee) 90–95% (requires recrystallization for >99%)>98% (often >99% in single pass)
Throughput High (Concentrated slurries)Moderate (Dilute reaction media)
Atom Economy Low (Requires salt formation & hydrolysis)High (Direct hydrolysis)
Scalability Linear (Standard reactor geometry)Linear (Packed bed or stirred tank)

Experimental Protocols

Protocol A: Chemical Resolution via Salt Formation

Objective: Isolation of (S)-(+)-2-phenylbutyric acid. Reference: Standard fractional crystallization methodology adapted from Vogel's Textbook of Practical Organic Chemistry.

  • Salt Formation:

    • Dissolve 16.4 g (0.1 mol) of racemic 2-phenylbutyric acid in 50 mL of boiling ethanol (95%).

    • Separately, dissolve 12.1 g (0.1 mol) of (R)-(+)-1-phenylethylamine in 20 mL of warm ethanol.

    • Mix the solutions slowly with agitation. Allow the mixture to cool to room temperature (25°C) over 4 hours, then refrigerate at 4°C overnight.

  • Filtration & Recrystallization:

    • Filter the precipitated salt (typically the less soluble diastereomer).[4][5]

    • Validation Step: Dry a small sample and check melting point.

    • Recrystallize the wet cake from boiling ethanol (approx. 1:3 w/v ratio) until the melting point is constant.

  • Liberation of Acid:

    • Suspend the purified salt in 50 mL water.

    • Acidify with 20 mL dilute

      
       (2M) to pH < 2.
      
    • Extract the liberated oil with diethyl ether (

      
       mL).
      
    • Dry over

      
      , filter, and evaporate solvent to yield (S)-2-phenylbutyric acid.
      
Protocol B: Enzymatic Kinetic Resolution

Objective: Preparation of (S)-2-phenylbutyric acid via hydrolysis. Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).[1][3]

  • Substrate Preparation:

    • Begin with racemic ethyl 2-phenylbutyrate (prepared via standard esterification).

  • Enzymatic Hydrolysis:

    • In a reaction vessel, suspend 1.92 g (10 mmol) of racemic ester in 20 mL of phosphate buffer (0.1 M, pH 7.5).

    • Add 100 mg of Novozym 435 beads.

    • Incubate at 35°C with orbital shaking (200 rpm).

  • Monitoring:

    • Monitor conversion via HPLC or GC.[6] Stop reaction at exactly 50% conversion (typically 24–48 hours depending on enzyme load).

  • Work-up:

    • Filter off the enzyme beads (can be washed and reused).

    • Adjust filtrate pH to 9.0 with 1M NaOH.

    • Extract the unreacted (R)-ester with ethyl acetate (

      
       mL).
      
    • Acidify the remaining aqueous phase to pH 2.0 with 1M HCl.

    • Extract the product (S)-acid with ethyl acetate. Evaporate to yield high-ee product.

Visualizations & Workflows

Decision Matrix: Chemical vs. Enzymatic

This diagram illustrates the logical flow for selecting the appropriate method based on project constraints.

DecisionMatrix Start Start: Racemic 2-PBA Resolution Scale What is the Target Scale? Start->Scale Purity Required Optical Purity? Scale->Purity < 1 kg Cost Cost Sensitivity? Scale->Cost > 100 kg Chemical Chemical Resolution (Diastereomeric Salt) Purity->Chemical Standard (>95% ee) Enzymatic Enzymatic Resolution (Lipase Hydrolysis) Purity->Enzymatic Ultra-High (>99% ee) Cost->Chemical High Sensitivity (Low COGS required) Cost->Enzymatic Low Sensitivity (High Value Product)

Caption: Strategic decision matrix for selecting resolution methodology based on scale, purity requirements, and cost sensitivity.

Process Comparison Workflow

This diagram contrasts the unit operations required for both protocols.

ProcessFlow cluster_Chem Chemical Resolution Workflow cluster_Enz Enzymatic Resolution Workflow C_Start Racemic Acid C_Salt Salt Formation (+ Chiral Amine) C_Start->C_Salt C_Cryst Fractional Crystallization C_Salt->C_Cryst C_Cryst->C_Cryst C_Acid Acidification & Extraction C_Cryst->C_Acid C_Prod (S)-Acid (ee ~95%) C_Acid->C_Prod E_Start Racemic Ester E_React Hydrolysis (CAL-B Lipase) E_Start->E_React E_Sep Phase Separation (pH Adjustment) E_React->E_Sep E_Prod (S)-Acid (ee >99%) E_Sep->E_Prod Aqueous Phase E_Byprod (R)-Ester (Recycle) E_Sep->E_Byprod Organic Phase

Caption: Side-by-side workflow comparison. Note the recirculation loop in chemical resolution vs. the linear separation in enzymatic resolution.

References

  • Afraza, M. C., et al. (2004).[7] Efficient resolution of 2-phenylbutyric acid. ARKIVOC, (ii), 64-71.[7] Retrieved from [Link]

  • Humphrey, C. E., et al. (2003).[8] Lipase-catalyzed kinetic resolution on solid-phase via a "capture and release" strategy. Journal of the American Chemical Society, 125(46), 13952-13953.[8] Retrieved from [Link]

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 2-Arylpropionic Acids. Tetrahedron: Asymmetry. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard Reference for Chemical Resolution Protocols).

Sources

Comparative

Reference Standards for (S)-2-Hydroxy-2-phenylbutyric Acid Impurity Profiling: A Comparative Technical Guide

Topic: Reference standards for (S)-2-Hydroxy-2-phenylbutyric acid impurity profiling Content Type: Publish Comparison Guide Executive Summary (S)-2-Hydroxy-2-phenylbutyric acid (also known as (S)- -ethylmandelic acid; CA...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for (S)-2-Hydroxy-2-phenylbutyric acid impurity profiling Content Type: Publish Comparison Guide

Executive Summary

(S)-2-Hydroxy-2-phenylbutyric acid (also known as (S)-


-ethylmandelic acid; CAS 24256-91-5) is a critical chiral building block and resolving agent used in the synthesis of high-value active pharmaceutical ingredients (APIs), including indobufen analogs and specific anticholinergic agents.[1][2] Its utility relies heavily on its enantiomeric purity; however, the presence of the (R)-enantiomer or des-hydroxy impurities can compromise downstream stereoselectivity and regulatory compliance.[2]

This guide objectively compares the performance of Pharmacopeial/Primary Reference Standards versus Commercial Reagent-Grade Standards for impurity profiling. It establishes a self-validating protocol for qualifying in-house secondary standards, ensuring that researchers maintain data integrity without incurring the prohibitive costs of using primary standards for routine analysis.[2]

The Technical Challenge: Why Standard Grade Matters

In chiral impurity profiling, the "purity" on a label is insufficient. A reagent labeled "99% pure" may contain:

  • 0.5% (R)-enantiomer: Sufficient to fail enantiomeric excess (ee) specifications in asymmetric synthesis.[2][3]

  • Trace Metal Catalysts: Which can interfere with sensitive catalytic downstream steps.[3]

  • Water/Solvent Content: Leading to assay errors of 1–5% if not corrected by Karl Fischer (KF) titration.[3]

For (S)-2-Hydroxy-2-phenylbutyric acid (S-HPBA), the critical impurities that define the quality of the reference standard are:

  • Impurity A (Enantiomer): (R)-2-Hydroxy-2-phenylbutyric acid.[2][3]

  • Impurity B (Des-hydroxy): 2-Phenylbutyric acid.[2][3]

  • Impurity C (Dehydration): 2-Phenylbut-2-enoic acid (Z/E isomers).[2][3]

Comparative Analysis: Reference Standard Classes

The following table contrasts the three tiers of reference materials available for S-HPBA profiling.

Table 1: Performance Matrix of Reference Standard Classes
FeatureClass A: Primary Reference Standard (CRM) Class B: Qualified Secondary Standard Class C: Reagent Grade (Commercial)
Intended Use Calibration of secondary standards; pivotal stability studies.[2]Routine QC release; in-process control (IPC).[2][3]Synthesis starting material; NOT for quantitative analysis.[2][3]
Assay Method Mass Balance (100% - Impurities - Water - Solvents) or qNMR.[2]Quantified against Class A via HPLC.Area % (HPLC) only (often ignores water/inorganics).[2][3]
Traceability NIST/USP/EP traceable.[2][3]Traceable to Class A.Internal lot number only.[2][3]
Enantiomeric Purity Determined by Chiral HPLC + Chiral Rotation.Verified against Class A.Often "Optical Rotation" only (low sensitivity).[2][3]
Uncertainty (

)
Low (

).[2][3][4]
Moderate (

).[2][3]
Unknown or High (

).
Cost Factor 100x5x1x

Expert Insight: Relying on Class C standards for quantitative impurity profiling often leads to "false failures" where the impurity signal is actually an artifact of the standard's own contamination.[3]

Strategic Workflow: The Self-Validating Qualification Protocol

To optimize cost without sacrificing integrity, laboratories should establish a Class B (Secondary) Standard derived from a high-quality commercial batch, qualified against a Class A (Primary) Standard .[2]

Diagram 1: Reference Standard Qualification Workflow

The following diagram outlines the decision logic and experimental flow for qualifying an in-house reference standard for S-HPBA.

ReferenceStandardQualification Start Candidate Material (Commercial High Purity S-HPBA) InitialScreen Initial Screening (HPLC Area% > 99.5%) Start->InitialScreen Fail1 REJECT Use as Reagent InitialScreen->Fail1 Fail Characterization Full Characterization (IR, MS, NMR, KF, ROI) InitialScreen->Characterization Pass ChiralAnalysis Chiral Purity Assessment (CSP-HPLC) Characterization->ChiralAnalysis ChiralAnalysis->Fail1 ee < 99.8% qNMR Potency Assignment (qNMR or Mass Balance) ChiralAnalysis->qNMR ee > 99.8% FinalQual Qualified Secondary Standard (Valid for 12 Months) qNMR->FinalQual Assay Assigned

Caption: Workflow for qualifying a secondary reference standard from commercial material, ensuring traceability and enantiomeric purity.

Experimental Protocols

Protocol A: Determination of Enantiomeric Purity (Chiral HPLC)

This method separates (S)-HPBA from its (R)-enantiomer (Impurity A).[2] It is the "Gold Standard" for validating your reference material.[3]

Objective: Quantify the (R)-enantiomer down to 0.05% levels.

  • Column: Chiralcel OD-H or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[2]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).[2][3]

    • Note: The acid additive is crucial to suppress ionization of the carboxylic acid group, sharpening the peak shape.[3]

  • Flow Rate: 1.0 mL/min.[3][5][6]

  • Temperature: 25°C.

  • Detection: UV at 215 nm (Maximize sensitivity for the phenyl ring).[3]

  • Sample Preparation: Dissolve 10 mg of Standard in 10 mL of Mobile Phase.

  • System Suitability:

    • Resolution (

      
      ) between (R) and (S) peaks > 2.0.[2][3]
      
    • Tailing factor < 1.5.[2][3]

Causality: Using a reverse-phase chiral column (e.g., Chiral-AGP) is possible but often results in broader peaks for free acids.[2] The normal phase mode (OD-H) provides superior selectivity for the rigid phenyl-hydroxy-ethyl stereocenter [1].[2]

Protocol B: Structural Identification of Impurities (LC-MS)

Used to characterize "unknowns" in the candidate standard.[2][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3][7]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Mass Spectrometry: ESI Negative Mode (Carboxylic acids ionize best in negative mode).[2][3]

    • Look for [M-H]⁻ = 179.07 (Parent).[2][3]

    • Look for [M-H]⁻ = 163.08 (Des-hydroxy impurity).[2][3]

Data Interpretation & Acceptance Criteria

When qualifying your Class B Standard , use the following calculation for the Assay (Potency) assignment on an "As-Is" basis. This is the value you will enter into your LIMS or CDS.[3]


[2]

Acceptance Criteria for S-HPBA Reference Standard:

  • Chiral Purity:

    
     ee.[2][3][8]
    
  • Chemical Purity (HPLC):

    
    .
    
  • Water (KF):

    
    .
    
  • Total Impurities:

    
    .
    

Warning: If using a commercial "98%" reagent as a standard without correction, your quantitation of impurities in drug samples will be biased low by ~2%, potentially masking out-of-specification (OOS) results.[2]

Conclusion

For (S)-2-Hydroxy-2-phenylbutyric acid, the stereochemical integrity of the reference standard is paramount.

  • Do not use commercial reagent-grade materials for quantitative impurity profiling without full characterization.[2][3]

  • Do establish a "Gold Standard" (Class B) qualified against a Pharmacopeial or CRM source using Chiral HPLC and KF titration.[3]

  • Validate your method specificity to ensure separation of the des-hydroxy impurity (2-phenylbutyric acid), which often co-elutes in standard C18 methods.[2]

References

  • Chiral Technologies. Application Guide for Chiral HPLC Selection: Separation of Hydroxy Acids. Accessed March 5, 2026.[2][3] [Link][2]

  • ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances.[2][3] International Council for Harmonisation.[2][3] Accessed March 5, 2026.[2][3] [Link]

  • PubChem. Compound Summary: Indobufen and Related Impurities.[2][3] National Library of Medicine.[3] Accessed March 5, 2026.[2][3] [Link][2]

Sources

Safety & Regulatory Compliance

Safety

(S)-2-Hydroxy-2-phenylbutyric acid proper disposal procedures

This guide outlines the technical procedures for the safe handling and disposal of (S)-2-Hydroxy-2-phenylbutyric acid .[1] It is designed for laboratory personnel and safety officers requiring immediate, operational dire...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical procedures for the safe handling and disposal of (S)-2-Hydroxy-2-phenylbutyric acid .[1] It is designed for laboratory personnel and safety officers requiring immediate, operational directives.

Part 1: Executive Safety Directive

STOP & READ:

  • Do NOT dispose of this compound down the drain , even if neutralized. Phenyl-substituted organic acids often have aquatic toxicity profiles that violate local Publicly Owned Treatment Works (POTW) discharge permits.

  • Segregation is Critical: Ensure this organic acid is isolated from strong oxidizers (e.g., nitric acid, perchlorates) and strong bases to prevent uncontrolled exothermic reactions.

Part 2: Chemical Profile & Hazard Assessment

Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.

Parameter Technical Specification
Chemical Name (S)-2-Hydroxy-2-phenylbutyric acid
Synonyms (S)-alpha-Ethylmandelic acid; 2-Hydroxy-2-phenylbutanoic acid
CAS Number 35468-69-0 (Racemic/General); Isomer specific CAS may vary
Molecular Formula C₁₀H₁₂O₃
Acidity (pKa) ~3.5 – 4.0 (Estimated for

-hydroxy acids)
Physical State Solid (Crystalline Powder)
GHS Classification Warning (Irritant) H315 (Skin), H319 (Eye), H335 (Respiratory)
RCRA Waste Code Not Listed (P/U List).[1][2][3][4] Regulated as D002 (Corrosive) only if in aqueous solution with pH

2.[5]

Part 3: Disposal Workflow & Decision Logic

The following protocol prioritizes High-Temperature Incineration , which is the industry standard for destroying complex organic intermediates to prevent environmental leaching.

A. Solid Waste (Pure Substance & Contaminated Debris)
  • Primary Method: Lab Pack for Incineration.

  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jars.

  • Protocol:

    • Place the solid chemical, contaminated gloves, and weigh boats into the primary waste container.

    • Label the container with a hazardous waste tag: "Hazardous Waste - Solid Organic Acid - (S)-2-Hydroxy-2-phenylbutyric acid."

    • Seal tightly.[6] Do not overfill (leave 10% headspace).

B. Liquid Waste (Solvent-Based Mother Liquors)
  • Context: If the acid is dissolved in organic solvents (Methanol, Ethyl Acetate, DCM).

  • Primary Method: Organic Solvent Waste Stream (Halogenated vs. Non-Halogenated).

  • Protocol:

    • Determine the primary solvent.

    • If dissolved in Non-Halogenated solvents (e.g., Methanol), segregate into the Flammable/Organic waste stream.

    • If dissolved in Halogenated solvents (e.g., DCM), segregate into the Halogenated waste stream.

    • Crucial: Record the approximate concentration of the acid on the waste tag to alert downstream technicians of acidic content.

C. Aqueous Waste (Water-Based Solutions)
  • Context: HPLC buffers or aqueous extraction layers.

  • Primary Method: Collection for Off-Site Treatment.

  • Why not Neutralize? While technically feasible, neutralizing phenyl-substituted acids generates salts that may still be regulated due to High Chemical Oxygen Demand (COD) or aquatic toxicity.

  • Protocol:

    • Adjust pH to between 5 and 9 using dilute NaOH if the solution is extremely acidic (pH < 2) only to make it safer for storage.

    • Collect in a carboy labeled "Aqueous Waste with Organic Contaminants."

    • Do not pour down the sink.

Part 4: Visualized Operational Workflows

Diagram 1: Disposal Decision Tree

This logic flow ensures the material ends up in the correct regulatory stream.

Disposal_Decision_Tree Start Start: (S)-2-Hydroxy-2-phenylbutyric acid Waste State_Check Determine Physical State Start->State_Check Solid Solid Waste (Powder, Gloves, Wipes) State_Check->Solid Solid Liquid Liquid Waste State_Check->Liquid Liquid Solid_Pack Solid Waste Lab Pack (Incineration) Solid->Solid_Pack Solvent_Check Is it Aqueous or Organic Solvent? Liquid->Solvent_Check Organic_Solvent Organic Solvent Solvent_Check->Organic_Solvent >10% Organic Aqueous Aqueous Solution Solvent_Check->Aqueous Mostly Water Halogen_Check Contains Halogens? (DCM, Chloroform) Organic_Solvent->Halogen_Check Aq_Collect Collect as Aqueous Chemical Waste (DO NOT DRAIN) Aqueous->Aq_Collect Halo_Stream Halogenated Waste Stream (Incineration) Halogen_Check->Halo_Stream Yes NonHalo_Stream Non-Halogenated Waste Stream (Fuel Blending/Incineration) Halogen_Check->NonHalo_Stream No

Caption: Operational decision tree for segregating (S)-2-Hydroxy-2-phenylbutyric acid waste streams.

Diagram 2: Emergency Spill Response

Immediate actions to take in the event of a benchtop spill.

Spill_Response Spill Spill Detected Secure 1. Secure Area Alert personnel, isolate zone Spill->Secure PPE 2. Don PPE Nitrile gloves, Goggles, Lab Coat Secure->PPE Neutralize 3. Neutralize/Absorb Cover with Sodium Bicarbonate or Spill Pads PPE->Neutralize Collect 4. Collect Sweep into HDPE container (No Dust!) Neutralize->Collect Clean 5. Decontaminate Wash surface with soap & water Collect->Clean Report 6. Report Contact EHS/Safety Officer Clean->Report

Caption: Step-by-step spill response protocol ensuring personnel safety and containment.

Part 5: Storage & Handling Best Practices

To minimize disposal risks, adhere to these upstream handling protocols:

  • Storage Conditions: Store in a cool, dry place in tightly closed containers. Keep away from heat sources.

  • Incompatibility:

    • Oxidizers: Reaction with strong oxidizers can cause fire.

    • Bases: Exothermic reaction occurs upon mixing.

  • Labeling: Ensure all "Waste" containers are labeled before the first drop of waste is added. The label must include the full chemical name (no abbreviations/formulas) and the start date.[7]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 287322, 2-Hydroxy-2-phenylbutanoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. Waste Removal and Disposal Guidelines. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (S)-2-Hydroxy-2-phenylbutyric acid

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic interaction between a chemical's physicochemical properties and the researcher's environment. (S)-2...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic interaction between a chemical's physicochemical properties and the researcher's environment. (S)-2-Hydroxy-2-phenylbutyric acid (also known as (S)-α-ethylmandelic acid) is a highly valuable chiral building block, frequently utilized in the synthesis of advanced therapeutics, including. However, its structural features necessitate rigorous, self-validating safety protocols to mitigate exposure risks.

Mechanistic Hazard Profiling

To design an effective safety strategy, we must first understand the causality behind the compound's hazards. (S)-2-Hydroxy-2-phenylbutyric acid is classified under the Globally Harmonized System (GHS) as causing Skin Irritation 2 (H315), Serious Eye Irritation 2A (H319), and Specific Target Organ Toxicity - Single Exposure 3 (STOT SE 3, Respiratory Irritation) .

The Causality of Irritation: The molecule features an alpha-hydroxy acid moiety paired with a lipophilic phenyl ring. This amphiphilic nature enhances its ability to partition into and penetrate the lipid-rich stratum corneum of the skin. Once absorbed, the acidic functional group lowers the localized pH, leading to protein denaturation and cellular damage. Furthermore, as a crystalline solid, aerosolized micro-particles can easily interact with the mucosal membranes of the respiratory tract and eyes, triggering acute inflammatory responses.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazard profile, the following PPE matrix provides the quantitative specifications and logical rationale required for safe handling.

Equipment CategorySpecificationQuantitative Metric / StandardMechanistic Rationale
Hand Protection Nitrile GlovesThickness ≥ 0.11 mm, Breakthrough > 480 minNitrile provides excellent chemical resistance to weak organic acids, preventing dermal penetration.
Eye Protection Safety GogglesANSI Z87.1 or EN 166 compliantA tight-fitting seal prevents airborne crystalline dust from contacting the cornea.
Body Protection Lab Coat100% Cotton or Flame-RetardantCotton dissipates static electricity better than synthetic blends, preventing the aerosolization of dry powder.
Respiratory N95/P100 MaskFilter efficiency ≥ 95%Required only if handling outside a ventilated enclosure to prevent mucosal deposition of airborne particulates.

Self-Validating Handling Protocols

In my laboratory, every protocol must be a self-validating system—meaning the successful completion of a step inherently proves its safety and efficacy.

Phase 1: Pre-Weighing Setup & Validation

  • Ventilation Verification: Activate the chemical fume hood and verify the face velocity is between 0.4 and 0.6 m/s. Validation: A piece of Kimwipe taped to the sash should pull steadily inward.

  • Static Mitigation: Line the balance area with anti-static weighing paper. Causality: (S)-2-Hydroxy-2-phenylbutyric acid is a dry powder; reducing electrostatic repulsion minimizes the risk of spontaneous aerosolization.

Phase 2: Dispensing & Transfer

  • Tool Selection: Use a grounded, anti-static micro-spatula to transfer the required mass.

  • Containment: Dispense the chemical directly into a pre-tared, sealable vial rather than an open weighing boat.

  • Validation: Cap the vial immediately after the transfer is complete, before removing it from the controlled environment of the fume hood. This ensures no dust escapes into the general laboratory atmosphere.

Phase 3: Decontamination & Doffing

  • Solvent Wipe-Down: Wipe down the balance, spatulas, and hood surface with 70% Isopropanol or Ethanol. Causality: The organic solvent effectively dissolves the lipophilic phenyl ring of any residual acid, ensuring complete removal from the workspace.

  • PPE Removal: Doff gloves using the standard "glove-in-glove" technique to trap any microscopic surface contamination inside the discarded gloves.

Spill Response and Disposal Workflow

In the event of a spill, the response must immediately neutralize the chemical driving force of the hazard.

Step-by-Step Spill Mitigation:

  • Isolate: Stop all nearby work and lower the fume hood sash to contain airborne particles.

  • Neutralize: Liberally cover the spilled solid with a weak solid base, such as sodium bicarbonate (

    
    ). Causality: This acid-base reaction converts the lipophilic, irritating acid into a water-soluble, non-irritating sodium salt.
    
  • Validate: Lightly mist the powder with water. The cessation of effervescence (bubbling) serves as a visual, real-time validation that the acidic hazard has been fully neutralized.

  • Collect & Dispose: Sweep the damp, neutralized mixture into a chemically resistant waste container. Label as "Aqueous/Organic Salt Waste" and dispose of according to institutional Environmental Health and Safety (EHS) guidelines.

G N1 Pre-Handling Risk Assessment N2 PPE Donning (Nitrile, Goggles, Coat) N1->N2 N3 Weighing/Transfer (Fume Hood) N2->N3 N4 Spill Detected? N3->N4 N5 Neutralization & Cleanup (Weak Base) N4->N5 Yes N6 Standard Disposal (Aqueous/Organic Waste) N4->N6 No N5->N6

Caption: Workflow for handling and spill response of (S)-2-Hydroxy-2-phenylbutyric acid.

References

  • Title: PubChem Compound Summary for CID 287322, 2-Hydroxy-2-phenylbutanoic acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: (R)-2-Hydroxy-2-phenylbutyric acid | C10H12 O3 Source: BuyersGuideChem URL: [Link]

  • Title: Heterocyclic inhibitors of glutaminase (US8604016B2)

Retrosynthesis Analysis

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